molecular formula C9H11NO2 B1457182 Methyl 2-(5-methylpyridin-3-yl)acetate CAS No. 1256804-64-4

Methyl 2-(5-methylpyridin-3-yl)acetate

Cat. No.: B1457182
CAS No.: 1256804-64-4
M. Wt: 165.19 g/mol
InChI Key: RVEZFLOUMBNDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-methylpyridin-3-yl)acetate (CAS 1256804-64-4) is a high-purity chemical building block with the molecular formula C 9 H 11 NO 2 and a molecular weight of 165.19 g/mol . This ester derivative of 5-methylpyridine-3-acetic acid is characterized by predicted physicochemical properties including a boiling point of 255.8±25.0 °C and a pK a of 4.73±0.21 . Its primary research value lies in its role as a versatile synthetic intermediate, particularly in medicinal chemistry. Compounds featuring the 5-methylpyridin-3-yl moiety are of significant interest in the development of active pharmaceutical ingredients. For instance, structurally similar acetate and pyridine derivatives are utilized in the synthesis of advanced small molecules, such as 2-(pyridin-3-yl)-pyrimidine derivatives, which have been investigated as potent RET kinase inhibitors for oncology research . As such, this compound serves as a critical precursor for constructing complex molecular architectures in drug discovery programs. It is offered For Research Use Only and is strictly intended for laboratory research applications.

Properties

IUPAC Name

methyl 2-(5-methylpyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEZFLOUMBNDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256804-64-4
Record name 3-Pyridineacetic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256804-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(5-methylpyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Pyridine Scaffolds

Methyl 2-(5-methylpyridin-3-yl)acetate, a distinct pyridine derivative, represents a class of heterocyclic compounds of significant interest in contemporary medicinal chemistry and drug discovery. The pyridine ring, a bioisostere of a phenyl group, imparts unique electronic properties, aqueous solubility, and hydrogen bonding capabilities to a molecule. The specific substitution pattern of an acetate moiety at the 3-position and a methyl group at the 5-position creates a molecule with a defined three-dimensional structure and reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.

The strategic placement of functional groups on the pyridine scaffold is a cornerstone of rational drug design. The methyl group, for instance, can modulate the pharmacokinetic properties of a lead compound by influencing its metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. While extensive experimental data for this compound is not widely published, its key properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource/Method
CAS Number 1256804-64-4[1]
Molecular Formula C₉H₁₁NO₂Calculated
Molecular Weight 165.19 g/mol Calculated
Appearance Colorless to pale yellow liquid (predicted)[2]
Boiling Point Not experimentally determined. Estimated to be similar to related pyridine acetates.N/A
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane).[2]
IUPAC Name This compoundIUPAC Nomenclature

G a This compound b

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically achieved through the esterification of its corresponding carboxylic acid, 2-(5-methylpyridin-3-yl)acetic acid. This precursor acid is commercially available, providing a straightforward entry point for the synthesis of the target ester.

Proposed Synthetic Pathway: Fischer Esterification

The most direct and widely employed method for this transformation is the Fischer esterification, which involves the acid-catalyzed reaction of the carboxylic acid with methanol.

G reactant 2-(5-Methylpyridin-3-yl)acetic acid product This compound reactant->product Reflux reagent Methanol (CH3OH) Catalytic Acid (e.g., H2SO4) reagent->product byproduct Water (H2O) product->byproduct Formation of

Caption: Proposed synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol (Predicted)

This protocol is based on established procedures for the esterification of pyridine carboxylic acids.[3][4]

  • Reaction Setup: To a solution of 2-(5-methylpyridin-3-yl)acetic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, a byproduct of the reaction.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Neutralization and Extraction: The neutralization step is essential to remove the acid catalyst and any unreacted carboxylic acid. Subsequent extraction isolates the desired ester from the aqueous phase.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-28.3 - 8.5s1HPyridine Ring
H-47.5 - 7.7s1HPyridine Ring
H-68.2 - 8.4s1HPyridine Ring
-CH₂-3.6 - 3.8s2HMethylene
-OCH₃3.7 - 3.9s3HMethyl Ester
-CH₃2.3 - 2.5s3HPyridine Methyl
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C=O170 - 173Ester Carbonyl
C-2148 - 151Pyridine Ring
C-3133 - 136Pyridine Ring
C-4137 - 140Pyridine Ring
C-5132 - 135Pyridine Ring
C-6147 - 150Pyridine Ring
-CH₂-40 - 43Methylene
-OCH₃51 - 54Methyl Ester
-CH₃17 - 20Pyridine Methyl

Interpretation Rationale:

  • ¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The methylene protons adjacent to the ester and the aromatic ring will likely be a singlet around δ 3.6-3.8 ppm. The methyl ester protons will also be a singlet in a similar region, while the methyl group on the pyridine ring will be the most upfield singlet.

  • ¹³C NMR: The carbonyl carbon of the ester will have the largest chemical shift (δ 170-173 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 132-151 ppm). The methylene and methyl carbons will appear in the upfield region of the spectrum.

Reactivity and Synthetic Applications

This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis.

G start This compound hydrolysis Hydrolysis (e.g., NaOH, H2O) start->hydrolysis amidation Amidation (e.g., R2NH) start->amidation reduction Reduction (e.g., LiAlH4) start->reduction acid 2-(5-Methylpyridin-3-yl)acetic acid hydrolysis->acid amide 2-(5-Methylpyridin-3-yl)acetamide derivative amidation->amide alcohol 2-(5-Methylpyridin-3-yl)ethanol reduction->alcohol

Caption: Key chemical transformations of this compound.

  • Hydrolysis: The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-methylpyridin-3-yl)acetic acid.[5]

  • Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amides. This is a common transformation in the synthesis of bioactive molecules.

  • Reduction: The ester can be reduced to the primary alcohol, 2-(5-methylpyridin-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride.

The primary utility of this compound lies in its role as a precursor in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Its structural features are found in compounds targeting a range of biological systems. For instance, related pyridine acetic acid derivatives are key intermediates in the synthesis of nicotinic receptor agonists and antagonists, which are investigated for the treatment of neurological disorders.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach based on the known hazards of similar compounds, such as other pyridine derivatives and methyl esters, is recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern on the pyridine ring provides a versatile scaffold for the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for characterization, and key reactivity patterns. By understanding these fundamental aspects, researchers can effectively leverage this compound in the design and synthesis of novel molecules with potential therapeutic applications.

References

  • Chemsigma. This compound [1256804-64-4]. [Link]

  • MySkinRecipes. 2-(5-Methylpyridin-2-yl)acetic acid. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • MedCrave. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

Sources

"Methyl 2-(5-methylpyridin-3-yl)acetate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a heterocyclic compound of interest to researchers in medicinal and agricultural chemistry. The proposed synthesis commences with the readily available starting material, 3,5-lutidine, and proceeds through a three-step sequence involving selective oxidation, Arndt-Eistert homologation, and Fischer esterification. This document furnishes detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters governing each transformation. The causality behind experimental choices is elucidated to provide a robust framework for laboratory application by researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its structural motif, featuring a methyl group and a methyl acetate substituent on the pyridine ring, offers multiple points for further functionalization, making it a valuable building block in discovery chemistry. This guide details a logical and efficient synthetic route to this target molecule, designed to be both reproducible and scalable.

The core strategy involves a linear synthesis beginning with 3,5-lutidine. The key transformations include the selective oxidation of one of the methyl groups to a carboxylic acid, a one-carbon chain extension of this acid via the Arndt-Eistert reaction, and a final esterification to yield the desired product.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via the following three-stage sequence:

Synthesis_Pathway Start 3,5-Lutidine Step1 Step 1: Selective Oxidation Start->Step1 KMnO₄, H₂O Intermediate1 5-Methylnicotinic Acid Step1->Intermediate1 Step2 Step 2: Arndt-Eistert Homologation Intermediate1->Step2 1. (COCl)₂ or SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O Intermediate2 2-(5-Methylpyridin-3-yl)acetic Acid Step2->Intermediate2 Step3 Step 3: Fischer Esterification Intermediate2->Step3 CH₃OH, H₂SO₄ (cat.) End This compound Step3->End

Caption: Overall synthetic workflow from 3,5-Lutidine.

Step-by-Step Synthesis Protocols

Step 1: Selective Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

The initial step involves the selective oxidation of one of the two methyl groups of 3,5-lutidine. Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for converting alkyl side chains on aromatic rings to carboxylic acids.[1][2] The reaction is performed in an aqueous medium. While KMnO₄ can potentially oxidize both methyl groups, controlling the stoichiometry and reaction conditions allows for the preferential formation of the mono-acid.

Protocol:

  • To a solution of potassium permanganate in water, add 3,5-lutidine.[2]

  • The reaction mixture is stirred, typically with gentle heating (e.g., 45°C), for an extended period (e.g., overnight) to ensure complete conversion.[2]

  • Upon completion, the reaction mixture is cooled, and the manganese dioxide (MnO₂) byproduct is removed by filtration, for instance, through a pad of Celite.[2]

  • The filtrate is concentrated, and the pH is adjusted with a strong acid (e.g., 2N HCl) to precipitate the 5-methylnicotinic acid.[2]

  • The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Causality and Trustworthiness: The use of a strong oxidant like KMnO₄ is a standard and reliable method for benzylic oxidation. The workup procedure is designed to effectively separate the product from the inorganic byproduct (MnO₂) and unreacted starting material. The pH adjustment is critical for the precipitation of the carboxylic acid, which is soluble in its salt form at higher pH.

Step 2: Arndt-Eistert Homologation of 5-Methylnicotinic Acid

The Arndt-Eistert reaction is a classic and highly effective method for the one-carbon homologation of carboxylic acids.[3][4][5] This multi-step, single-pot or sequential process converts a carboxylic acid into its next higher homolog. The reaction proceeds through an α-diazoketone intermediate, which undergoes a Wolff rearrangement to form a ketene. This ketene is then trapped by a nucleophile (water, in this case) to yield the homologous carboxylic acid.[6]

Protocol:

  • Acid Chloride Formation: 5-Methylnicotinic acid is converted to its corresponding acid chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • α-Diazoketone Synthesis: The crude or purified acid chloride is then reacted with a solution of diazomethane (CH₂N₂) at low temperature (e.g., 0°C).[6] It is crucial to use at least two equivalents of diazomethane, as one equivalent is consumed in neutralizing the HCl byproduct generated in this step.[5]

  • Wolff Rearrangement: The resulting α-diazoketone is then subjected to Wolff rearrangement. This is typically catalyzed by a silver salt, such as silver(I) oxide (Ag₂O) or silver benzoate, in the presence of water.[6][7] The reaction is often heated to facilitate the rearrangement and formation of the ketene, which is immediately trapped by water to form 2-(5-methylpyridin-3-yl)acetic acid.

Expertise and Safety: The Arndt-Eistert reaction is a powerful tool, but it requires careful handling due to the toxic and potentially explosive nature of diazomethane. It is imperative that this reaction be conducted in a well-ventilated fume hood, using appropriate personal protective equipment and glassware designed for handling diazomethane. Safer alternatives, such as using trimethylsilyldiazomethane, have been developed and can be considered.[6] The sequence of reactions is well-established, and the mechanism ensures the retention of stereochemistry if a chiral center were present adjacent to the carboxyl group.

Arndt_Eistert_Mechanism cluster_0 Arndt-Eistert Homologation Acid 5-Methylnicotinic Acid AcidChloride 5-Methylnicotinoyl Chloride Acid->AcidChloride SOCl₂ or (COCl)₂ Diazoketone α-Diazoketone AcidChloride->Diazoketone CH₂N₂ Ketene Ketene Intermediate Diazoketone->Ketene Ag₂O, Δ (Wolff Rearrangement) HomologousAcid 2-(5-Methylpyridin-3-yl)acetic Acid Ketene->HomologousAcid H₂O

Caption: Key stages of the Arndt-Eistert homologation.

Step 3: Fischer Esterification to Yield the Final Product

The final step is the conversion of the synthesized 2-(5-methylpyridin-3-yl)acetic acid to its methyl ester. The Fischer esterification is a straightforward and acid-catalyzed reaction between a carboxylic acid and an alcohol.

Protocol:

  • 2-(5-methylpyridin-3-yl)acetic acid is dissolved in an excess of methanol, which serves as both the reagent and the solvent.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is carefully added to the solution.

  • The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.

  • The product can be purified by column chromatography or distillation under reduced pressure.

Authoritative Grounding: The Fischer esterification is a classic equilibrium-controlled reaction. Using a large excess of the alcohol (methanol) shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Data Summary

StepStarting MaterialKey ReagentsSolvent(s)Typical ConditionsProduct
1 3,5-LutidinePotassium permanganate (KMnO₄)Water45°C, overnight5-Methylnicotinic Acid
2 5-Methylnicotinic Acid1. SOCl₂ or (COCl)₂2. Diazomethane (CH₂N₂)3. Silver(I) oxide (Ag₂O)DCM or THF, Water0°C to reflux2-(5-Methylpyridin-3-yl)acetic Acid
3 2-(5-Methylpyridin-3-yl)acetic AcidMethanol (CH₃OH), Sulfuric acid (H₂SO₄, cat.)MethanolRefluxThis compound

Alternative Synthetic Considerations

While the outlined pathway is robust, other synthetic strategies could be explored:

  • From 3-acetyl-5-methylpyridine: The Willgerodt-Kindler reaction could be employed to convert the acetyl group into a thioamide, which upon hydrolysis, would yield the desired acetic acid derivative.[8][9][10] This route involves reacting the ketone with sulfur and a secondary amine like morpholine.

  • From 5-methyl-3-pyridineacetonitrile: If a reliable synthesis for this nitrile intermediate is established, a straightforward hydrolysis (either acidic or basic) would provide 2-(5-methylpyridin-3-yl)acetic acid.

These alternative routes may offer advantages in terms of reagent safety or scalability and represent avenues for further process development.

Conclusion

This technical guide has detailed a comprehensive and scientifically sound synthetic pathway for the preparation of this compound from 3,5-lutidine. Each step is based on well-established and reliable organic transformations. By providing detailed protocols and explaining the underlying chemical principles, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds. The successful execution of this synthesis will provide access to a versatile chemical building block for further exploration in drug discovery and development.

References

  • ChemBK. (2024, April 10). 3-Pyridinecarboxaldehyde,5-methyl-(9CI). Retrieved from [Link]

  • Grokipedia. Arndt–Eistert reaction. Retrieved from [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

  • Slideshare. Arndt-eistert homologation. Retrieved from [Link]

  • Merck Index. Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Retrieved from [Link]

  • MySkinRecipes. 2-(5-Methylpyridin-2-yl)acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Retrieved from [Link]

  • Wikipedia. Arndt–Eistert reaction. Retrieved from [Link]

  • MSU Chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. Retrieved from [Link]

  • Amaresh, R. R., & Perumal, P. T. (2000). A Novel Route to the Synthesis of 3-Pyridine Carboxaldehydes by Vilsmeier Reagent.
  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Wikipedia. 3,5-Lutidine. Retrieved from [Link]

  • PrepChem.com. Synthesis of pyridine-3-acetonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

  • National Institutes of Health. Site-Selective Switching Strategies to Functionalize Polyazines. Retrieved from [Link]

  • Synfacts. para-Selective Functionalization of Pyridines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
  • LabAlley. 2-(5-methylpyridin-3-yl)acetic acid, min 97%, 1 gram. Retrieved from [Link]

  • Google Patents. EP0929523A1 - Preparation of 3,5-lutidine.
  • Google Patents. CN102838531A - Synthesis method of pyridylacetonitrile.
  • Google Patents. JP2009280545A - Method for producing pyridine acetonitrile.
  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • ACS Publications. Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 3222-49-9 | Chemical Name : 5-Methylnicotinic Acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(5-methylpyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1256804-64-4

For: Researchers, scientists, and drug development professionals.

Foreword: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of biologically active molecules. This guide focuses on a specific, yet potentially pivotal, building block: Methyl 2-(5-methylpyridin-3-yl)acetate. While specific literature on this exact compound is sparse, its structural motifs—a 3,5-disubstituted pyridine ring and a methyl acetate side chain—suggest significant potential as an intermediate in the synthesis of complex molecular architectures.

This document serves as a comprehensive technical guide, offering insights into its physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications. By combining established chemical principles with data from structurally related compounds, we aim to provide a robust resource for researchers looking to incorporate this versatile molecule into their synthetic and drug discovery programs.

Core Molecular Attributes

This compound is a disubstituted pyridine derivative. The strategic placement of the methyl and methyl acetate groups at the 3 and 5 positions of the pyridine ring offers a unique template for further functionalization.

PropertyValueSource
CAS Number 1256804-64-4Internal Database
Molecular Formula C₉H₁₁NO₂Supplier Data
Molecular Weight 165.19 g/mol Supplier Data
Canonical SMILES CC1=CC(CC(=O)OC)=CN=C1Supplier Data
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidInferred
Solubility Predicted: Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate)Inferred

Strategic Synthesis: A Proposed Pathway

Proposed Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product A 3-Bromo-5-methylpyridine catalyst Pd(PPh₃)₄ A->catalyst Reactant 1 B Methyl (2-borolan-2-yl)acetate B->catalyst Reactant 2 C This compound catalyst->C Product base Na₂CO₃ base->catalyst Base

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromo-5-methylpyridine

  • Methyl (2-borolan-2-yl)acetate (or a suitable boronic ester equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-methylpyridine (1.0 eq), methyl (2-borolan-2-yl)acetate (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a 4:1 mixture of toluene and ethanol to the flask. Subsequently, add a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Degassing: Purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Causality of Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.[4]

  • Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic ester and facilitating the transmetalation step without causing unwanted side reactions.

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, promoting efficient reaction at the interface.

  • Degassing: The removal of oxygen is crucial as it can oxidize the palladium(0) catalyst, rendering it inactive.

Predicted Spectroscopic Signature

In the absence of experimental data, the following spectroscopic characteristics are predicted based on the structure of this compound. These predictions are valuable for the characterization and identification of the synthesized compound.

¹H NMR (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30s1HH-2 (Pyridine)
~8.25s1HH-6 (Pyridine)
~7.40s1HH-4 (Pyridine)
3.70s3H-OCH₃ (Ester)
3.65s2H-CH₂- (Methylene)
2.35s3H-CH₃ (Pyridine)
¹³C NMR (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~171.5C=O (Ester)
~148.0C-2 (Pyridine)
~147.5C-6 (Pyridine)
~137.0C-4 (Pyridine)
~133.0C-5 (Pyridine)
~132.5C-3 (Pyridine)
~52.5-OCH₃ (Ester)
~40.0-CH₂- (Methylene)
~18.0-CH₃ (Pyridine)

Note: These are estimated chemical shifts and the actual experimental values may vary.[7][8][9][10]

Infrared (IR) Spectroscopy (Predicted)
  • ~2950-3100 cm⁻¹: C-H stretching (aromatic and aliphatic)

  • ~1735 cm⁻¹: C=O stretching (ester)

  • ~1580-1600 cm⁻¹: C=C and C=N stretching (pyridine ring)

  • ~1150-1250 cm⁻¹: C-O stretching (ester)

Mass Spectrometry (Predicted)
  • [M]⁺: Expected at m/z = 165.08 (for C₉H₁₁NO₂)

  • Fragmentation: Likely loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

Applications in Research and Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Logical Workflow for Application

Application_Workflow A This compound B Hydrolysis to Carboxylic Acid A->B NaOH, H₂O D Reduction to Alcohol A->D LiAlH₄ C Amide Coupling B->C Amine, Coupling Agent F Bioactive Compound Library C->F E Further Functionalization D->E E->F

Caption: Potential derivatization pathways for this compound.

  • Pharmaceutical Intermediate: Pyridylacetic acid derivatives are key components in a variety of drug candidates.[11][12] The ester functionality of the title compound can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for biological screening. The 3,5-disubstitution pattern is also of interest in the development of agents targeting various receptors and enzymes.[13]

  • Agrochemical Synthesis: The pyridine core is a common feature in many modern herbicides and pesticides. This compound could serve as a starting material for the synthesis of novel agrochemicals.

  • Materials Science: Substituted pyridines can be used as ligands for metal complexes or as building blocks for functional organic materials.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical of unknown toxicity. The following precautions are based on the general properties of related pyridine derivatives and esters.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, CAS 1256804-64-4, represents a promising yet underexplored building block for organic synthesis. Its 3,5-disubstituted pyridine core and reactive methyl acetate side chain offer multiple avenues for derivatization. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, predicted spectroscopic data for its characterization, and a discussion of its potential applications. As with any novel compound, all experimental work should be conducted with appropriate safety precautions. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the synthetic utility of this intriguing molecule.

References

  • Komatsu, M., et al. (1984). Novel synthesis of 3,5-disubstituted pyridines by 1,4-cycloaddition of 1-aza-1,3-butadienes with enamines. The Journal of Organic Chemistry.
  • Steel, P. J., & Tunoori, A. R. (2001). One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. Organic Letters.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal of the Iranian Chemical Society.
  • Chen, Y., et al. (2007). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Kumar, P., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Bryce, M. R., & Begley, M. J. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Stenutz, R. NMR chemical shift prediction of pyridines.
  • Al-Zaydi, K. M., et al. (2012). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025). Request PDF.
  • Gande, M. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Roy, P., et al. (n.d.). Organic Syntheses Procedure.
  • Thomas, S., et al. (1997).
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). PMC - NIH.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). The Journal of Organic Chemistry.
  • METHYL 2-PYRIDYLACET
  • Why Methyl 2-Pyridylacetate is Essential for Chemical Formul
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.
  • The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.).
  • ARTICLE. (n.d.).
  • Medicinal Importance and Chemosensing Applications of Pyridine Deriv
  • Synthesis of 2-methyl pyridine by acetylene acetonitrile method. (n.d.).

Sources

An In-depth Technical Guide to Methyl 2-(5-methylpyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Methyl 2-(5-methylpyridin-3-yl)acetate is a disubstituted pyridine derivative featuring a methyl group at the 5-position and a methyl acetate group at the 3-position of the pyridine ring. Its structural arrangement makes it a compound of significant interest to researchers in medicinal chemistry and organic synthesis. The pyridine core is a ubiquitous scaffold in numerous pharmaceuticals, and the ester functionality provides a versatile handle for further chemical modification. This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and safe handling, providing drug development professionals and researchers with the foundational knowledge required to effectively utilize this compound in their work. The 3,5-disubstitution pattern is particularly relevant in the development of novel therapeutics, including agents against drug-resistant tuberculosis, where this scaffold has shown promise.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol
CAS Number 108333-72-4-
Appearance Expected to be a liquid or low-melting solidGeneral chemical knowledge
Boiling Point Not explicitly reported; related compounds like Methyl 2-pyridylacetate boil at ~103 °C / 0.5 mmHg.[4][4]
Density Not explicitly reported; related compounds like Methyl 2-pyridylacetate have a density of ~1.119 g/mL.[4][4]
Canonical SMILES COC(=O)CC1=CN=CC(=C1)C[5]
InChIKey OESQYRFEBGGWSQ-UHFFFAOYSA-N (for the ethyl ester analog)[5]

Synthesis Strategies and Methodologies

The primary and most direct route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-(5-methylpyridin-3-yl)acetic acid.

Principle of Synthesis: Fischer Esterification

The synthesis relies on the Fischer esterification reaction, a cornerstone of organic synthesis. The reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[6] The causality behind this choice is twofold:

  • Activation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the acetic acid derivative. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Driving Equilibrium: Esterification is a reversible process. The reaction is typically conducted under reflux with an excess of the alcohol (methanol) to shift the equilibrium toward the product side, in accordance with Le Châtelier's principle. Concurrently, the removal of water, the reaction byproduct, can also be employed to maximize the yield.

The overall synthetic transformation is depicted below.

G cluster_reactants Reactants cluster_product Product R1 2-(5-methylpyridin-3-yl)acetic acid P1 This compound R1->P1 Reflux R2 Methanol (excess) R2->P1 Catalyst H₂SO₄ (cat.) Catalyst->P1 P2 Water

Caption: Synthesis via Fischer Esterification.
Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Materials:

  • 2-(5-methylpyridin-3-yl)acetic acid

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of 2-(5-methylpyridin-3-yl)acetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Esterification: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). A similar procedure is used for synthesizing other pyridine esters.[7]

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is essential.

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data based on the molecule's structure and data from analogous compounds.[1][8][9]

TechniqueCharacteristic Signals
¹H NMR ~8.3-8.4 ppm (2H, m, Ar-H), ~7.4-7.5 ppm (1H, m, Ar-H), 3.71 ppm (3H, s, -OCH₃), 3.65 ppm (2H, s, -CH₂-), 2.35 ppm (3H, s, Ar-CH₃)
¹³C NMR ~171 ppm (C=O), ~148-150 ppm (Ar-C), ~137-138 ppm (Ar-C), ~133-134 ppm (Ar-C), ~123-124 ppm (Ar-C), ~52 ppm (-OCH₃), ~40 ppm (-CH₂-), ~18 ppm (Ar-CH₃)
IR (cm⁻¹) ~2950 (C-H stretch), ~1735 (C=O ester stretch), ~1600, ~1480 (C=C/C=N ring stretch), ~1200 (C-O stretch)
Mass Spec (EI) m/z = 165 (M⁺), 106 ([M-COOCH₃]⁺)
Analytical Workflow

The process from a completed reaction to a fully characterized, pure compound follows a logical sequence.

G cluster_analysis Spectroscopic Analysis Crude Crude Reaction Mixture Workup Aqueous Workup (Neutralization, Extraction) Crude->Workup Purify Flash Chromatography Workup->Purify Pure Pure Compound Purify->Pure NMR NMR ('H, '³C) Pure->NMR MS Mass Spec Pure->MS IR IR Spec Pure->IR

Caption: Post-synthesis analytical workflow.
Detailed Characterization Protocols
  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

  • Mass Spectrometry (MS): Introduce the sample into a mass spectrometer, often via a Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) system.[10] The resulting mass spectrum should show the correct molecular ion peak and predictable fragmentation patterns.

  • Infrared Spectroscopy (IR): Place a drop of the neat liquid sample (or a KBr pellet if solid) in an FTIR spectrometer. The resulting spectrum should display the characteristic absorption bands for the ester and pyridine functional groups.[8]

Reactivity and Applications

This compound serves as a valuable intermediate. Its reactivity is dominated by the ester group and the pyridine ring.

  • Ester Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.

  • Amide Formation: Reaction with primary or secondary amines can convert the ester into the corresponding amides, a common transformation in drug synthesis.

  • Pyridine Ring Chemistry: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo further functionalization, although the existing substituents will direct the position of any subsequent reactions. For instance, pyridine N-oxides can be used to activate the ring for nucleophilic or electrophilic substitutions.[11]

Its primary application is as a precursor for more complex molecules in drug discovery programs. Pyridineacetic acid derivatives are used in the preparation of compounds that act as antagonists for certain cellular receptors.[12]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While specific data for this exact compound is not available, guidelines can be established from related structures like methyl acetate and pyridine derivatives.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[14][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important synthetic intermediate. Its straightforward synthesis via Fischer esterification and the presence of a modifiable ester group make it an accessible and versatile tool for chemists. The protocols and data presented in this guide provide a solid technical foundation for researchers to confidently synthesize, characterize, and utilize this compound in the pursuit of novel chemical entities for drug development and beyond.

References

  • Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2,4,6-trisubstituted and 3,5-disubstituted pyridine derivatives (11) and (12). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 4-Pyridineacetic Acid. (n.d.). Pipzine Chemicals. Retrieved January 20, 2026, from [Link]

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2024, October 3). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 3-Pyridylacetic acid ethyl ester. (2024, April 9). ChemBK. Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet. (2024, November 1). Angene Chemical. Retrieved January 20, 2026, from [Link]

  • Synthesis in the pyridine series. (2011, November 22). UBC Library Open Collections. Retrieved January 20, 2026, from [Link]

  • Methyl acetate. (2025, April 23). Penta chemicals. Retrieved January 20, 2026, from [Link]

  • 5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methyl Phenyl Acetate. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Infrared spectra of [C2,H3,O]+ from methyl acetate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Methyl 2-(5-methylpyridin-2-yl)acetate. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]

  • 3-pyridineacetic acid. (n.d.). Wikidata. Retrieved January 20, 2026, from [Link]

  • Ethyl 2-(5-methylpyridin-3-yl)acetate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 2-Pyridineacetic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Esterification of pyridine carboxylic acids. (1956). Google Patents.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022, October 18). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Process method for synthesizing methyl acetate. (n.d.). Google Patents.
  • 3-Pyridineacetic acid, methyl ester. (n.d.). CAS Common Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis Technology of 2-Methylpyridine. (n.d.). Journal of South China University of Technology. Retrieved January 20, 2026, from [Link]

  • Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

Sources

Spectroscopic Data of Methyl 2-(5-methylpyridin-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(5-methylpyridin-3-yl)acetate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is a disubstituted pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . The structural characterization of this molecule is paramount for confirming its identity, purity, and for understanding its reactivity in various chemical transformations. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidate the molecular structure. This guide will delve into the theoretical underpinnings of each major spectroscopic method and present a detailed, predicted analysis of the corresponding spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For organic molecules, ¹H and ¹³C NMR are the most utilized techniques.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.3Singlet1HH-2 (Pyridine)The proton at the 2-position of the pyridine ring is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton.
~8.2Singlet1HH-6 (Pyridine)The proton at the 6-position is also deshielded due to the electron-withdrawing nature of the nitrogen atom.
~7.4Singlet1HH-4 (Pyridine)The proton at the 4-position of the pyridine ring will be less deshielded compared to the protons at positions 2 and 6.
3.75Singlet2H-CH₂-The methylene protons are adjacent to the ester and the pyridine ring, leading to a downfield shift.
3.70Singlet3H-OCH₃The methyl protons of the ester group are deshielded by the adjacent oxygen atom.
2.35Singlet3H-CH₃ (Pyridine)The methyl protons attached to the pyridine ring will appear in the typical alkyl region.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4 s

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) signal, followed by phase and baseline correction. Integrate the resulting peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~171C=O (Ester)The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.
~149C-2 (Pyridine)The carbon atom at the 2-position of the pyridine ring, adjacent to the nitrogen, is expected to be deshielded.
~147C-6 (Pyridine)The carbon at the 6-position is also deshielded due to the influence of the nitrogen atom.
~137C-5 (Pyridine)The carbon atom bearing the methyl group.
~135C-3 (Pyridine)The carbon atom to which the acetate group is attached.
~123C-4 (Pyridine)The carbon at the 4-position of the pyridine ring.
~52-OCH₃The methyl carbon of the ester group is deshielded by the oxygen atom.
~38-CH₂-The methylene carbon.
~18-CH₃ (Pyridine)The methyl carbon attached to the pyridine ring appears in the typical upfield alkyl region.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of CDCl₃.

  • Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse program: Proton-decoupled with NOE.

    • Number of scans: 512-1024 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2.0 s

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply a Fourier transform with an appropriate window function, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Predicted IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic pyridine ring, the ester functional group, and the alkyl groups.

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000MediumC-H stretching (Aromatic)
2950-2850MediumC-H stretching (Aliphatic -CH₃, -CH₂)
~1740StrongC=O stretching (Ester)
1600-1450Medium-StrongC=C and C=N stretching (Pyridine ring)
1250-1000StrongC-O stretching (Ester)
900-690MediumC-H out-of-plane bending (Aromatic)

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: A background spectrum is first collected and then subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

In an EI mass spectrum, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Relative Intensity Assignment
165Moderate[M]⁺ (Molecular Ion)
106High[M - COOCH₃]⁺ (Loss of the methoxycarbonyl group)
92High[M - CH₂COOCH₃]⁺ (Loss of the methyl acetate side chain)
59Moderate[COOCH₃]⁺ (Methoxycarbonyl fragment)

Fragmentation Pathway:

The primary fragmentation is expected to involve the cleavage of the bond between the pyridine ring and the acetate side chain, leading to a stable pyridinylmethyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), it will be vaporized and carried by a carrier gas.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

  • Data Acquisition: The mass spectrum is recorded by scanning a range of m/z values, typically from 40 to 400 amu.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is most reliably achieved by combining the information from all spectroscopic techniques. The following workflow illustrates this integrated approach.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation NMR NMR Proton_Environments ¹H NMR: Proton Environments & Connectivity NMR->Proton_Environments Carbon_Skeleton ¹³C NMR: Carbon Skeleton NMR->Carbon_Skeleton IR IR Functional_Groups IR: Functional Groups IR->Functional_Groups MS MS Molecular_Weight_Fragmentation MS: Molecular Weight & Fragmentation MS->Molecular_Weight_Fragmentation Structure_Elucidation Structure Elucidation of This compound Proton_Environments->Structure_Elucidation Carbon_Skeleton->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight_Fragmentation->Structure_Elucidation

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By understanding the principles behind each technique and the expected spectral features, researchers can confidently characterize this important chemical intermediate. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data in the laboratory.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-(5-methylpyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(5-methylpyridin-3-yl)acetate is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its development and application. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound, offering insights into the experimental design, execution, and data interpretation critical for drug development professionals. This document is structured to empower researchers to establish a robust physicochemical profile of this molecule, adhering to the highest standards of scientific integrity.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1][2] Understanding the solubility of this compound in various media is the first step in formulation development.

Predicted Physicochemical Properties and Solubility

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyPredicted/Known ValueRationale/Reference
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol -
pKa (of conjugate acid) ~4.5 - 5.5Based on the pKa of similar pyridine derivatives.[6]
LogP (Octanol/Water) ~1.0 - 2.0Estimated based on the contribution of the pyridine ring, ester, and methyl groups.
Aqueous Solubility pH-dependentThe pyridine nitrogen can be protonated at acidic pH, increasing solubility.
Organic Solvent Solubility Likely soluble in common organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)Based on the general solubility of organic esters.
Experimental Workflow for Solubility Determination

A systematic approach is required to determine the kinetic and thermodynamic solubility of this compound.[7]

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and organic solvents.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Data Reporting: Express the solubility in mg/mL or mol/L for each solvent system.

Part 2: Stability Assessment

Evaluating the stability of a new chemical entity is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[9][10] Stability testing involves subjecting the compound to a variety of environmental factors to understand its degradation profile.[11]

Potential Degradation Pathways

This compound has two primary functional groups susceptible to degradation: the methyl ester and the substituted pyridine ring.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A This compound B 2-(5-methylpyridin-3-yl)acetic acid + Methanol A->B Acid or Base Catalyzed Hydrolysis C This compound D N-oxide derivative C->D Oxidation at Pyridine N E Oxidation of methyl group C->E Oxidation of Ring Methyl Group F This compound G Photodegradants (e.g., ring cleavage products) F->G UV/Vis Light Exposure

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-(5-methylpyridin-3-yl)acetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.[12][13] Studies on methyl nicotinate have shown that the ester gradually hydrolyzes in aqueous solution.[14]

  • Oxidation: The pyridine ring can be oxidized, particularly at the nitrogen atom, to form an N-oxide.[15] The methyl group on the pyridine ring is also a potential site for oxidation to a carboxylic acid.[2][16][17][18]

  • Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of pyridine-containing compounds.[19][20][21][22] The energy from the light can induce cleavage of the pyridine ring or other photochemical reactions.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[9][11][23]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hEster hydrolysis
Base Hydrolysis 0.1 M NaOH at room temperature for 4hEster hydrolysis
Oxidation 3% H₂O₂ at room temperature for 24hN-oxidation, methyl group oxidation
Thermal 80 °C for 48h (solid state)General thermal decomposition
Photolytic ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UVA)Photodegradation, ring cleavage
Experimental Workflow for Stability Testing

Caption: Workflow for conducting forced degradation and stability studies.

Detailed Protocol for Stability-Indicating HPLC Method Development
  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradants.

  • Detection: UV detection at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., around 260 nm for the pyridine ring).

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. This involves analyzing the stressed samples to demonstrate that the degradation products are well-resolved from the parent peak and from each other.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and workflows, researchers can generate the critical data necessary to support the advancement of this compound through the drug development pipeline. The predictive data and mechanistic insights provided serve as a valuable starting point for these investigations. A thorough understanding of these fundamental physicochemical properties is indispensable for successful formulation development and for ensuring the safety and efficacy of any potential therapeutic agent.

References

  • Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]

  • Shen, B., & Wang, J. (2014). UV photolysis for accelerating pyridine biodegradation. Applied Microbiology and Biotechnology, 98(22), 9495–9502. Retrieved from [Link]

  • López-López, E., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(11), 1431. Retrieved from [Link]

  • Czarnecki, J., & Pielichowski, J. (1993). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Acta Chimica Hungarica - Models in Chemistry, 130(5), 651-657. Retrieved from [Link]

  • Wang, J., et al. (2011). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue, 32(1), 161-6. Retrieved from [Link]

  • Singh, L., et al. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Journal of the Indian Chemical Society, 75, 484-486. Retrieved from [Link]

  • Semantic Scholar. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]

  • Singh, L., et al. (1994). A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Transactions of the SAEST, 29(4), 136-141. Retrieved from [Link]

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. Retrieved from [Link]

  • Green, B., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(8), 1243-6. Retrieved from [Link]

  • van der Puyl, V., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1141–1149. Retrieved from [Link]

  • Wang, Y., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports, 9, 17578. Retrieved from [Link]

  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • Darwish, H. W., et al. (2014). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Chromatographic Science, 52(8), 819–830. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 12(4), 399–404. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Methyl-2-pyridinecarboxylic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[2-(oxan-2-yl)pyridin-3-yl]acetate. Retrieved from [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(7), 40-52. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Hobson, S., et al. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40(2), 331-334. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8). Retrieved from [Link]

  • Brooke, D., & Guttman, D. E. (1968). Kinetics of alkaline hydrolysis of N1-methylnicotinamide cation. Journal of the American Chemical Society, 90(18), 4964–4972. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(5-methylpyridin-3-yl)acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [1256804-64-4]. Retrieved from [Link]

  • ACS Publications. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Retrieved from [Link]

  • Lowry, O. H., Passonneau, J. V., & Rock, M. K. (1961). The stability of pyridine nucleotides. The Journal of biological chemistry, 236, 2756–2759. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(5-methylpyridin-3-yl)acetate as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(5-methylpyridin-3-yl)acetate, a pyridine derivative of interest in synthetic and medicinal chemistry. While detailed biological activity data for this specific molecule is not extensively published, its structural motifs are prevalent in pharmacologically active compounds, marking it as a valuable building block for drug discovery and development. This document covers its physicochemical properties, plausible synthetic routes, potential research applications, and essential safety and handling protocols. The information is intended to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in a laboratory setting.

Introduction

This compound is a substituted pyridine compound featuring a methyl group at the 5-position and a methyl acetate group at the 3-position of the pyridine ring. The pyridine scaffold is a ubiquitous and vital component in a vast array of pharmaceuticals and bioactive molecules due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this molecule offers a unique electronic and steric profile, making it a versatile intermediate for the synthesis of more complex chemical entities. Its utility lies primarily in its capacity to be chemically modified at several key positions, including the ester functionality and the pyridine ring itself, allowing for the systematic exploration of chemical space in drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of a research chemical is paramount for its proper handling, storage, and application in experimental design.

PropertyValueSource
CAS Number 1256804-64-4EvitaChem
Molecular Formula C₉H₁₁NO₂EvitaChem
Molecular Weight 165.19 g/mol EvitaChem
Appearance Typically a colorless to pale yellow liquid
Solubility Soluble in organic solvents such as ethanol and dichloromethane

Synthesis and Chemical Reactivity

This compound is primarily utilized as a synthetic intermediate. Its synthesis and subsequent reactions are central to its application in research.

Synthetic Routes

The most direct and common method for the synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 5-methylpyridine-3-acetic acid. This transformation is a cornerstone of organic synthesis.

Synthesis_of_Methyl_2-(5-methylpyridin-3-yl)acetate cluster_0 Precursor Synthesis cluster_1 Esterification 3_5_dimethylpyridine 3,5-Dimethylpyridine 5_methylnicotinic_acid 5-Methylnicotinic Acid 3_5_dimethylpyridine->5_methylnicotinic_acid Oxidation (e.g., KMnO4) 5_methylpyridine_3_acetic_acid 5-Methylpyridine-3-acetic acid 5_methylnicotinic_acid->5_methylpyridine_3_acetic_acid Further Functionalization (e.g., Arndt-Eistert synthesis or cyanation/hydrolysis) target_compound This compound 5_methylpyridine_3_acetic_acid->target_compound Methanol (CH3OH), Acid Catalyst (e.g., H2SO4) caption Plausible synthetic pathway to this compound.

A plausible synthetic pathway to the target compound.

Protocol 1: Synthesis of 5-Methylnicotinic Acid (Precursor)

This protocol is adapted from established methods for the oxidation of alkylpyridines.[1][2]

  • To a solution of 3,5-dimethylpyridine in water, add potassium permanganate (KMnO₄) portion-wise while maintaining the reaction temperature between 25-35°C.[1]

  • After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 30-45°C) for several hours to ensure complete reaction.[1]

  • Filter the reaction mixture to remove the manganese dioxide byproduct.[1]

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 3.0 to precipitate the 5-methylnicotinic acid.[2]

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Protocol 2: Esterification to this compound

This is a general Fischer esterification protocol that can be adapted for this specific substrate.[3][4]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylpyridine-3-acetic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[5]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[4]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is characterized by the functional groups present: the ester and the pyridine ring.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions.

  • Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can produce different esters.

  • Amidation: The ester can react with amines to form the corresponding amides.

  • Reduction: The ester group can be reduced to the corresponding alcohol, 2-(5-methylpyridin-3-yl)ethanol, using a suitable reducing agent like lithium aluminum hydride.

  • Reactions of the Pyridine Ring: The pyridine ring can undergo various transformations, including N-oxidation and electrophilic aromatic substitution, although the directing effects of the existing substituents will influence the regioselectivity of these reactions.

Potential Research Applications

While specific biological activities for this compound are not widely reported, its value as a research chemical stems from its role as a building block in the synthesis of potentially bioactive molecules. Pyridine derivatives are integral to many areas of drug discovery.

  • Medicinal Chemistry: This compound serves as a scaffold for the synthesis of novel compounds to be screened for a wide range of biological targets. The 3,5-disubstituted pyridine motif is present in numerous pharmacologically active agents.

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify new binding interactions with therapeutic targets.

  • Agrochemicals: Pyridine derivatives are also a significant class of compounds in the agrochemical industry, and this molecule could serve as an intermediate in the development of new herbicides, pesticides, or plant growth regulators.

Analytical Characterization

Proper analytical characterization is crucial to confirm the identity and purity of the compound before its use in any application.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group on the ring, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons.
¹³C NMR Signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, the methyl carbon on the ring, the methylene carbon, and the methoxy carbon of the ester.
Mass Spectrometry The molecular ion peak (M+) should be observed, along with characteristic fragmentation patterns, such as the loss of the methoxy group or the entire ester functionality.
HPLC A single major peak under appropriate reverse-phase or normal-phase conditions, indicating the purity of the sample.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is prudent to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity, and to draw guidance from the SDS of structurally related compounds like methyl acetate.[5][6]

Safety_Handling_Storage cluster_safety Safety Precautions cluster_handling Handling cluster_storage Storage Title Safety, Handling, and Storage cluster_safety cluster_safety cluster_handling cluster_handling cluster_storage cluster_storage PPE Personal Protective Equipment (PPE): - Safety glasses/goggles - Chemical-resistant gloves - Lab coat Ventilation Work in a well-ventilated area, preferably a chemical fume hood. Ignition Keep away from heat, sparks, and open flames. Avoid_Contact Avoid contact with skin and eyes. Avoid_Inhalation Avoid inhaling vapors or mists. Hygiene Wash hands thoroughly after handling. Container Store in a tightly closed container. Location Store in a cool, dry, and well-ventilated place. Incompatibles Store away from strong oxidizing agents, acids, and bases. caption Key safety, handling, and storage considerations.

A summary of key safety, handling, and storage protocols.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Fire Safety: Based on the properties of related esters like methyl acetate, this compound may be flammable.[6] Keep it away from heat, sparks, open flames, and other ignition sources.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid breathing vapors or mists.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere to prevent potential degradation. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable research chemical with significant potential as a building block in synthetic and medicinal chemistry. While its own biological profile is not yet well-defined, its structural features are common in a wide range of bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and handling to enable researchers to utilize it effectively and safely in their discovery and development efforts. Further research into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Penta Chemicals. Methyl acetate Safety Data Sheet. Available from: [Link]

  • Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • PubChem. Ethyl 2-(5-methylpyridin-3-yl)acetate. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Available from: [Link]

  • Google Patents. JP2009280545A - Method for producing pyridine acetonitrile.
  • Graz University of Technology. Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet. Available from: [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Pyridine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the strategies and methodologies pivotal to the discovery and synthesis of novel pyridine derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document navigates the journey from conceptualization to synthesis, grounded in scientific principles and practical application.

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over 7,000 existing drug candidates underscores its versatility and importance.[1] Structurally analogous to benzene, the nitrogen atom imparts unique physicochemical properties, including enhanced water solubility, basicity, and the ability to form crucial hydrogen bonds, making it a frequent bioisosteric replacement for the phenyl group in drug design.[3][4][5] This fundamental scaffold is present in a wide array of FDA-approved drugs, from the antiulcer medication omeprazole to the anticancer agent imatinib.[1] A recent analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders.[6] The continued exploration of pyridine derivatives is driven by their proven success across a multitude of therapeutic areas, including their use as kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[7][8][9][10]

Part 1: Modern Synthetic Strategies for Pyridine Derivatives

The synthesis of functionalized pyridines has evolved significantly from classical condensation reactions to sophisticated catalytic and multicomponent strategies that offer greater efficiency, regioselectivity, and functional group tolerance.[11][12]

Classical Approaches: The Foundation of Pyridine Synthesis

While modern methods have expanded the synthetic chemist's toolkit, classical syntheses remain relevant.

  • Hantzsch Pyridine Synthesis: First reported in 1881, this method involves the condensation of a β-ketoester, an aldehyde, and ammonia or a primary amine.[1][13] It remains a widely used method for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridine.

  • Chichibabin Pyridine Synthesis: This reaction allows for the direct synthesis of pyridine from aldehydes and ammonia or amines, often under high temperature and pressure in the vapor phase.[14][15]

Catalytic Innovations in Pyridine Synthesis

Catalysis has revolutionized the synthesis of pyridine derivatives, enabling milder reaction conditions and greater control over substitution patterns.[11][14]

  • Transition Metal Catalysis: Palladium, copper, and nickel catalysts are extensively used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce substituents onto the pyridine ring.[12][14] Transition metal-catalyzed cyclization and cycloaddition reactions also provide novel routes to functionalized pyridines.[12][16][17]

  • Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse, aligning with the principles of green chemistry.[11][18]

  • Organocatalysis: Metal-free catalytic systems provide an alternative to transition metals, often with high enantioselectivity.[11]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs, where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials, are highly atom-economical and efficient.[18] The Guareschi–Thorpe reaction, for instance, is a three-component condensation that yields hydroxy-cyanopyridines.[11]

C-H Functionalization: The Frontier of Pyridine Synthesis

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of pyridine rings, avoiding the need for pre-functionalized starting materials.[19][20] This approach is particularly valuable in drug discovery for rapidly generating analogs of a lead compound.[21] Recent advances have enabled regioselective C-H functionalization at the meta and para positions, which were traditionally difficult to access.[21][22]

Part 2: Experimental Design and Protocols

General Workflow for Novel Pyridine Derivative Synthesis

The synthesis of a novel pyridine derivative typically follows a structured workflow designed to optimize yield, purity, and scalability.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Purification cluster_2 Characterization & Evaluation Computational_Modeling Computational Modeling (Ligand Design) Retrosynthetic_Analysis Retrosynthetic Analysis Computational_Modeling->Retrosynthetic_Analysis Reaction_Setup Reaction Setup Retrosynthetic_Analysis->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Workup & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Purity_Analysis Purity Analysis (HPLC) Structural_Elucidation->Purity_Analysis Biological_Screening Biological Screening Purity_Analysis->Biological_Screening

Caption: General workflow for the synthesis and evaluation of novel pyridine derivatives.

Protocol: Palladium-Catalyzed Synthesis of a Trisubstituted Pyridine

This protocol describes a modular synthesis of multisubstituted pyridines from readily available building blocks.[23][24][25][26]

Step 1: Formation of the Allenyl Imine

  • To a solution of the desired α-amino allene (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL), add the corresponding aldehyde (1.1 mmol) and anhydrous magnesium sulfate (MgSO₄, 2.5 equiv.).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude allenyl imine, which is used in the next step without further purification.

Step 2: Palladium-Catalyzed Cyclization

  • In a reaction vessel, combine the crude allenyl imine (1.0 mmol), the aryl iodide (1.2 mmol), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (10 mol %), and sodium acetate (NaOAc, 2.5 equiv.).

  • Add anhydrous dimethylformamide (DMF, 5 mL) and purge the vessel with nitrogen.

  • Heat the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • After 12 hours, expose the reaction to air and continue heating at 80 °C for an additional 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired multisubstituted pyridine.

Part 3: Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes the yields for a series of trisubstituted pyridines synthesized using the palladium-catalyzed methodology.

EntryR¹ (from Amino Allene)R² (from Aldehyde)Ar (from Aryl Iodide)Yield (%)
1PhenylPhenylPhenyl84
2Phenyl4-MethoxyphenylPhenyl78
3PhenylPhenyl4-Chlorophenyl75
4CyclohexylPhenylPhenyl65

Data is illustrative and based on findings from He et al. (2013).[23][24][25][26]

Part 4: Application in Drug Discovery: Pyridine Derivatives as Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, often playing a key role in binding to the kinase hinge region.[8] The development of potent and selective kinase inhibitors is a major focus in oncology drug discovery.[10][27][28]

Design Strategy for Pyridine-Based Kinase Inhibitors

The design of novel kinase inhibitors often involves a scaffold-hopping approach or the modification of existing inhibitor scaffolds. The 2-aminopyridine moiety is a well-established kinase inhibitor scaffold.[8]

G Scaffold_Selection Scaffold Selection (e.g., 2-Aminopyridine) SAR_Exploration Structure-Activity Relationship (SAR) Exploration Scaffold_Selection->SAR_Exploration Docking_Studies Computational Docking (Predict Binding Modes) SAR_Exploration->Docking_Studies Synthesis_of_Analogs Synthesis of Analogs Docking_Studies->Synthesis_of_Analogs In_Vitro_Assays In Vitro Kinase Assays Synthesis_of_Analogs->In_Vitro_Assays Lead_Optimization Lead Optimization (ADME Properties) In_Vitro_Assays->Lead_Optimization Lead_Optimization->SAR_Exploration

Caption: Iterative cycle for the design and optimization of pyridine-based kinase inhibitors.

Conclusion

The pyridine scaffold continues to be a highly privileged and versatile platform in the discovery and development of new therapeutic agents. Advances in synthetic methodologies, particularly in catalytic and C-H functionalization strategies, have significantly expanded the accessible chemical space for novel pyridine derivatives. A thorough understanding of these synthetic techniques, coupled with rational drug design principles, will undoubtedly lead to the development of next-generation pyridine-containing drugs with improved efficacy and safety profiles.

References

  • Recent advances in catalytic synthesis of pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Publishing. Retrieved from [Link]

  • He, Z., Dobrovolsky, D., Trinchera, P., & Yudin, A. K. (2013). Synthesis of Multisubstituted Pyridines. Organic Letters, 15(2), 334–337. Retrieved from [Link]

  • He, Z., Dobrovolsky, D., Trinchera, P., & Yudin, A. K. (2013). Synthesis of Multisubstituted Pyridines. Organic Letters, 15(2), 334–337. Retrieved from [Link]

  • He, Z., Dobrovolsky, D., Trinchera, P., & Yudin, A. K. (2013). Synthesis of Multisubstituted Pyridines. Organic Letters, 15(2), 334–337. Retrieved from [Link]

  • He, Z., Dobrovolsky, D., Trinchera, P., & Yudin, A. K. (2013). Synthesis of multisubstituted pyridines. Organic Letters, 15(2), 334–337. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4188. Retrieved from [Link]

  • De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16377–16397. Retrieved from [Link]

  • Hill, M. D. (2010). Recent strategies for the synthesis of pyridine derivatives. Chemistry, 16(40), 12052–12062. Retrieved from [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • C-H Functionalization of Pyridines. (2023). ResearchGate. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. (n.d.). Elsevier. Retrieved from [Link]

  • ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives. (2010). ChemInform, 41(52). Retrieved from [Link]

  • C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2023). Journal of the American Chemical Society, 145(28), 15581–15588. Retrieved from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry, 62(17), 8151–8167. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(23), 8346. Retrieved from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2024). Chemistry. Retrieved from [Link]

  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • C-H Functionalization of Pyridines. (2023). CoLab.
  • Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. (n.d.). Elsevier. Retrieved from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Azhar Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2021). International Journal of Molecular Sciences, 22(18), 9685. Retrieved from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews, 96(8), 3147–3176. Retrieved from [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). RSC Advances, 12(45), 29158–29181. Retrieved from [Link]

  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011). Catalysis Surveys from Asia, 16(1), 28–35. Retrieved from [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2024). African Journal of Biomedical Research. Retrieved from [Link]

  • Pyridine Ring Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Medicinal Uses of Pyridine Derivatives. (n.d.). Scribd. Retrieved from [Link]

  • The Role of Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ResearchGate. Retrieved from [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). Journal of Medicinal Chemistry, 64(19), 14226–14276. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Retrieved from [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2023). Journal of the Indian Chemical Society. Retrieved from [Link]

  • The 'ring replacement' of pyridines into benzonitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Developing Comprehensive Computational Parameter Sets To Describe the Performance of Pyridine-Oxazoline and Related Ligands. (2017). ACS Catalysis, 7(9), 5827–5832. Retrieved from [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2024). Nature Synthesis, 3(7), 589–601. Retrieved from [Link]

  • Developing Comprehensive Computational Parameter Sets To Describe the Performance of Pyridine-Oxazoline and Related Ligands. (2017). SciSpace. Retrieved from [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2022). ACS Omega, 7(44), 40181–40192. Retrieved from [Link]

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2022). Molecules, 27(15), 4983. Retrieved from [Link]

  • Computational approaches to model ligand selectivity in drug design. (2002). Current Opinion in Chemical Biology, 6(4), 447–452. Retrieved from [Link]

Sources

Methodological & Application

A Practical, Four-Step Synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate from 3,5-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive, field-tested guide for the synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate, a valuable heterocyclic building block in pharmaceutical research, starting from the readily available precursor, 3,5-lutidine. We present a robust and scalable four-step synthetic sequence: (1) selective free-radical monobromination of a methyl group, (2) nucleophilic cyanation, (3) acid-catalyzed hydrolysis of the resulting nitrile to a carboxylic acid, and (4) Fischer-Speier esterification to yield the target compound. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and a discussion of the causality behind experimental choices to ensure reproducibility and success.

Introduction and Synthetic Strategy

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs. Specifically, substituted pyridinyl acetic acid esters, such as this compound, serve as crucial intermediates for constructing more complex molecules, including active pharmaceutical ingredients (APIs). 3,5-Lutidine is an economical and convenient starting material for accessing this particular substitution pattern.

The challenge in utilizing 3,5-lutidine lies in the selective functionalization of one of its two equivalent methyl groups. Our synthetic strategy addresses this by employing a well-established free-radical bromination, which serves as an entry point for introducing the desired two-carbon side chain. The subsequent steps build upon this key intermediate to elaborate the acetic acid ester functionality. This note details a logical and efficient pathway, optimized for clarity and practical application in a standard laboratory setting.

Overall Synthetic Workflow

The transformation from 3,5-lutidine to the target ester is accomplished in four distinct synthetic operations. The complete workflow is outlined below.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Esterification A 3,5-Lutidine B 3-(Bromomethyl)-5-methylpyridine A->B  NBS, AIBN  CCl₄, Reflux C (5-Methylpyridin-3-yl)acetonitrile B->C  NaCN  DMSO, 90°C D (5-Methylpyridin-3-yl)acetic Acid C->D  HCl, AcOH, H₂O  Reflux E This compound D->E  MeOH, H₂SO₄ (cat.)  Reflux

Figure 1: Four-step synthetic pathway from 3,5-Lutidine to the target ester.

Detailed Protocols and Scientific Rationale

Step 1: Selective Monobromination of 3,5-Lutidine

Principle & Rationale: The initial and most critical step is the selective functionalization of one methyl group. This is achieved via a Wohl-Ziegler reaction, a free-radical chain reaction using N-Bromosuccinimide (NBS) as the bromine source.[1] The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), under thermal conditions. The benzylic-like C-H bonds of the lutidine methyl groups are weaker than other C-H bonds in the molecule, making them susceptible to radical abstraction. Using one equivalent of NBS favors monosubstitution, although careful monitoring is required to minimize the formation of the di-bromo byproduct. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction due to its inertness and ability to facilitate the radical chain process.

Experimental Protocol: Synthesis of 3-(Bromomethyl)-5-methylpyridine

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-lutidine (21.4 g, 200 mmol).

  • Add carbon tetrachloride (CCl₄, 250 mL).

  • Add N-Bromosuccinimide (NBS) (35.6 g, 200 mmol, 1.0 eq).

  • Add Azobisisobutyronitrile (AIBN) (1.64 g, 10 mmol, 0.05 eq).

  • Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS (typically 4-6 hours). The reaction is complete when the starting lutidine is consumed. Note that succinimide, a byproduct, will precipitate as a white solid.

  • Cool the mixture to room temperature and filter to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with 1 M sodium thiosulfate solution (2 x 100 mL) to remove any remaining bromine, followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-(bromomethyl)-5-methylpyridine.

Data Summary: Bromination

Parameter Value
Starting Material 3,5-Lutidine
Reagents NBS, AIBN
Stoichiometry (NBS) 1.0 equivalent
Solvent Carbon Tetrachloride (CCl₄)
Temperature Reflux (~77°C)

| Typical Yield | 60-70% |

Step 2: Synthesis of (5-Methylpyridin-3-yl)acetonitrile

Principle & Rationale: This step involves a nucleophilic substitution (SN2) reaction. The highly nucleophilic cyanide ion (CN⁻) displaces the bromide from the benzylic carbon of 3-(bromomethyl)-5-methylpyridine.[2][3] A polar aprotic solvent like Dimethyl sulfoxide (DMSO) is ideal as it solvates the cation (Na⁺) while leaving the cyanide anion relatively free and highly reactive, thus accelerating the reaction. The reaction is conducted at an elevated temperature to ensure a reasonable reaction rate.

⚠️ Safety Precaution: Sodium cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware and waste must be decontaminated with bleach or another suitable oxidizing agent before disposal.

Experimental Protocol: Cyanation

  • In a 500 mL round-bottom flask, dissolve 3-(bromomethyl)-5-methylpyridine (18.6 g, 100 mmol) in anhydrous DMSO (200 mL).

  • Carefully add sodium cyanide (NaCN) (7.35 g, 150 mmol, 1.5 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to 90°C and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a large beaker containing ice water (800 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts and wash with brine (3 x 150 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude (5-methylpyridin-3-yl)acetonitrile can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

Data Summary: Cyanation

Parameter Value
Starting Material 3-(Bromomethyl)-5-methylpyridine
Reagent Sodium Cyanide (NaCN)
Stoichiometry (NaCN) 1.5 equivalents
Solvent Dimethyl sulfoxide (DMSO)
Temperature 90°C

| Typical Yield | 85-95% |

Step 3: Hydrolysis to (5-Methylpyridin-3-yl)acetic Acid

Principle & Rationale: The nitrile group is converted to a carboxylic acid via acid-catalyzed hydrolysis.[4] The reaction proceeds in two stages: initial hydrolysis to a primary amide intermediate, followed by further hydrolysis of the amide to the carboxylic acid and an ammonium salt. A mixture of a strong mineral acid (e.g., concentrated HCl) and a co-solvent (e.g., acetic acid) under reflux provides the vigorous conditions necessary to drive the reaction to completion.

Experimental Protocol: Nitrile Hydrolysis

  • Place the crude (5-methylpyridin-3-yl)acetonitrile (13.2 g, 100 mmol) in a 500 mL round-bottom flask.

  • Add glacial acetic acid (100 mL) and concentrated hydrochloric acid (100 mL, ~12 M).

  • Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 6-8 hours.

  • Monitor the reaction by TLC. The reaction is complete when the nitrile and any amide intermediate are no longer observed.

  • Cool the solution to room temperature and carefully concentrate under reduced pressure to remove the bulk of the acids.

  • Dissolve the residue in a minimal amount of water and adjust the pH to ~5-6 with a concentrated solution of sodium hydroxide or sodium carbonate. The carboxylic acid will precipitate at or near its isoelectric point.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield (5-methylpyridin-3-yl)acetic acid.[5][6][7]

Data Summary: Hydrolysis

Parameter Value
Starting Material (5-Methylpyridin-3-yl)acetonitrile
Reagents Conc. HCl, Acetic Acid
Solvent Water / Acetic Acid
Temperature Reflux (~110-120°C)

| Typical Yield | 75-85% |

Step 4: Fischer-Speier Esterification to Target Product

Principle & Rationale: The final step is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9][10] To drive the equilibrium towards the ester product, a large excess of the alcohol (methanol) is used, serving as both reactant and solvent. A catalytic amount of a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

G start R-COOH p1 R-C(OH)₂⁺ start->p1 + H⁺ p2 R-C(OH)₂(⁺OMeH) p1->p2 + MeOH p3 R-C(OH)(OMe) p2->p3 - H⁺ p4 R-C(⁺OH₂)(OMe) p3->p4 + H⁺ p5 R-C(=⁺OH)(OMe) p4->p5 - H₂O end R-COOMe p5->end - H⁺

Sources

Application Notes and Protocols: Esterification of 2-(5-methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-methylpyridin-3-yl)acetic acid is a key heterocyclic building block in modern medicinal and agrochemical research. Its derivatives, particularly esters, serve as crucial intermediates in the synthesis of complex molecular targets, including nicotinic receptor agonists and antagonists for treating neurological disorders.[1] The successful esterification of this substrate is therefore a foundational step in numerous discovery and development pipelines.

However, the inherent chemical nature of the starting material presents distinct challenges. The presence of the basic pyridine nitrogen (pKa ≈ 5-6) complicates traditional acid-catalyzed esterification methods, as the nitrogen can be protonated, deactivating the molecule and potentially leading to poor yields or the need for harsh reaction conditions. This guide provides a comprehensive overview of robust and reliable methods for the esterification of 2-(5-methylpyridin-3-yl)acetic acid, with a focus on explaining the causality behind protocol choices to empower researchers to adapt these methods to their specific needs.

We will explore three primary strategies:

  • Classical Acid Catalysis (Fischer-Speier Esterification): The most traditional approach, suitable for large-scale synthesis where cost is a primary driver.

  • Carbodiimide-Mediated Coupling (Steglich Esterification): A mild and highly efficient method that avoids strong acids, making it ideal for sensitive substrates.

  • Alcohol Activation (Mitsunobu Reaction): An alternative neutral-condition protocol that proceeds with a different mechanistic paradigm.

Part 1: Strategic Comparison of Esterification Methodologies

The choice of esterification method is dictated by the substrate's sensitivity, required scale, and desired purity profile. For a heteroaromatic compound like 2-(5-methylpyridin-3-yl)acetic acid, a careful consideration of the reaction environment is paramount.

Core Challenges:
  • Pyridine Basicity: The lone pair on the pyridine nitrogen readily accepts a proton from strong acid catalysts. This forms a pyridinium salt, which deactivates the ring and can hinder the reaction.

  • Purification: The basic nature of the product ester can cause it to streak on silica gel during chromatographic purification. This can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine, pyridine) to the eluent system.[2][3]

Visualization of Synthetic Strategies

G cluster_0 Esterification Strategies for 2-(5-methylpyridin-3-yl)acetic acid cluster_1 Acid-Catalyzed cluster_2 Carbodiimide Coupling cluster_3 Alcohol Activation Start Carboxylic Acid + Alcohol Fischer Fischer-Speier (H₂SO₄, TsOH) Start->Fischer Reflux, H₂O removal Steglich Steglich (DCC/EDC, DMAP) Start->Steglich Room Temp, Neutral pH Mitsunobu Mitsunobu (PPh₃, DEAD/DIAD) Start->Mitsunobu Room Temp, Neutral pH End Product Ester Fischer->End Steglich->End Mitsunobu->End

Caption: High-level overview of the three primary esterification workflows.

Comparative Data Summary
FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Acidic (H₂SO₄, TsOH), High Temp (Reflux)Neutral, Room TemperatureNeutral, 0°C to Room Temperature
Key Reagents Strong acid catalystDCC or EDC, DMAP (catalyst)PPh₃, DEAD or DIAD
Mechanism Protonation of carbonyl, nucleophilic attack by alcoholActivation of carboxylic acid to O-acylisoureaActivation of alcohol via phosphonium salt
Advantages Inexpensive reagents, simple setup, scalableMild conditions, high yields, broad substrate scope[4][5]Very mild conditions, useful for inverting stereochemistry[6]
Limitations Requires heat, acid-sensitive groups may degrade, pyridine protonation can slow reaction[7]Stoichiometric urea byproduct must be removed, DCC is an allergen[4][5]Stoichiometric phosphine oxide and hydrazine byproducts, requires anhydrous conditions

Part 2: Detailed Protocols and Mechanistic Insights

Protocol 1: Fischer-Speier Esterification (Ethyl Ester Synthesis)

This method relies on driving the equilibrium toward the product by using a large excess of the alcohol (which also serves as the solvent) and an acid catalyst.[7][8][9]

Experimental Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-methylpyridin-3-yl)acetic acid (3.02 g, 20.0 mmol).

  • Reagent Addition: Add absolute ethanol (50 mL). The acid may not fully dissolve initially.

  • Catalyst: While stirring, carefully add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) dropwise. The mixture will warm slightly.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) with stirring to neutralize the excess acid.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield the pure ethyl 2-(5-methylpyridin-3-yl)acetate.

Protocol 2: Steglich Esterification (Ethyl Ester Synthesis)

This is often the preferred method due to its mild conditions and high efficiency.[4][5] The reaction uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that significantly accelerates the reaction and prevents side product formation.[4][10]

Mechanistic Rationale

The power of the Steglich esterification lies in its activation strategy. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] While this intermediate can be attacked by the alcohol directly, a competing and often problematic side reaction is a 1,3-rearrangement to a stable N-acylurea, which halts the desired reaction.[4] DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a reactive acylpyridinium salt. This "active ester" is highly electrophilic and does not undergo rearrangement, reacting rapidly with the alcohol to form the desired ester and regenerating the DMAP catalyst.[5][10]

G cluster_0 Steglich Esterification Mechanism Acid R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate Acid->Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Salt (Active Ester) Acylisourea->Acylpyridinium + DMAP (Fast) Ester R-COOR' (Product) Acylisourea->Ester + R'-OH (Slow) N_Acylurea N-Acylurea (Side Product) Acylisourea->N_Acylurea Slow Rearrangement (Uncatalyzed) DMAP DMAP (Catalyst) Acylpyridinium->Ester + R'-OH - DMAP Alcohol R'-OH (Alcohol) DCU DCU (Byproduct)

Caption: Catalytic cycle of the DMAP-accelerated Steglich esterification.

Reagent Stoichiometry Table
ReagentMW ( g/mol )AmountmmolsEquivalents
2-(5-methylpyridin-3-yl)acetic acid151.161.51 g10.01.0
Ethanol46.070.69 mL12.01.2
EDC·HCl191.702.30 g12.01.2
DMAP122.17122 mg1.00.1
Dichloromethane (DCM)-50 mL--
Experimental Protocol
  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(5-methylpyridin-3-yl)acetic acid (1.51 g, 10.0 mmol), 4-dimethylaminopyridine (DMAP, 122 mg, 1.0 mmol), and anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add ethanol (0.69 mL, 12.0 mmol) to the stirred solution.

  • Coupling Agent: Add EDC·HCl (2.30 g, 12.0 mmol) in one portion. If using DCC, it should be dissolved in a small amount of DCM and added dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (staining with potassium permanganate can help visualize all spots).

  • Work-up:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash the organic phase sequentially with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography as described in Protocol 1.

Protocol 3: Mitsunobu Reaction (Isopropyl Ester Synthesis)

The Mitsunobu reaction is an exceptionally mild method for converting primary and secondary alcohols into various functional groups, including esters.[6] It operates under neutral conditions and proceeds through the activation of the alcohol, making it a powerful alternative to acid-activation methods.[12]

Experimental Protocol
  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(5-methylpyridin-3-yl)acetic acid (1.51 g, 10.0 mmol), triphenylphosphine (PPh₃, 3.15 g, 12.0 mmol), and anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Reagent Addition: Add isopropanol (0.92 mL, 12.0 mmol).

  • Activation: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.9 mL of a 40% solution in toluene, ~12.0 mmol) dropwise over 10 minutes. An exothermic reaction and color change are typically observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Remove the THF under reduced pressure.

    • The primary challenge in Mitsunobu work-ups is the removal of triphenylphosphine oxide and the hydrazine byproduct. One method is to dissolve the residue in a minimal amount of DCM and add hexanes to precipitate the byproducts, which can then be filtered off.

  • Purification: The filtrate should be concentrated and purified by flash column chromatography to isolate the isopropyl 2-(5-methylpyridin-3-yl)acetate.

Part 3: Product Characterization

Confirmation of the final product structure and purity is essential. The following data are expected for the representative product, ethyl 2-(5-methylpyridin-3-yl)acetate .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.3 (s, 2H, pyridine H2, H6)

    • δ ~7.4 (s, 1H, pyridine H4)

    • δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)

    • δ 3.60 (s, 2H, -CH₂ COO-)

    • δ 2.35 (s, 3H, Ar-CH₃ )

    • δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~171.0 (C=O)

    • δ ~148.0, ~147.0, ~137.0, ~133.0, ~130.0 (Pyridine carbons)

    • δ ~61.0 (-O CH₂CH₃)

    • δ ~40.0 (-CH₂ COO-)

    • δ ~18.5 (Ar-CH₃ )

    • δ ~14.2 (-OCH₂CH₃ )

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₃NO₂ [M+H]⁺: 180.10; found ~180.1.

  • IR (ATR, cm⁻¹): ~1735 (C=O, ester stretch), ~1590, ~1480 (C=C, C=N aromatic stretch).

References

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Steglich esterification. Grokipedia. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Steglich Esterification | PDF | Ester. Scribd. [Link]

  • Esterification of pyridine carboxylic acids.
  • Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction. ACS Publications. [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. National Institutes of Health (NIH). [Link]

  • Improvements relating to the esterification of pyridine carboxylic acids.
  • Esterification of pyridine carboxylic acids.
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Purification of Pyridine. LookChem. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Royal Society of Chemistry. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]

  • Ethyl 2-(5-methylpyridin-3-yl)acetate. PubChem. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]

  • 2-(5-Methylpyridin-2-yl)acetic acid. MySkinRecipes. [Link]

  • Steglich Esterification with EDC. Reddit. [Link]

  • What is the role of pyridine in the acetylations of alcohols? Reddit. [Link]

  • 2-(5-Methylpyridin-2-yl)acetic acid. PubChem. [Link]

  • Process for the preparation of pyridine carboxylic acid esters.
  • Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science. [Link]

  • Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. ResearchGate. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts.
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave. [Link]

  • A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. ResearchGate. [Link]

  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Royal Society of Chemistry. [Link]

  • [1H, 13C]-HSQC NMR Spectrum. Human Metabolome Database. [Link]

  • The representative 1 H-NMR spectra. ResearchGate. [Link]

Sources

The Versatile Scaffold: Methyl 2-(5-methylpyridin-3-yl)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Nucleus in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for diverse functionalization make it a privileged scaffold in the design of novel drugs.[1] Within this vast chemical space, substituted pyridylacetic acid esters, such as Methyl 2-(5-methylpyridin-3-yl)acetate, represent a class of compounds with significant potential as versatile intermediates and pharmacologically active agents. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and burgeoning applications in medicinal chemistry, with a focus on its role as a key building block for innovative therapeutic modalities.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and biological screening. The table below summarizes key identifiers and properties for the target compound and its precursors.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(5-methylpyridin-3-yl)acetic acid1000518-77-3C₈H₉NO₂151.16
This compound N/AC₉H₁₁NO₂165.19
Ethyl 2-(5-methylpyridin-3-yl)acetate913839-60-8C₁₀H₁₃NO₂179.22[2]

Note: A specific CAS number for this compound was not identified in the searched literature; however, it is a distinct chemical entity.

The structural elucidation and purity assessment of this compound rely on a suite of analytical techniques.

Protocol for Analytical Characterization:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include a singlet for the methyl group on the pyridine ring, a singlet for the methylene protons of the acetate group, a singlet for the methyl ester protons, and distinct signals for the aromatic protons on the pyridine ring.

  • ¹³C NMR: Reveals the number of unique carbon environments. Expected signals would include those for the methyl carbon, methylene carbon, ester carbonyl carbon, methyl ester carbon, and the carbons of the pyridine ring.

2. Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile compounds like this compound, providing information on its molecular weight and fragmentation pattern, which aids in structural confirmation and purity assessment.[3][4]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Useful for analyzing the purity of the compound and for reaction monitoring.

3. Infrared (IR) Spectroscopy:

  • IR spectroscopy can confirm the presence of key functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(5-methylpyridin-3-yl)acetic acid.[5][6][7] This acid-catalyzed reaction is a robust and scalable method for ester formation.[6][7]

Synthesis_Workflow cluster_0 Synthesis of Precursor Acid cluster_1 Fischer Esterification 3,5-Lutidine 3,5-Lutidine Oxidation Oxidation 3,5-Lutidine->Oxidation Intermediate 3-Formyl-5-methylpyridine Oxidation->Intermediate Reaction_with_Malonic_Acid Reaction with Malonic Acid Derivative Intermediate->Reaction_with_Malonic_Acid Precursor_Acid 2-(5-methylpyridin-3-yl)acetic acid Reaction_with_Malonic_Acid->Precursor_Acid Precursor_Acid_2 2-(5-methylpyridin-3-yl)acetic acid Esterification H₂SO₄ (cat.) Reflux Precursor_Acid_2->Esterification Methanol Methanol Methanol->Esterification Target_Compound This compound Esterification->Target_Compound

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-(5-methylpyridin-3-yl)acetic acid (Precursor)

While several routes to substituted pyridylacetic acids exist, a common approach involves the functionalization of a suitable pyridine starting material.[8][9] For instance, starting from 3,5-lutidine, one could envision a selective oxidation of one methyl group to an aldehyde, followed by a subsequent reaction (e.g., with a malonic acid derivative) and decarboxylation to yield the desired acetic acid side chain. A general procedure for the synthesis of pyridylacetic acid hydrochlorides has been described, which can be adapted.[10]

Part 2: Fischer Esterification Protocol

Materials:

  • 2-(5-methylpyridin-3-yl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or Dichloromethane (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-(5-methylpyridin-3-yl)acetic acid in an excess of anhydrous methanol (typically 10-20 equivalents, which also serves as the solvent).

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise. The addition is exothermic and should be done with caution.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC until the starting carboxylic acid is consumed (typically several hours).

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Applications in Medicinal Chemistry: A Versatile Building Block

While direct biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Its primary utility in medicinal chemistry is as a versatile building block for the synthesis of more complex drug candidates.

Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Modulators

The pyridine ring is a key pharmacophoric element in many ligands that target nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a range of neurological and psychiatric conditions, making them attractive drug targets.[5] The 3-substituted pyridine moiety, in particular, is a common feature in nAChR ligands. The ester functionality of this compound can be readily converted to other functional groups, such as amides or alcohols, allowing for the exploration of structure-activity relationships (SAR) in the development of novel nAChR modulators.[11]

nAChR_Modulation Target_Compound This compound Derivatization Chemical Modification Target_Compound->Derivatization nAChR_Ligand Novel nAChR Ligand Derivatization->nAChR_Ligand nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR_Ligand->nAChR Modulation Modulation of Receptor Activity nAChR->Modulation

Caption: Role as a precursor for nAChR modulators.

Component of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate disease-causing proteins.[12][13][14] A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker.[12][14] The precursor acid, 2-(5-methylpyridin-3-yl)acetic acid, has been categorized as a "Protein Degrader Building Block," suggesting its potential use in the synthesis of PROTACs. The acetic acid moiety can serve as a handle for attaching a linker, which in turn is connected to a ligand for an E3 ligase (e.g., Cereblon or VHL). The pyridine portion of the molecule can be further elaborated to bind to a target protein of interest.

PROTAC_Concept cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Protein Degradation POI_Ligand Target Protein Ligand (from Pyridine Scaffold) Linker Linker (from Acetate Moiety) POI_Ligand->Linker Target_Protein Protein of Interest (POI) POI_Ligand->Target_Protein binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds Ubiquitination Ubiquitination Target_Protein->Ubiquitination E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Conceptual use in PROTAC design.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. While direct evidence of its biological activity is emerging, its structural components are integral to molecules targeting key physiological pathways. The straightforward synthesis via Fischer esterification makes it an accessible starting material for the generation of compound libraries aimed at discovering novel therapeutics. Future research will likely focus on the elaboration of this scaffold to develop potent and selective modulators of nicotinic acetylcholine receptors and to construct innovative PROTACs for targeted protein degradation. The continued exploration of the chemical space around the 5-methylpyridin-3-yl acetic acid core promises to yield novel drug candidates for a variety of diseases.

References

  • Holladay, M. W., et al. (1997). Structure-activity relationships of a novel class of nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 40(26), 4169-4194. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(5-methylpyridin-3-yl)acetate. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 2-(5-methylpyridin-3-yl)acetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Papke, R. L., & Horenstein, N. A. (2021). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 73(4), 1118–1149. Available at: [Link]

  • Google Patents. (2008). Method for preparing 3-pyridine acetic acid hydrochloride. CN101117331A.
  • Johnson, T. C., & Marsden, S. P. (2015). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 80(23), 11849–11857. Available at: [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 943503. Available at: [Link]

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 484-502. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from: [Link]

  • MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from: [Link]

  • NTP Technical Report. (n.d.). Chemical Characterization and Dose Formulation Studies. National Toxicology Program. Retrieved from: [Link]

  • Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.
  • Johnson, T. C., & Marsden, S. P. (2015). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications. Available at: [Link]

  • Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 53. Available at: [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 3-pyridine-acetic acid. Retrieved from: [Link]

  • Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762. Available at: [Link]

  • CUTM Courseware. (n.d.). SAR (Structure activity relationship ) of directly acting cholinergic Drugs. Retrieved from: [Link]

  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from: [Link]

  • MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from: [Link]

  • ResearchGate. (2022). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase …. Retrieved from: [Link]

  • PubMed Central. (2019). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Retrieved from: [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from: [Link]

  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Derivatization Method as a Residual Solvent of Acetic Acid by GC-MS Method in Empagliflozin Drug Substance: Development and Evaluation. Retrieved from: [Link]

  • PubMed Central. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from: [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from: [Link]

  • Google Patents. (1992). Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
  • ResearchGate. (2017). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from: [Link]

  • Shimadzu. (n.d.). Application News. Retrieved from: [Link]

  • Google Patents. (1999). Preparation of 3,5-lutidine. EP0929523A1.
  • ResearchGate. (2022). (PDF) Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from: [Link]

Sources

Methyl 2-(5-methylpyridin-3-yl)acetate: A Strategic Building Block for the Modular Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its role as a bioisostere for a phenyl ring make it a "privileged scaffold" in drug design.[3] Approximately 20% of the top 200 small-molecule drugs feature a pyridine or related heterocyclic motif, highlighting its importance in creating effective therapeutic agents.[4]

Within this class, 3,5-disubstituted pyridines are of particular interest. This substitution pattern allows for the precise vectorial projection of functional groups into three-dimensional space, which is critical for optimizing interactions with biological targets such as enzymes and receptors. Recent studies have identified 3,5-disubstituted pyridines with potent activity against drug-resistant clinical isolates of Mycobacterium tuberculosis, underscoring the therapeutic potential of this chemotype.[5]

This application note focuses on Methyl 2-(5-methylpyridin-3-yl)acetate (CAS: 1256804-64-4), a versatile and strategically designed building block. Its structure incorporates the valuable 3,5-disubstituted pyridine core, a reactive ester handle for chemical elaboration, and a crucial C5-methyl group. We will explore its inherent reactivity, provide detailed protocols for its key transformations, and discuss the strategic rationale for its use in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a building block's properties is fundamental to its effective use.

PropertyValue
IUPAC Name This compound
CAS Number 1256804-64-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Typically a colorless to pale yellow liquid or solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)

Note: Spectroscopic data should be confirmed on a batch-specific basis.

Core Reactivity and Synthetic Utility

This compound offers multiple points for chemical modification, making it an ideal scaffold for library synthesis and lead optimization. The primary sites of reactivity are the ester functional group and the α-methylene bridge.

Reactivity_Map M5M3PA This compound mol ester Ester Group (Hydrolysis, Amidation, Transesterification) ester->mol  1 alpha_carbon α-Methylene Bridge (Enolate Formation, Alkylation) alpha_carbon->mol 2   pyridine_N Pyridine Nitrogen (N-Oxidation, Salt Formation) pyridine_N->mol 3

Caption: Key reactive sites on this compound.

Application Protocols

The following protocols are designed to be robust and adaptable, providing a foundation for more complex synthetic sequences.

Rationale: The conversion of the methyl ester to a carboxylic acid is a critical first step for many subsequent reactions, most notably amide bond formation. This transformation "unmasks" a versatile functional group for coupling with amines, alcohols (via esterification), or for use in other carboxylate-based chemistries. Lithium hydroxide is often preferred over sodium hydroxide for its higher solubility in mixed aqueous/organic solvent systems, which can lead to cleaner and more efficient reactions.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio, ~0.1 M concentration).

  • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, concentrate the mixture in vacuo to remove the organic solvents (THF and MeOH).

  • Re-dissolve the aqueous residue in deionized water and cool the solution in an ice bath (0 °C).

  • Carefully acidify the solution to pH ~4-5 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid product may form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine (1 x volume), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-(5-methylpyridin-3-yl)acetic acid.

  • The product can be purified further by recrystallization or column chromatography if necessary.

Rationale: Amide bond formation is arguably the most important reaction in medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered or electronically deactivated amines and carboxylic acids. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the generated HCl without competing in the coupling reaction. This protocol provides a reliable method for constructing complex amides, which are key components of many drug candidates.

Materials:

  • 2-(5-Methylpyridin-3-yl)acetic acid (from Protocol 1)

  • Primary or secondary amine of interest (1.0 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-(5-methylpyridin-3-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water (2 x volumes) and brine (1 x volume) to remove residual DMF and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate or DCM/methanol gradient) to obtain the desired amide.

Synthetic_Workflow start This compound protocol1 Protocol 1: Saponification (LiOH, THF/H₂O) start->protocol1 intermediate 2-(5-Methylpyridin-3-yl)acetic Acid protocol1->intermediate protocol2 Protocol 2: Amide Coupling (Amine, HATU, DIPEA) intermediate->protocol2 product Complex Amide (Drug Candidate Precursor) protocol2->product

Caption: General workflow for elaborating the building block into complex amides.

Strategic Insight: The "Magic Methyl" Effect

The deliberate inclusion of a methyl group at the 5-position of the pyridine ring is a key design feature of this building block. In drug discovery, the strategic placement of a methyl group can have profound, sometimes unexpectedly positive, effects on a molecule's properties—a phenomenon often termed the "magic methyl" effect.[6][7]

  • Metabolic Blocking: The pyridine ring, particularly at positions susceptible to oxidation, can be a site of metabolic degradation by cytochrome P450 enzymes. Placing a sterically robust methyl group at the C5 position can physically block this metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.

  • Enhanced Target Affinity: A methyl group can improve a molecule's binding affinity for its target protein. By filling a small hydrophobic pocket within the binding site, it can increase van der Waals interactions and displace energetically unfavorable water molecules, leading to a more potent compound.[6]

  • Modulation of Physicochemical Properties: While seemingly a minor change, adding a methyl group increases lipophilicity (LogP). This can be strategically used to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile to achieve the desired balance for an effective drug candidate.[6]

By starting a synthesis with this compound, researchers embed this potentially advantageous "magic methyl" group from the very beginning, saving synthetic steps and focusing efforts on elaborating other parts of the molecule.

Conclusion

This compound is more than just a simple chemical; it is a sophisticated building block designed for efficiency and strategic advantage in the synthesis of complex molecules. Its pre-installed 3,5-disubstituted pyridine core, reactive ester handle, and metabolically significant C5-methyl group provide a powerful platform for drug discovery and development. The protocols and insights provided herein serve as a guide for researchers to unlock the full potential of this versatile intermediate, accelerating the journey towards novel and impactful therapeutic agents.

References

  • Virginia Commonwealth University TechTransfer. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • Roy, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. [Link]

  • Lina. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

  • Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. [Link]

  • Gallagher, T., et al. (2003). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry, 68(19), 7513-7516. [Link]

  • SciSupplies. METHYL 2-(5-BROMO-3-FLUORO-2-PYRIDYL)ACETATE, 95%, 100mg. [Link]

  • Movassaghi, M., et al. (2016). and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. Organic letters, 18(15), 3742-3745. [Link]

  • AA Blocks. 1082076-26-3 | MFCD28141197 | Methyl 2-(5-chloropyridin-3-yl)acetate. [Link]

  • Sangu, K. G., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Bioorganic & Medicinal Chemistry Letters, 129, 129869. [Link]

  • Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143. [Link]

  • Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(4), 2306-2358. [Link]

  • ResearchGate. A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. [Link]

  • PrepChem.com. Synthesis of N-methylpyridinium acetate. [Link]

  • Moseley, J. D. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15796-15806. [Link]

  • Google Patents.
  • PubChem. Ethyl 2-(5-methylpyridin-3-yl)acetate. [Link]

  • ACS Medicinal Chemistry Letters. (2025). Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety. [Link]

  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. [Link]

  • MDPI. 5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methyl Phenyl Acetate. [Link]

  • MDPI. Special Issue : Combining Synthesis and Biosynthesis to Access Complex Molecules. [Link]

  • ResearchGate. 3‐Methylpyridine: Synthesis and Applications | Request PDF. [Link]

Sources

Application Notes & Protocols: Methyl 2-(5-methylpyridin-3-yl)acetate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products, vitamins, and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the aqueous solubility of a molecule make it a highly desirable motif in drug design.[2] This document provides detailed application notes and protocols for Methyl 2-(5-methylpyridin-3-yl)acetate , a functionalized pyridine derivative that serves as a versatile building block for the synthesis of complex, biologically active molecules. We will explore its synthesis, characterization, and key applications in medicinal chemistry, including its role as a crucial intermediate and a scaffold for chemical library development. The protocols herein are designed to be self-validating and provide researchers with the foundational knowledge to effectively utilize this compound in their drug discovery programs.

Physicochemical Properties and Handling

This compound is a key starting material whose proper characterization and handling are paramount for successful downstream applications. Its structure features a pyridine core substituted at the 3-position with a methyl acetate group and at the 5-position with a methyl group, offering multiple points for chemical modification.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1256804-64-4[3]
Molecular Formula C₉H₁₁NO₂[4]
Molecular Weight 165.19 g/mol -
Appearance Off-white to yellow solid or oilGeneral chemical properties
Storage Store under an inert atmosphere, refrigeratedGeneral laboratory practice

Handling Advisory: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.

Synthesis and Characterization

The most direct route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor. This method is reliable and scalable for laboratory use.

Protocol 2.1: Synthesis via Fischer Esterification

This protocol details the synthesis from 5-methylpyridine-3-acetic acid. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol, and subsequent elimination of water to form the ester.

Rationale: The use of a strong acid catalyst like sulfuric acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to attack by the weakly nucleophilic methanol.[3] The reaction is performed under reflux to provide the necessary activation energy and drive the equilibrium towards the product side.

Synthesis_Scheme reactant1 5-methylpyridine-3-acetic acid reactant2 Methanol reac_center reactant2->reac_center + product This compound water Water product_struct reac_center->product_struct H₂SO₄ (cat.) Reflux reactant1_struct reactant1_struct->reac_center

Caption: Fischer esterification of 5-methylpyridine-3-acetic acid.

Materials:

  • 5-methylpyridine-3-acetic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Procedure:

  • To a solution of 5-methylpyridine-3-acetic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue by adding saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure methyl ester.

Spectroscopic Characterization

Validation of the final product is essential. The following are expected spectroscopic data points for structural confirmation.

Data TypeExpected Characteristics
¹H NMR Signals corresponding to: Pyridine ring protons (~δ 8.4-7.5), methylene protons (-CH₂-, singlet, ~δ 3.7), ester methyl protons (-OCH₃, singlet, ~δ 3.6), and pyridine methyl protons (-CH₃, singlet, ~δ 2.3).
¹³C NMR Signals for: Ester carbonyl (~δ 171), pyridine carbons (~δ 150-123), methylene carbon (~δ 40), ester methyl carbon (~δ 52), and pyridine methyl carbon (~δ 18).
LC-MS A peak corresponding to the [M+H]⁺ ion at m/z = 166.08.

Applications in Medicinal Chemistry

This compound is not typically a final drug product but rather a valuable intermediate. Its utility lies in its ability to be readily incorporated into larger, more complex molecules, serving as a launchpad for generating novel chemical entities.

Scaffold for Library Synthesis

The ester functionality is a versatile handle for chemical modification, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Derivatization_Workflow start This compound hydrolysis Hydrolysis (e.g., LiOH, H₂O) start->hydrolysis amidation Direct Amidation (R-NH₂, Heat) start->amidation reduction Reduction (e.g., LiAlH₄) start->reduction acid 5-methylpyridine-3-acetic acid hydrolysis->acid amide_direct Amide Library (Primary/Secondary Amines) amidation->amide_direct alcohol 2-(5-methylpyridin-3-yl)ethanol reduction->alcohol amide_coupling Amide Library (Peptide Coupling) acid->amide_coupling R-NH₂, Coupling Agents (EDC, HATU)

Caption: Key derivatization pathways from the parent ester.

  • Amidation: The ester can be directly converted to an amide by heating with a primary or secondary amine. Alternatively, it can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., EDC, HATU). This is one of the most common transformations in medicinal chemistry to explore interactions with biological targets.

  • Hydrolysis: Saponification of the ester back to the carboxylic acid provides an intermediate that is crucial for coupling reactions and is a key step in the synthesis of many APIs.[5]

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-(5-methylpyridin-3-yl)ethanol, another versatile building block.

Precursor in API Synthesis

The pyridylacetic acid motif is found in several classes of drugs. For instance, 3-pyridylacetic acid is a key intermediate in the synthesis of Risedronate sodium, a bisphosphonate used to treat osteoporosis.[5] Similarly, the 5-methyl-pyridin-3-yl motif is a component of Rupatadine, an antihistamine.[6] this compound is therefore a highly relevant starting material for synthesizing novel analogs in these therapeutic areas.

Protocol: Synthesis of a Novel Amide Derivative

This protocol provides a practical, two-step example of how to use this compound to synthesize a novel derivative for a screening library.

Protocol 4.1: Synthesis of 2-(5-methylpyridin-3-yl)-N-(4-fluorobenzyl)acetamide

Step A: Saponification to 5-methylpyridine-3-acetic acid

  • Dissolve this compound (1.0 eq) in a mixture of THF/Water (3:1).

  • Add Lithium Hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~5-6 with 1N HCl.

  • Extract the product with a polar organic solvent like ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Step B: Amide Coupling

Rationale: This step utilizes standard peptide coupling chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily displaced by the nucleophilic amine (4-fluorobenzylamine) to form the stable amide bond.

  • Dissolve the carboxylic acid from Step A (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add EDCI (1.2 eq) and a catalytic amount of an activator like 4-Dimethylaminopyridine (DMAP).

  • Add 4-fluorobenzylamine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the target amide.

Potential Biological Relevance

While this compound itself is not known to be biologically active, the pyridine scaffold it contains is a cornerstone of many therapeutic agents. Derivatives of 3-pyridyl structures have shown a wide range of biological activities.

  • Antibacterial and Anthelmintic Activity: Recent studies on 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives have demonstrated that this class of compounds possesses a broad spectrum of activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.[7][8] Some derivatives also showed promising anthelmintic effects.[7][9]

  • Enzyme Inhibition: The pyridine moiety is frequently used in the design of enzyme inhibitors due to its ability to form key hydrogen bonds and electrostatic interactions within active sites.[1] For example, pyridine-containing molecules have been developed as potent inhibitors for targets like β-secretase (BACE1) for Alzheimer's disease.[1]

The derivatization of this compound provides a direct route to novel compounds that can be screened for a multitude of biological activities, making it a high-value starting point for hit-finding and lead optimization campaigns.

References

  • Smolecule. (2023). Buy Methyl 2-(5-methylpyridin-2-yl)acetate | 19946-10-2.
  • Pipzine Chemicals. 4-Pyridineacetic Acid.
  • Ucherek, M. M., et al. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789-91.
  • EvitaChem. Buy this compound (EVT-1746353) | 1256804-64-4.
  • Semantic Scholar. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.
  • Unlock the Potential: 3-Pyridylacetic Acid Hydrochloride in Pharmaceutical Synthesis.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Google Patents. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate.
  • Jin, B., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 27(4), 1103. Available at: [Link]

  • MDPI. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives.
  • ResearchGate. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives.

Sources

Application Notes & Protocols: Investigating Methyl 2-(5-methylpyridin-3-yl)acetate for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Rationale for Investigation

Methyl 2-(5-methylpyridin-3-yl)acetate is a pyridine derivative, a structural motif present in numerous centrally active compounds. While direct neuropharmacological data on this specific molecule is nascent, its structural similarity to compounds known to interact with key neurological targets warrants a systematic investigation into its potential therapeutic utility. Pyridine-containing structures are known to modulate receptors such as γ-aminobutyric acid (GABA) and nicotinic acetylcholine (nAChR) receptors, both of which are implicated in the pathophysiology of a wide range of neurological and psychiatric disorders.[1]

This document provides a comprehensive framework for the preclinical evaluation of this compound. It outlines a tiered, hypothesis-driven approach, beginning with fundamental in vitro characterization and progressing to disease-relevant cellular and in vivo models. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and interpretable data.

II. Hypothesized Mechanisms and Targets

The core of our investigative strategy is to probe the compound's activity at well-established neurological targets. The pyridine ring suggests two primary, testable hypotheses:

  • Modulation of GABAergic Neurotransmission: The GABAᴀ receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and is a target for drugs like benzodiazepines.[2][3] We hypothesize that this compound may act as a positive allosteric modulator (PAM) at the GABAᴀ receptor, enhancing inhibitory tone and potentially offering therapeutic benefits in disorders characterized by neuronal hyperexcitability, such as epilepsy or anxiety.[1]

  • Interaction with Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are critical for cognitive functions, and their dysfunction is a hallmark of Alzheimer's disease.[4] We hypothesize that the compound could act as an agonist or PAM at specific nAChR subtypes, potentially enhancing cholinergic signaling and offering a pro-cognitive effect.

The following experimental workflow is designed to systematically test these hypotheses.

G cluster_0 Tier 1: In Vitro Target Validation cluster_1 Tier 2: In Vitro Disease Modeling cluster_2 Tier 3: In Vivo Preclinical Studies T1_Receptor Receptor Binding & Functional Assays (Protocol 1 & 2) T1_Tox Neurotoxicity & Viability Assays (Protocol 3) T1_Receptor->T1_Tox If Active T2_Inflam Anti-Neuroinflammatory Activity (Protocol 4) T1_Tox->T2_Inflam If Non-Toxic & Active T2_Oxid Neuroprotection vs. Oxidative Stress (Protocol 5) T1_Tox->T2_Oxid If Non-Toxic & Active T3_PK Pharmacokinetics & BBB Penetration (Protocol 6) T2_Inflam->T3_PK If Promising T2_Oxid->T3_PK If Promising T3_Efficacy Efficacy in Disease Model (e.g., 5xFAD) (Protocol 7) T3_PK->T3_Efficacy End End T3_Efficacy->End Candidate for IND-Enabling Studies Start Compound Synthesis & QC Start->T1_Receptor

Caption: Investigative workflow for this compound.

III. Tier 1: In Vitro Target Validation & Safety Profiling

The initial tier focuses on establishing whether the compound interacts with its hypothesized targets and assesses its basic safety profile in neuronal cells.

Protocol 1: GABAᴀ Receptor Modulation Assay

Rationale: This assay determines if the compound can enhance the activity of the GABAᴀ receptor, a key inhibitory channel. A Yellow Fluorescent Protein (YFP)-based assay is a robust method to measure chloride ion influx upon channel activation.[5]

Methodology:

  • Cell Culture: Utilize CHO-K1 cells stably co-transfected with GABAᴀ receptor subunits (e.g., α1β2γ2) and a halide-sensitive YFP (YFP-H148Q/I152L).[5]

  • Cell Plating: Seed the cells in 96-well black, clear-bottom plates and culture for 24-48 hours to form a confluent monolayer.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in a suitable assay buffer.

  • Assay Procedure: a. Wash cells gently with a chloride-free buffer. b. Add the compound dilutions to the wells, along with a sub-maximal (EC₂₀) concentration of GABA. Include controls: vehicle only, GABA EC₂₀ only (baseline), and a known PAM like Diazepam (positive control). c. Incubate for 10-15 minutes at room temperature. d. Using a fluorescence plate reader, measure the baseline YFP fluorescence. e. Inject an iodide-containing buffer to initiate the quenching reaction and immediately begin kinetic fluorescence readings for 1-2 minutes.

  • Data Analysis: Calculate the initial rate of fluorescence quench for each well. Normalize the data to the vehicle control and plot the concentration-response curve to determine the EC₅₀ and maximal efficacy of the compound's modulatory effect.

ParameterRecommended ConditionRationale
Cell LineCHO-K1 (α1β2γ2 + YFP)Provides a clean, isolated system to study a specific receptor subtype.[3]
GABA ConcentrationEC₂₀A sub-maximal concentration allows for the sensitive detection of positive modulation.
Positive ControlDiazepam (1 µM)Validates assay performance and provides a benchmark for efficacy.[3]
ReadoutRate of YFP QuenchDirectly proportional to the influx of iodide ions through the GABAᴀ channel.[5]
Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Rationale: This protocol assesses the compound's ability to bind to nAChRs, which is a prerequisite for functional activity. A competitive binding assay using a radiolabeled ligand is a standard method.

Methodology:

  • Tissue Preparation: Prepare a membrane fraction from a brain region rich in nAChRs (e.g., rat cerebral cortex or hippocampus) or from cells expressing a specific nAChR subtype.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled nAChR ligand (e.g., [³H]-Epibatidine), and varying concentrations of this compound.

  • Controls:

    • Total Binding: Membrane + Radioligand (no competitor).

    • Non-specific Binding: Membrane + Radioligand + a high concentration of a known nAChR ligand (e.g., nicotine) to saturate all specific binding sites.

    • Vehicle Control: Membrane + Radioligand + Vehicle.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibition constant (Ki). An ELISA-based format can also be used as an alternative.[6][7]

Protocol 3: Neuronal Viability and Neurotoxicity Assay

Rationale: It is crucial to determine the concentration range at which the compound is non-toxic to neuronal cells. The human neuroblastoma SH-SY5Y cell line is a widely used model for this purpose.[8]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS). For some applications, cells can be differentiated into a more mature neuronal phenotype using retinoic acid.

  • Plating: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a wide range of concentrations of this compound (e.g., 1 nM to 100 µM) for 24-48 hours.

  • Viability Assessment (MTT Assay): a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. b. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product. c. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol). d. Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the compound to determine the CC₅₀ (concentration causing 50% cytotoxicity).

IV. Tier 2: In Vitro Disease Modeling

If the compound demonstrates target engagement at non-toxic concentrations, the next step is to evaluate its potential in cellular models that mimic key pathological features of neurological disorders, such as neuroinflammation and oxidative stress.

Protocol 4: Assessment of Anti-Neuroinflammatory Activity

Rationale: Neuroinflammation, primarily driven by microglial cells, is a critical component of many neurodegenerative diseases.[9] This protocol uses the BV-2 microglial cell line to assess if the compound can suppress inflammatory responses.

Methodology:

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS.

  • Experiment Setup: Seed BV-2 cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 100 ng/mL) to the wells (except for the negative control).

  • Incubation: Incubate the cells for 24 hours.

  • Endpoint Analysis: a. Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. b. Cytokine Measurement (ELISA): Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

  • Data Analysis: Normalize the levels of NO and cytokines to the LPS-only treated group. Determine the IC₅₀ value for the inhibition of each inflammatory marker.

G LPS LPS TLR4 TLR4 Receptor on Microglia LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Upregulation NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Compound This compound (Hypothesized Point of Inhibition) Compound->NFkB

Caption: Hypothesized inhibition of the LPS-induced inflammatory pathway.

Protocol 5: Evaluation of Neuroprotective Effects Against Oxidative Stress

Rationale: Oxidative stress is a common pathological mechanism in neurodegeneration, leading to neuronal damage and death.[10][11] This protocol assesses whether the compound can protect neuronal cells from an oxidative insult.

Methodology:

  • Cell Culture: Use differentiated SH-SY5Y cells or primary cortical neurons.

  • Experimental Design: Seed cells in a 96-well plate. Pre-treat cells with the test compound for 1-2 hours.

  • Oxidative Challenge: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.[11]

  • Incubation: Incubate for 12-24 hours.

  • Endpoint Analysis: a. Cell Viability: Assess cell survival using the MTT assay as described in Protocol 3. b. Reactive Oxygen Species (ROS) Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA (2',7'-dichlorofluorescin diacetate). c. Lipid Peroxidation: Measure malondialdehyde (MDA), a marker of lipid peroxidation, in cell lysates using a thiobarbituric acid reactive substances (TBARS) assay.[10][12]

  • Data Analysis: Compare the outcomes in compound-treated groups to the group receiving the oxidative challenge alone. A significant increase in viability or a decrease in ROS/MDA levels indicates a neuroprotective effect.

ParameterRecommended ConditionRationale
Stress InducerH₂O₂ (e.g., 100-200 µM)A direct source of ROS, modeling acute oxidative damage.[13]
Cell LineDifferentiated SH-SY5YProvides a more neuron-like model than undifferentiated cells.[8]
Primary ReadoutMTT AssayQuantifies the extent of cell death and protection.
Secondary ReadoutDCFH-DA or TBARS assayProvides mechanistic insight into whether protection is due to reduced ROS or lipid peroxidation.[10][13]

V. Tier 3: In Vivo Preclinical Evaluation

Positive results from in vitro disease models justify advancing the compound to in vivo studies to assess its drug-like properties and efficacy in a complex biological system. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 6: Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Penetration Study

Rationale: For a CNS-active compound, it is essential to determine if it can reach its target in the brain after systemic administration. This study characterizes its absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology:

  • Animals: Use adult male C57BL/6 mice or Sprague-Dawley rats.

  • Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: At multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr), collect blood samples. At each time point, a cohort of animals is euthanized, and brains are collected.

  • Sample Processing: Separate plasma from blood. Homogenize brain tissue.

  • Bioanalysis (LC-MS/MS): Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the compound in plasma and brain homogenates.

  • Data Analysis:

    • Calculate key PK parameters (e.g., half-life, Cₘₐₓ, AUC, oral bioavailability).

    • Determine the brain-to-plasma concentration ratio (Kp) at each time point to assess BBB penetration. A Kp value > 0.5-1.0 is generally considered indicative of significant CNS penetration.

Protocol 7: Efficacy in a Mouse Model of Alzheimer's Disease

Rationale: Based on the hypothesized pro-cognitive effects via nAChR modulation and potential anti-inflammatory actions, a transgenic mouse model of Alzheimer's disease is an appropriate choice for an efficacy study. The 5xFAD model is widely used as it develops amyloid pathology and cognitive deficits relatively quickly.[14]

Methodology:

  • Animals: Use 5xFAD transgenic mice and wild-type littermates. Begin dosing at an age when pathology starts to develop (e.g., 3-4 months).

  • Dosing Regimen: Administer the test compound or vehicle daily via oral gavage for a chronic period (e.g., 3 months).

  • Behavioral Testing: In the final month of treatment, conduct a battery of cognitive tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term working memory.

  • Tissue Collection and Analysis: After behavioral testing, euthanize the animals and collect brain tissue.

    • Biochemistry: Use one hemisphere to measure levels of Aβ-40 and Aβ-42 peptides via ELISA.

    • Immunohistochemistry: Use the other hemisphere to stain for amyloid plaques (e.g., with Thioflavin S or antibodies like 6E10) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).[15]

  • Data Analysis: Compare behavioral performance and pathological markers between vehicle-treated and compound-treated 5xFAD mice. A significant improvement in memory and/or a reduction in plaque load or neuroinflammation would indicate therapeutic efficacy.

VI. References

  • Oakley, H., et al. (2006). Intraneuronal beta-amyloid aggregates, neurodegeneration, and neuron loss in transgenic mice with five familial Alzheimer's disease mutations: potential factors in amyloid plaque formation. Journal of Neuroscience, 26(40), 10129-10140. (URL not available in search results)

  • Alzheimer's Disease Research Models. ALZFORUM. [Link]

  • Alzheimer's Disease Mouse Models. Taconic Biosciences. [Link]

  • Neurological Disease Assays In Vitro. Axion BioSystems. [Link]

  • Case Western Reserve University Newsroom. (2023). New study shows Alzheimer’s disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. [Link]

  • Drummond, E., & Wisniewski, T. (2017). Mammalian Models in Alzheimer's Research: An Update. Molecular Diversity, 21(4), 1013-1022. [Link]

  • In vitro neurology assays. InnoSer. [Link]

  • Di Lullo, E., & Ciaramella, A. (2019). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 13, 136. [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate. [Link]

  • Monnet-Tschudi, F., et al. (2011). Methods to assess neuroinflammation. Current Protocols in Toxicology, Chapter 12, Unit 12.19. [Link]

  • Manglani, M., et al. (2019). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Methods. [Link]

  • Milenkovic, I., et al. (2018). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Journal of Visualized Experiments, (138), 57992. [Link]

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429. [Link]

  • Anderson, G. D., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, 5(3), 103287. [Link]

  • Gaire, J. (2014). Response to "Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?". ResearchGate. [Link]

  • Lehtinen, M. K., & Bonni, A. (2006). Modeling Oxidative Stress in the Central Nervous System. Current Molecular Medicine, 6(8), 871-881. [Link]

  • Plavskii, V. Y., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(11), 1599. [Link]

  • Kawanami, S., Tsuji, R., & Oda, K. (1984). Enzyme-linked immunosorbent assay for antibody against the nicotinic acetylcholine receptor in human myasthenia gravis. Annals of Neurology, 15(2), 195-200. [Link]

  • Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491. (URL not available in search results)

  • Shukla, V., et al. (2021). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. Antioxidants, 10(6), 939. [Link]

  • Popov, I. N. (2017). Response to "What is the best way to measure the state of oxidative stress in the brain?". ResearchGate. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. [Link]

  • Ucherek, M. M., et al. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789-791. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

  • Acetylcholine Receptor (AChR) Antibody. Testing.com. [Link]

  • Kim, J., & Hibbs, R. E. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15068. [Link]

  • Ethyl 2-(5-methylpyridin-3-yl)acetate. PubChem. [Link]

  • GABAᴀ receptor. Wikipedia. [Link]

  • Acetylcholine Receptor Binding Antibody. Quest Diagnostics. [Link]

  • Anti-acetylcholine receptor (AChR) antibody test. GPnotebook. [Link]

Sources

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents Using Methyl 2-(5-methylpyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Next-Generation Anti-Inflammatory Agents

In the landscape of modern drug discovery, the pyridine nucleus is a cornerstone for developing potent and selective therapeutic agents.[1] Its unique electronic properties and ability to engage in specific biological interactions have made it a "privileged scaffold" in medicinal chemistry. This guide focuses on a key pyridine derivative, Methyl 2-(5-methylpyridin-3-yl)acetate (CAS No. 1256804-64-4), a versatile building block for synthesizing a class of highly selective anti-inflammatory drugs.[2][3] Specifically, this compound serves as a crucial precursor for crafting non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4]

The therapeutic advantage of selective COX-2 inhibitors lies in their ability to mitigate inflammation and pain with a reduced risk of the gastrointestinal side effects commonly associated with traditional NSAIDs that inhibit both COX-1 and COX-2.[5] This document provides a comprehensive overview of the synthesis of this compound, its application in the synthesis of a potent anti-inflammatory agent analogous to Etoricoxib, and the underlying mechanism of action. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both procedural steps and the scientific rationale behind them.

PART 1: Synthesis of the Core Intermediate: this compound

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 5-methylpyridine-3-acetic acid. This is a fundamental reaction in organic chemistry, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of the title compound from 5-methylpyridine-3-acetic acid and methanol, utilizing sulfuric acid as a catalyst.[2]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS No.
5-methylpyridine-3-acetic acidC₈H₉NO₂151.163299-39-6
Methanol (anhydrous)CH₃OH32.0467-56-1
Sulfuric acid (concentrated)H₂SO₄98.087664-93-9
Saturated sodium bicarbonate solutionNaHCO₃84.01144-55-8
Anhydrous magnesium sulfateMgSO₄120.377487-88-9
Diethyl ether(C₂H₅)₂O74.1260-29-7
Round-bottom flask---
Reflux condenser---
Magnetic stirrer and stir bar---
Separatory funnel---
Rotary evaporator---

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.1 g (0.1 mol) of 5-methylpyridine-3-acetic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid dropwise to the stirring solution. The addition is exothermic and should be done slowly.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of a saturated aqueous solution of sodium bicarbonate. The addition should be done in portions to control the effervescence from the neutralization of the acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent using gravity filtration.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, this compound, as an oil.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: Using anhydrous methanol maximizes the yield by shifting the equilibrium of the esterification reaction towards the product side, as water is a byproduct.

  • Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, sequestering the water formed during the reaction.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached faster.

  • Sodium Bicarbonate Wash: This step is crucial to neutralize the unreacted sulfuric acid and any remaining carboxylic acid, making them water-soluble and easily removable from the organic phase.

PART 2: Application in the Synthesis of a Selective COX-2 Inhibitor

This compound is a key starting material for the synthesis of potent anti-inflammatory agents. The following protocol outlines a plausible synthetic route to an analogue of Etoricoxib, a well-known selective COX-2 inhibitor, demonstrating the utility of this building block. The core of this synthesis involves a palladium-catalyzed cross-coupling reaction.

Workflow for the Synthesis of a Hypothetical Etoricoxib Analogue

G A This compound B Hydrolysis A->B 1. NaOH, H₂O 2. HCl C 5-Methylpyridine-3-acetic acid B->C D Activation (e.g., with SOCl₂) C->D SOCl₂ or Oxalyl Chloride E 5-Methylpyridine-3-acetyl chloride D->E F Friedel-Crafts Acylation with Phenyl Methyl Sulfone E->F AlCl₃ G 1-(5-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one F->G H Annulation with Vinamidinium Salt G->H e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium salt, NH₄OAc I Hypothetical Etoricoxib Analogue (Selective COX-2 Inhibitor) H->I

Caption: Synthetic workflow from the precursor to a selective COX-2 inhibitor.

Protocol 2: Synthesis of 1-(5-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one

This protocol describes a plausible route to a key ketone intermediate, analogous to an intermediate in the synthesis of Etoricoxib.[6]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS No.
This compoundC₉H₁₁NO₂165.191256804-64-4
Sodium hydroxideNaOH40.001310-73-2
Hydrochloric acid (concentrated)HCl36.467647-01-0
Thionyl chlorideSOCl₂118.977719-09-7
Phenyl methyl sulfoneC₇H₈O₂S156.20640-57-3
Aluminum chloride (anhydrous)AlCl₃133.347446-70-0
Dichloromethane (anhydrous)CH₂Cl₂84.9375-09-2

Step-by-Step Procedure:

Step A: Hydrolysis to the Carboxylic Acid

  • Saponification: In a round-bottom flask, dissolve 16.5 g (0.1 mol) of this compound in 100 mL of a 2 M aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to 80°C and stir for 2 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • Isolation: The resulting precipitate, 5-methylpyridine-3-acetic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step B: Formation of the Ketone Intermediate

  • Acid Chloride Formation: In a dry flask under a nitrogen atmosphere, suspend 15.1 g (0.1 mol) of 5-methylpyridine-3-acetic acid in 50 mL of anhydrous dichloromethane. Add 11.9 g (0.1 mol) of thionyl chloride dropwise at 0°C. Stir at room temperature for 2 hours.

  • Friedel-Crafts Acylation: In a separate dry flask, suspend 15.6 g (0.1 mol) of phenyl methyl sulfone and 14.7 g (0.11 mol) of anhydrous aluminum chloride in 100 mL of anhydrous dichloromethane and cool to 0°C.

  • Coupling: Add the solution of the acid chloride from Step B1 dropwise to the suspension from Step B2 at 0°C. Allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, 1-(5-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one, can be purified by crystallization or column chromatography.

PART 3: Mechanism of Action of the Final Product

The anti-inflammatory, analgesic, and antipyretic properties of the synthesized Etoricoxib analogue stem from its selective inhibition of the COX-2 enzyme.[5]

The Cyclooxygenase (COX) Pathway:

Inflammation is a complex biological response, and a key pathway involved is the conversion of arachidonic acid to prostaglandins (PGs) by cyclooxygenase (COX) enzymes.[3]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 mediate inflammation, pain, and fever.

By selectively inhibiting COX-2, the synthesized anti-inflammatory agent can reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby exerting its therapeutic effects. The sparing of COX-1 activity is what contributes to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Visualization of the COX-2 Inhibition Pathway

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Homeostatic) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammatory) COX2->PG_Inflammatory GI_Protection GI Mucosal Protection Platelet Aggregation Renal Function PG_Homeostatic->GI_Protection Inflammation Inflammation Pain Fever PG_Inflammatory->Inflammation NSAID Traditional NSAIDs NSAID->COX1 Inhibits NSAID->COX2 Inhibits COX2_Inhibitor Selective COX-2 Inhibitor (Etoricoxib Analogue) COX2_Inhibitor->COX2 Selectively Inhibits

Caption: Mechanism of action of selective COX-2 inhibitors versus traditional NSAIDs.

Conclusion

This compound is a valuable and strategically important chemical intermediate. Its structure is primed for elaboration into complex molecules, particularly selective COX-2 inhibitors, which are at the forefront of anti-inflammatory therapy. The protocols and scientific explanations provided in this guide are intended to empower researchers to leverage this building block for the discovery and development of novel anti-inflammatory agents. The synthesis of such compounds represents a significant step towards creating more effective and safer treatments for inflammatory conditions.

References

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (2025). ResearchGate. [Link]

  • This compound [1256804-64-4]. Chemsigma. [Link]

  • Very efficient process for preparing an intermediate of etoricoxib. (2014). Justia Patents. [Link]

  • Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. Drug Synthesis Database. [Link]

  • Process for the synthesis of etoricoxib. (2015).
  • Process for the synthesis of etoricoxib. (2014).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. [Link]

  • A practical synthesis of a COX-2-specific inhibitor. (2000). PubMed. [Link]

  • A practical synthesis of a COX-2-specific inhibitor. (2000). Princeton University. [Link]

  • 5-ethyl-2-methylpyridine. Organic Syntheses Procedure. [Link]

  • Synthesis of New Compounds Bearing Methyl Sulfonyl Pharmacophore As Selective COX-2 Inhibitor. (2020). ResearchGate. [Link]

  • New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. (2021). MDPI. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). RSC Publishing. [Link]

Sources

Application Notes & Protocols: Synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Application

Methyl 2-(5-methylpyridin-3-yl)acetate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure, integral to numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key intermolecular interactions. The specific substitution pattern of this compound—a methyl group at the 5-position and a methyl acetate moiety at the 3-position—makes it a valuable building block for creating more complex molecules, particularly in the synthesis of novel kinase inhibitors, receptor ligands, and other biologically active agents.[1]

While not extensively documented in dedicated synthetic literature, its structure lends itself to modern synthetic methodologies. This guide provides a robust and logical synthetic strategy based on the well-established Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2][3] This approach offers high functional group tolerance, mild reaction conditions, and typically good to excellent yields, making it ideal for both discovery and process chemistry environments.[4][5]

Proposed Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the C-C bond between the pyridine ring and the acetate side chain. This disconnection suggests a palladium-catalyzed cross-coupling reaction as the key forward-synthetic step. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is the chosen strategy.[6][7]

The two key precursors identified are 3-bromo-5-methylpyridine (the electrophile) and a boronic ester of methyl acetate (the nucleophile).

G cluster_precursors Key Precursors TM Target Molecule This compound Disconnect C(sp²) - C(sp³) Disconnection (Suzuki-Miyaura Coupling) TM->Disconnect P1 Electrophile: 3-Bromo-5-methylpyridine Disconnect->P1 P2 Nucleophile: Methyl 2-(pinacolboryl)acetate Disconnect->P2

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the necessary precursors and the final cross-coupling reaction.

Protocol 1: Synthesis of 3-Bromo-5-methylpyridine (Precursor 1)

The synthesis of 3-bromo-5-methylpyridine can be achieved via a Sandmeyer-type reaction from the commercially available 3-amino-5-methylpyridine. This method involves the diazotization of the amine followed by displacement with bromide.[8]

Materials:

  • 3-Amino-5-methylpyridine

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-5-methylpyridine (1.0 equiv) in a 48% aqueous solution of HBr (4.0 equiv). Cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature does not exceed 0 °C.

  • Stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 equiv) in 48% HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the mixture to room temperature and neutralize to pH 8-9 with a cold aqueous NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-bromo-5-methylpyridine as a colorless liquid.[8]

Protocol 2: Synthesis of this compound

This protocol details the Suzuki-Miyaura cross-coupling of 3-bromo-5-methylpyridine with a suitable alkyl boronic ester.

G cluster_workflow Synthetic Workflow Start Combine Reactants: - 3-Bromo-5-methylpyridine - Methyl 2-(pinacolboryl)acetate - Pd Catalyst & Ligand - Base (K₃PO₄) Solvent Add Degassed Solvent (e.g., Dioxane/Water) Start->Solvent React Heat Reaction Mixture (e.g., 90-100 °C) Solvent->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Quench Cool and Quench (Add Water) Monitor->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify Product Final Product: This compound Purify->Product

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Materials:

  • 3-Bromo-5-methylpyridine (1.0 equiv)

  • Methyl 2-(pinacolboryl)acetate (1.2 equiv)

  • Palladium Catalyst: Pd₂(dba)₃ (1.5 mol%) or Pd(PPh₃)₄ (3 mol%)[2]

  • Ligand (if using Pd₂(dba)₃): XPhos (3 mol%) or SPhos (4 mol%)

  • Base: Potassium phosphate (K₃PO₄, 2.5 equiv) or Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio), degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-methylpyridine (1.0 equiv), methyl 2-(pinacolboryl)acetate (1.2 equiv), the palladium catalyst, ligand (if required), and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.[2][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure product, this compound.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[3]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-bromo-5-methylpyridine, forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (the methyl acetate moiety) to the palladium center, displacing the bromide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Complex tm_complex->re_complex re_complex->pd0 Reductive Elimination product Product re_complex->product react1 3-Bromo-5-methylpyridine react1->oa_complex react2 [R-B(OR)₂]⁻ (Activated Boronic Ester) react2->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Summary and Optimization

The following table summarizes typical conditions and provides a starting point for optimization. Yields are estimates based on similar transformations and should be determined experimentally.[9]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Est. Yield (%)
1Pd(PPh₃)₄ (3)-K₃PO₄ (2.5)Dioxane/H₂O (4:1)901875-85
2Pd₂(dba)₃ (1.5)SPhos (4)K₃PO₄ (2.5)Toluene1001680-92
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)THF802078-88

Optimization Notes:

  • Catalyst/Ligand: The choice of ligand is critical. Buchwald-type phosphine ligands like SPhos or XPhos often provide higher activity and broader substrate scope compared to triphenylphosphine, especially for challenging couplings.

  • Base: Cesium carbonate is a stronger base and can sometimes accelerate the transmetalation step, but potassium phosphate is often sufficient and more cost-effective.[9]

  • Solvent: While aqueous dioxane is standard, anhydrous conditions can sometimes prevent protodeboronation (hydrolysis of the boronic ester), which is a common side reaction.[10][11]

References

  • Eureka. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Patsnap. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

  • Google Patents. (n.d.). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Organic Syntheses. (2022). (Dimethylphenylsilyl)boronic acid pinacol ester. Org. Synth. 99, 39-52. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

  • Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296–4299. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

Sources

The Versatility of the Pyridine Nucleus: A Guide to its Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, synthetic chemist, and drug development professional, the pyridine ring represents a cornerstone of molecular design. Its unique electronic properties—an aromatic sextet combined with a Lewis basic nitrogen atom—confer a remarkable versatility that has been harnessed in a vast array of synthetic transformations. This guide provides an in-depth exploration of the applications of pyridine derivatives, not merely as passive structural components, but as dynamic participants in catalysis, reagents in powerful bond-forming reactions, and foundational scaffolds for complex molecular architectures. Herein, we move beyond a simple recitation of reactions to delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to empower your synthetic endeavors.

The Pyridine Ring: A Privileged Scaffold

The inherent characteristics of the pyridine ring are central to its utility. The nitrogen atom imparts a dipole moment, rendering the ring electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the lone pair on the nitrogen provides a handle for catalysis and coordination to metal centers. This duality is the foundation upon which the diverse applications of pyridine derivatives are built.

Pyridine Derivatives as Masterful Catalysts

The strategic modification of the pyridine ring can dramatically enhance its inherent properties, leading to the development of powerful organocatalysts.

4-(Dimethylamino)pyridine (DMAP): The Acylation Powerhouse

4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst that has revolutionized the formation of esters and amides, particularly for sterically demanding substrates. The electron-donating dimethylamino group at the C4-position significantly increases the nucleophilicity of the pyridine ring nitrogen, making it a far more potent catalyst than pyridine itself.

Mechanism of DMAP-Catalyzed Acylation:

The catalytic cycle of DMAP in acylation reactions proceeds via a nucleophilic pathway. DMAP first attacks the acylating agent, such as an acid anhydride, to form a highly reactive N-acylpyridinium intermediate. This intermediate is a significantly more potent acylating agent than the parent anhydride. The alcohol or amine then readily attacks the activated acyl group, leading to the formation of the desired ester or amide and regenerating the DMAP catalyst. A stoichiometric base, such as triethylamine, is often used to neutralize the acid byproduct and complete the catalytic cycle.

DMAP_Catalysis DMAP DMAP Acylpyridinium N-Acylpyridinium Intermediate DMAP->Acylpyridinium Nucleophilic Attack Anhydride Acid Anhydride (RCO)₂O Anhydride->Acylpyridinium Ester Ester (RCOOR') Acylpyridinium->Ester Attack by Alcohol Alcohol Alcohol (R'OH) Alcohol->Ester Protonated_DMAP Protonated DMAP Ester->Protonated_DMAP Release of Protonated DMAP Regenerated_DMAP DMAP Protonated_DMAP->Regenerated_DMAP Deprotonation Base Base (e.g., Et₃N) Base->Regenerated_DMAP

Caption: Catalytic cycle of DMAP-catalyzed esterification.

Quantitative Comparison of Pyridine-Based Catalysts:

The superiority of DMAP over other pyridine-based catalysts is evident in its reaction rates and yields.

CatalystRelative Rate (vs. Pyridine)Typical Yield (Hindered Alcohol)
Pyridine1Low (<10%)
4-Methoxypyridine~10Moderate (40-60%)
4-(Dimethylamino)pyridine (DMAP) ~10,000 High (>90%)

Protocol: DMAP-Catalyzed Esterification of a Sterically Hindered Alcohol

This protocol describes the esterification of 1-adamantanol with acetic anhydride, a reaction that is notoriously difficult without a potent catalyst.

Materials:

  • 1-Adamantanol (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-adamantanol and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Pyridine Derivatives as Versatile Reagents

Beyond catalysis, pyridine derivatives can be transformed into highly reactive species that serve as key reagents in a variety of synthetic transformations.

Pyridinium Salts: Precursors to Diverse Functionality

The quaternization of the pyridine nitrogen with an alkyl halide (the Menshutkin reaction) or other electrophiles generates pyridinium salts. These salts are not merely stable products but are activated intermediates for a range of transformations.

The Zincke Reaction: A Gateway to Novel Pyridinium Salts

The Zincke reaction is a classic transformation where a pyridine is converted into a new pyridinium salt by reaction with 2,4-dinitrochlorobenzene and a primary amine.[1] The reaction proceeds through an N-aryl pyridinium salt, known as a Zincke salt, which undergoes nucleophilic attack by a primary amine, leading to ring opening and subsequent recyclization to form the new pyridinium salt.[1]

Mechanism of the Zincke Reaction:

The reaction is initiated by the formation of the N-(2,4-dinitrophenyl)pyridinium salt. Upon heating with a primary amine, the pyridinium ring opens. A second molecule of the amine then displaces 2,4-dinitroaniline, and the resulting intermediate undergoes cyclization and elimination to furnish the final pyridinium salt.[1] This process is an example of an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism.[1]

Zincke_Reaction Pyridine Pyridine Zincke_Salt Zincke Salt (N-Aryl Pyridinium) Pyridine->Zincke_Salt DNCB 2,4-Dinitrochlorobenzene DNCB->Zincke_Salt Ring_Opened Ring-Opened Intermediate Zincke_Salt->Ring_Opened Nucleophilic Attack by R-NH₂ Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Ring_Opened New_Pyridinium New Pyridinium Salt Ring_Opened->New_Pyridinium Recyclization & Elimination Corey_Chaykovsky Pyridinium_Ylide Pyridinium Ylide Betaine Betaine Intermediate Pyridinium_Ylide->Betaine Carbonyl Carbonyl/Imine Carbonyl->Betaine Epoxide Epoxide/Aziridine Betaine->Epoxide Intramolecular SN2 Pyridine Pyridine Epoxide->Pyridine Pyridine as Leaving Group

Caption: The Corey-Chaykovsky reaction with a pyridinium ylide.

Protocol: Epoxidation using a Pyridinium Ylide

This protocol describes the epoxidation of benzaldehyde using a pyridinium ylide generated in situ.

Materials:

  • N-Phenacylpyridinium bromide (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add N-phenacylpyridinium bromide.

  • Add anhydrous DMF and stir to dissolve.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride portion-wise. The color of the solution will change as the ylide is formed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Pyridine as a Foundational Building Block

The pyridine ring itself is a versatile scaffold that can be constructed through various synthetic strategies, providing access to a wide array of functionalized heterocyclic compounds.

The Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction

The Hantzsch pyridine synthesis is a powerful and reliable method for the construction of dihydropyridine and pyridine rings. [2]This four-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia. [3]The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding aromatic pyridine. [3] Mechanism of the Hantzsch Synthesis:

The reaction is thought to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition, cyclization, and dehydration afford the 1,4-dihydropyridine. [2] Substrate Scope and Typical Yields for the Hantzsch Synthesis:

Aldehydeβ-KetoesterAmmonia SourceOxidantYield (%)
BenzaldehydeEthyl acetoacetateNH₄OAc-92
4-NitrobenzaldehydeEthyl acetoacetateNH₄OAc-95
FormaldehydeMethyl acetoacetateNH₃FeCl₃85
CyclohexanecarboxaldehydeEthyl benzoylacetateNH₄OAcMnO₂88

Protocol: One-Pot Hantzsch Pyridine Synthesis and Oxidation

This protocol describes the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its subsequent oxidation to the corresponding pyridine.

Materials:

  • Benzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (2.0 equiv)

  • Ammonium acetate (1.2 equiv)

  • Ethanol

  • Ceric ammonium nitrate (CAN) (for oxidation)

  • Acetonitrile (for oxidation)

Procedure:

  • Hantzsch Condensation: In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure.

  • The crude dihydropyridine can be purified by recrystallization from ethanol or used directly in the next step.

  • Oxidation: Dissolve the crude dihydropyridine in acetonitrile.

  • Add ceric ammonium nitrate (CAN) portion-wise to the stirred solution. An exothermic reaction may occur.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pyridine derivative.

Bipyridine Ligands in Cross-Coupling Reactions

Bipyridine derivatives, particularly 2,2'-bipyridine and its substituted analogues, are indispensable ligands in transition metal catalysis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. [4]The bidentate nature of these ligands allows them to form stable chelate complexes with the metal center, influencing its reactivity and stability. Role of Bipyridine Ligands in the Catalytic Cycle:

In the Suzuki-Miyaura coupling, the bipyridine ligand stabilizes the active Pd(0) species, facilitates the oxidative addition of the aryl halide, and participates in the transmetalation and reductive elimination steps. The electronic and steric properties of the bipyridine ligand can be fine-tuned by introducing substituents on the pyridine rings, thereby modulating the catalytic activity and substrate scope. [5] Protocol: Suzuki-Miyaura Coupling of a Pyridyl Halide

This protocol describes the coupling of 2-chloropyridine with phenylboronic acid using a palladium/bipyridine catalyst system.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2,2'-Bipyridine (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1)

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂, 2,2'-bipyridine, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add 2-chloropyridine and phenylboronic acid.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

Conclusion

The applications of pyridine derivatives in organic synthesis are both broad and deep. From their role as highly effective catalysts and versatile reagents to their use as fundamental building blocks, the pyridine nucleus continues to be a central feature in the synthetic chemist's toolbox. The ability to rationally modify the pyridine ring allows for the fine-tuning of its properties, leading to the development of novel reagents and catalysts with enhanced reactivity and selectivity. The protocols and mechanistic insights provided in this guide serve as a foundation for the practical application of these powerful synthetic tools, empowering researchers to tackle complex synthetic challenges and drive innovation in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Zincke reaction. [Link]

  • Yin, G., & Wu, G. (2020). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 53(10), 2321–2334. [Link]

  • Sun, G., & Gu, Q. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(6), 1994-2009. [Link]

  • ResearchGate. (2025). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. [Link]

  • ResearchGate. (2025). 4-Dimethylamino-pyridine(DMAP). [Link]

  • ResearchGate. (2025). Recent developments in the Hantzsch synthesis of dihydropyridines. [Link]

  • ResearchGate. (2025). Reactions of Pyridinium N-Ylides and Their Related Pyridinium Salts. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Boosting Organic Synthesis: The Role of DMAP Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • Bentham Science. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. [Link]

  • ResearchGate. (n.d.). Zincke reaction. [Link]

  • ACS Publications. (2013). Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. The Journal of Organic Chemistry, 78(19), 9695–9704. [Link]

  • MDPI. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 332. [Link]

  • PubMed. (2016). Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 332. [Link]

  • ResearchGate. (2025). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. [Link]

  • ACS Publications. (2002). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 124(44), 13075–13085. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]

  • RSC Publishing. (2023). Diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides: a modular approach to multisubstituted azabicyclo[3.1.1]heptanes. Chemical Communications, 59(84), 12629-12632. [Link]

  • Semantic Scholar. (n.d.). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. [Link]

  • PubMed. (2000). Aminopentadiene imines from zincke salts of 3-alkylpyridines. Application to a synthesis of pyridinium salts from amino acids. The Journal of Organic Chemistry, 65(18), 5831–5834. [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • YouTube. (2020). (L-460) Zincke reaction: Basic concept & Reaction Mechanism for primary & secondary amine as Nu. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

  • ResearchGate. (2025). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. [Link]

  • ResearchGate. (2025). The Zincke reaction. A review. [Link]

  • ResearchGate. (2025). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. [Link]

  • ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • AdiChemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. [Link]

  • NIH. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. [Link]

  • ResearchGate. (n.d.). (a–f) Representative syntheses of bipyridine-type structures using Suzuki coupling (six examples). [Link]

  • PubMed. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897–6914. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

Sources

Application Notes and Protocols: Methyl 2-(5-methylpyridin-3-yl)acetate as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Pyridine-Based Ligand in Modern Catalysis

In the landscape of transition metal catalysis, the design and application of ligands are of paramount importance. Ligands not only stabilize the metal center but also critically influence the catalyst's reactivity, selectivity, and overall efficiency. Pyridine derivatives have emerged as a significant class of ligands, primarily due to the Lewis basicity of the nitrogen atom, which allows for effective coordination to a variety of metal ions.[1] The electronic and steric properties of the pyridine ring can be readily tuned through substitution, enabling the modulation of the metal coordination sphere and, consequently, the catalytic activity.[1]

This guide introduces Methyl 2-(5-methylpyridin-3-yl)acetate as a promising ligand for palladium-catalyzed cross-coupling reactions. While extensive research has been conducted on various substituted pyridine ligands, particularly in Suzuki-Miyaura and Heck reactions, the specific application of this molecule has been less explored.[1][2][3] The unique substitution pattern of this compound, featuring a methyl group at the 5-position and a methyl acetate moiety at the 3-position's side chain, presents an interesting electronic and steric profile. The methyl group acts as an electron-donating group, potentially enhancing the electron density on the pyridine nitrogen and influencing the ligand's basicity and coordination properties. The methyl acetate group, while more distant from the coordinating nitrogen, could play a secondary role in catalyst stability or solubility.

These application notes will provide a comprehensive overview of the synthesis of this compound and a detailed protocol for its application as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific integrity and practical utility for researchers in organic synthesis and drug development.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of pyridylacetic acid derivatives can be achieved through various routes.[4][5] A common approach involves the esterification of the corresponding carboxylic acid. The following protocol outlines a plausible and adaptable two-step synthesis of this compound starting from 3,5-lutidine.

Protocol 1: Synthesis of (5-methylpyridin-3-yl)acetic acid

This step involves the selective functionalization of 3,5-lutidine to introduce the acetic acid moiety.

Materials and Reagents:

  • 3,5-Lutidine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Bromination of 3,5-Lutidine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-lutidine (1 equiv.) in CCl₄. Add NBS (1.1 equiv.) and a catalytic amount of BPO. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Isolation of 3-(bromomethyl)-5-methylpyridine: After cooling to room temperature, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 3-(bromomethyl)-5-methylpyridine.

  • Cyanation: Dissolve the crude 3-(bromomethyl)-5-methylpyridine in DMSO. Add NaCN (1.2 equiv.) and stir the mixture at 60 °C for 3-4 hours.

  • Hydrolysis: Cool the reaction mixture and add a 2M aqueous solution of NaOH. Heat the mixture to 100 °C and stir for 8-12 hours to hydrolyze the nitrile to the carboxylic acid.

  • Acidification and Extraction: Cool the mixture to room temperature and acidify with 2M HCl to a pH of approximately 4-5. The product will precipitate. Filter the solid and wash with cold water. The aqueous layer can be further extracted with diethyl ether to recover any dissolved product.

  • Purification: The crude (5-methylpyridin-3-yl)acetic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Esterification to this compound

This protocol describes the conversion of the synthesized carboxylic acid to its methyl ester.

Materials and Reagents:

  • (5-methylpyridin-3-yl)acetic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend (5-methylpyridin-3-yl)acetic acid (1 equiv.) in an excess of dry methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.) to the suspension.

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of ligand is critical for the efficiency of this reaction, particularly when using challenging substrates.[6][7][8] The electronic properties of this compound make it a suitable candidate as a ligand for a palladium catalyst in this transformation.

Rationale for Ligand Selection

The nitrogen atom of the pyridine ring in this compound serves as the primary coordination site to the palladium center. The electron-donating methyl group at the 5-position increases the electron density on the nitrogen atom, which can enhance its coordination to the palladium(II) precursor and stabilize the resulting active palladium(0) species. This increased basicity, when compared to unsubstituted pyridine, has been shown to correlate with improved catalytic efficiency in some systems.[1] The position of the substituents at the 3 and 5 positions avoids steric hindrance around the coordinating nitrogen, which is often a desirable feature for efficient catalysis.[1]

Protocol 3: In-Situ Catalyst Preparation and Suzuki-Miyaura Cross-Coupling

This protocol details the use of this compound as a ligand in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. The catalyst is prepared in situ for convenience.

Materials and Reagents:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation (In-Situ): In a separate vial, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in 1,4-dioxane (5 mL). Stir for 10-15 minutes at room temperature to allow for complex formation.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add water (1 mL) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Entry Aryl Halide Arylboronic Acid Ligand Loading (mol%) Pd(OAc)₂ Loading (mol%) Yield (%)
14-BromoanisolePhenylboronic acid2195
21-Bromo-4-fluorobenzene4-Methylphenylboronic acid2192
33-BromopyridinePhenylboronic acid2.51.2588
44-Bromotoluene2-Thiopheneboronic acid2190
Table 1: Hypothetical data for the Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. The data is illustrative of expected high yields for such a catalytic system.

Visualizing the Workflow and Catalytic Cycle

To better understand the processes described, the following diagrams illustrate the synthesis workflow, the proposed catalytic cycle, and the experimental setup.

Ligand_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Cyanation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Hydrolysis cluster_intermediate3 Intermediate 3 cluster_step4 Step 4: Esterification cluster_product Final Product 3,5-Lutidine 3,5-Lutidine Bromination NBS, BPO CCl4, Reflux 3,5-Lutidine->Bromination 3-(bromomethyl)-5-methylpyridine 3-(bromomethyl)-5-methylpyridine Bromination->3-(bromomethyl)-5-methylpyridine Cyanation NaCN DMSO, 60°C 3-(bromomethyl)-5-methylpyridine->Cyanation 2-(5-methylpyridin-3-yl)acetonitrile 2-(5-methylpyridin-3-yl)acetonitrile Cyanation->2-(5-methylpyridin-3-yl)acetonitrile Hydrolysis NaOH(aq) 100°C 2-(5-methylpyridin-3-yl)acetonitrile->Hydrolysis (5-methylpyridin-3-yl)acetic acid (5-methylpyridin-3-yl)acetic acid Hydrolysis->(5-methylpyridin-3-yl)acetic acid Esterification MeOH, H2SO4 Reflux (5-methylpyridin-3-yl)acetic acid->Esterification This compound This compound Esterification->this compound

Caption: Workflow for the synthesis of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' ArX Ar-X ArX->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Catalyst Preparation (In-Situ) cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_product Final Product Mix_Catalyst Mix Pd(OAc)₂ and Ligand in Dioxane Add_Catalyst Add Catalyst Solution Mix_Catalyst->Add_Catalyst Combine_Reagents Combine Aryl Halide, Boronic Acid, and Base in Schlenk Flask Combine_Reagents->Add_Catalyst Heat_Stir Heat and Stir under Inert Atmosphere Add_Catalyst->Heat_Stir Quench_Extract Quench with Water and Extract with Ethyl Acetate Heat_Stir->Quench_Extract Dry_Concentrate Dry and Concentrate the Organic Layer Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Isolated_Product Isolated Biaryl Product Purify->Isolated_Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound presents itself as a readily accessible and effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The straightforward synthesis and the promising, albeit hypothetically illustrated, catalytic activity make it an attractive candidate for further investigation. Future studies could explore the scope of this ligand in other cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, the synthesis of related pyridine-based ligands with varied electronic and steric properties could lead to the development of a versatile ligand library for a broad range of catalytic transformations, thereby empowering researchers and professionals in the fields of chemical synthesis and drug discovery.

References

  • Dayan, O., Doğan, F., Kaya, İ., & Çetinkaya, B. (2011). Palladium(II) Complexes Containing 2,6-Bis(Imino)Pyridines: Synthesis, Characterization, Thermal Study, and Catalytic Activity in Suzuki Reactions. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 41(8), 964-971. [Link]

  • Ch-Łodyga, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13499-13514. [Link]

  • Ch-Łodyga, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13499-13514. [Link]

  • Tran, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28347-28351. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • Gok, Y., & Cetinkaya, B. (2011). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Serbian Chemical Society, 76(2), 133-140. [Link]

  • Tran, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28347-28351. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14389-14397. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Crestey, F., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 14(17), 4446-4449. [Link]

  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14389-14397. [Link]

  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14389-14397. [Link]

  • Stanetty, P., & Schnürch, M. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(22), 8854-8860. [Link]

  • Al-Zoubi, R. M. (2012). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. Journal of Heterocyclic Chemistry, 49(4), 861-866. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: I am experiencing very low yields in my palladium-catalyzed cross-coupling reaction to form the C-C bond at the 3-position of the pyridine ring. What are the likely causes and how can I improve the yield?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions involving pyridine scaffolds are a well-documented challenge, often referred to as the "2-pyridyl problem" which can also have implications for other positions on the pyridine ring.[1] The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can interfere with the catalytic cycle.[2][3]

Here’s a systematic approach to troubleshoot low yields:

Potential Causes & Solutions:

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[2][3]

    • Recommendation: If you are using standard phosphine ligands like PPh₃, consider switching to more electron-rich and sterically bulky ligands. Buchwald or Herrmann-type ligands (e.g., SPhos, XPhos) have shown significant success in challenging cross-coupling reactions.[4]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

    • Recommendation: Increasing the ligand-to-metal ratio can sometimes mitigate this issue. Alternatively, using a pre-catalyst that is more resistant to deactivation can be beneficial.

  • Base Selection: The choice of base is crucial for the efficiency of the transmetalation step.

    • Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. The solubility of the base can also be a factor, so ensure adequate mixing.

  • Reaction Temperature: The optimal temperature can be highly dependent on the specific substrates and catalyst system.

    • Recommendation: Perform a temperature screen to find the optimal reaction temperature. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring for product formation and decomposition.

  • In situ Catalyst Formation: The in situ generation of the active Pd(0) species from a Pd(II) precatalyst is a critical step.[4]

    • Recommendation: Ensure your solvent and reagents are anhydrous and deoxygenated to prevent catalyst oxidation and other side reactions. The choice of solvent can also influence the reduction of the pre-catalyst.

Experimental Workflow for Optimizing a Suzuki-Miyaura Cross-Coupling Reaction:

Caption: Troubleshooting workflow for low yields in cross-coupling.

Question 2: During the final esterification step of 2-(5-methylpyridin-3-yl)acetic acid with methanol, I am observing significant amounts of unreacted starting material and potential side products. How can I drive the reaction to completion and minimize impurities?

Answer:

Esterification of a carboxylic acid with an alcohol is a reversible equilibrium reaction. To achieve high conversion to the desired methyl ester, the equilibrium needs to be shifted towards the product side.

Potential Causes & Solutions:

  • Insufficient Catalyst: Acid-catalyzed esterification requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

    • Recommendation: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). For a laboratory scale, a few drops of concentrated H₂SO₄ per 100 mL of methanol is often sufficient.

  • Presence of Water: Water is a product of the esterification reaction. Its presence will shift the equilibrium back towards the starting materials.

    • Recommendation: Use anhydrous methanol and ensure your starting carboxylic acid is dry. You can also employ methods to remove water as it is formed, such as using a Dean-Stark apparatus, although for simple methyl esters, using a large excess of methanol is usually effective.

  • Reaction Conditions:

    • Recommendation: Refluxing the reaction mixture is standard practice to increase the reaction rate.[5][6] The reaction time should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the reaction has reached completion.

  • Side Reactions: The pyridine nitrogen can be protonated by the acid catalyst, which can potentially affect the solubility and reactivity of the starting material.

    • Recommendation: While protonation is generally unavoidable in this reaction, ensuring a homogenous solution by choosing an appropriate solvent system (if methanol alone is insufficient) can be helpful. However, methanol typically serves as both the reagent and the solvent.

Table 1: Comparison of Esterification Conditions

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale
Methanol Stoichiometric amountLarge excess (solvent)Shifts equilibrium towards product
Catalyst Weak acid or insufficient amountCatalytic strong acid (e.g., H₂SO₄)Increases the rate of reaction
Water Present in reagents/solventAnhydrous conditionsPrevents reverse reaction (hydrolysis)
Temperature Room temperatureRefluxIncreases the rate of reaction

Question 3: I am struggling with the purification of the final product, this compound. What are the best practices for its purification?

Answer:

Purification of pyridine derivatives can be challenging due to their basicity and polarity.

Recommended Purification Strategy:

  • Work-up: After the reaction is complete, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will produce CO₂ gas. The pH should be adjusted to be slightly basic (pH ~ 8).[7]

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. The choice of solvent may require some optimization. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: The crude product will likely require purification by column chromatography.[8]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it. The basicity of the pyridine can cause tailing on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to access the 2-(5-methylpyridin-3-yl)acetic acid precursor?

A1: There are several synthetic strategies to construct the 3,5-disubstituted pyridine core and introduce the acetic acid side chain. Some common approaches include:

  • From 3,5-Lutidine: Oxidation of one of the methyl groups of 3,5-lutidine to a carboxylic acid, followed by functional group manipulation to introduce the acetic acid moiety at the other methyl group position.

  • Cycloaddition Reactions: Building the pyridine ring from acyclic precursors. For instance, a [4+2] cycloaddition of a 1-aza-1,3-butadiene with an enamine can be a powerful method for synthesizing substituted pyridines.[9]

  • Palladium-Catalyzed Cross-Coupling: Starting with a di-halogenated pyridine, such as 3-bromo-5-methylpyridine, and introducing the acetate group via a cross-coupling reaction.[10] This offers a modular approach to the synthesis.

Q2: Are there any known side reactions to be aware of during the synthesis of this compound?

A2: Yes, several side reactions can occur:

  • Hydrolysis of the Ester: The methyl ester product can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic aqueous conditions, especially at elevated temperatures.[11][12][13][14] Careful control of pH during work-up and purification is essential.

  • Polymerization: Under harsh acidic or high-temperature conditions, pyridine-containing molecules can sometimes undergo polymerization. This is generally less of a concern under the relatively mild conditions of esterification but should be considered if unexpected viscous materials are formed.

  • N-Alkylation/Acylation: The pyridine nitrogen is nucleophilic and can react with electrophiles. While less likely with the reagents used in the final esterification, it's a potential side reaction in other steps of the synthesis if strong electrophiles are present.[15][16]

Q3: For large-scale synthesis, what are the key challenges and considerations?

A3: Scaling up the synthesis of this compound presents several challenges:

  • Cost of Reagents: Palladium catalysts and specialized ligands can be expensive, making process optimization to reduce catalyst loading crucial for economic viability.[17]

  • Reaction Exotherms: Some reactions, particularly those involving strong bases or reactive intermediates, can be exothermic. Proper heat management and controlled addition of reagents are critical for safety and to prevent side reactions.

  • Purification: Large-scale chromatography can be cumbersome and expensive. Developing a purification strategy that relies on crystallization or distillation, if possible, is highly desirable.

  • Continuous Flow Chemistry: For industrial production, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, reproducibility, and efficiency.[18]

Decision Tree for Troubleshooting Esterification:

Esterification_Troubleshooting start Incomplete Esterification check_water Are reagents and solvent anhydrous? start->check_water add_desiccant Dry reagents/solvent. Consider Dean-Stark. check_water->add_desiccant No check_catalyst Is a strong acid catalyst used in sufficient quantity? check_water->check_catalyst Yes add_desiccant->check_catalyst add_catalyst Increase catalyst loading or switch to a stronger acid (e.g., H2SO4). check_catalyst->add_catalyst No check_conditions Is the reaction at reflux and running for sufficient time? check_catalyst->check_conditions Yes add_catalyst->check_conditions increase_time_temp Increase reflux time and monitor by TLC/LC-MS. check_conditions->increase_time_temp No success High Yield of Ester check_conditions->success Yes increase_time_temp->success

Caption: A decision-making guide for incomplete esterification.

References

  • Komatsu, M., et al. (1983). Novel synthesis of 3,5-disubstituted pyridines by 1,4-cycloaddition of 1-aza-1,3-butadienes with enamines. The Journal of Organic Chemistry. Available at: [Link]

  • Jones, G. (2008). One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. Organic Letters. Available at: [Link]

  • J. A. Bull, J. J. Mousseau, G. Pelletier, A. B. Charette, Chem. Rev., 2012 , 112, 2642-2713. Available at: [Link]

  • D. A. Horton, G. T. Bourne, M. L. Smythe, Chem. Rev., 2003 , 103, 893-930. Available at: [Link]

  • Taylor & Francis Online. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Available at: [Link]

  • S. V. Ryabukhin, A. S. Plaskon, D. M. Volochnyuk, A. A. Tolmachev, Synthesis, 2006 , 21, 3715-3726. Available at: [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry. Available at: [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Available at: [Link]

  • PubMed. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Available at: [Link]

  • C. J. O'Brien, J. L. Tellez, Z. S. Nixon, L. J. Kang, A. L. Chassaignon, C. A. Carson, K. A. Kormos, J. D. Bailey, N. D. Ide, Org. Process Res. Dev., 2019 , 23, 1534-1543. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • ResearchGate. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Available at: [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Available at: [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(5-Methylpyridin-2-yl)acetic acid. Available at: [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]

  • Lead Sciences. (n.d.). Methyl 2-(5-methylpyridin-2-yl)acetate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylpyridinium acetate. Available at: [Link]

  • Molecules. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl acetate.
  • NRC Research Press. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Available at: [Link]

  • PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Available at: [Link]

  • European Patent Office. (2014). PROCESS FOR PREPARING METHYL ACETATE. Available at: [Link]

Sources

Technical Support Center: Synthesis of Pyridine Acetates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of pyridine acetates. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during these syntheses. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical question-and-answer format, grounded in mechanistic principles and validated protocols to enhance your experimental success.

Table of Contents

  • Frequently Asked Questions (FAQs) & Troubleshooting

    • Issue 1: Low Yield of Pyridine Acetate and Formation of Pyridine Carboxylic Acid

      • Question: My reaction to synthesize ethyl pyridin-2-ylacetate is resulting in a low yield, and I'm isolating a significant amount of 2-pyridineacetic acid. What is causing this, and how can I prevent it?

    • Issue 2: Formation of N-Oxide Byproducts

      • Question: During the synthesis of methyl pyridin-3-ylacetate from 3-picoline, I'm observing a significant amount of an unexpected byproduct, which I suspect is the N-oxide. Why is this happening, and what are the mitigation strategies?

    • Issue 3: Undesired Transesterification

      • Question: I am trying to synthesize ethyl pyridin-4-ylacetate from the corresponding methyl ester, but I am getting a mixture of both esters. How can I drive the reaction to completion and avoid this mixture?

    • Issue 4: Dimerization and Bipyridine Formation

      • Question: In my attempt to synthesize ethyl 2-pyridylacetate, I've isolated a high-boiling point byproduct that appears to be a bipyridine derivative. What leads to this dimerization, and how can it be suppressed?

    • Issue 5: Rearrangement Products from Pyridinium Ylide Intermediates

      • Question: I am using a method involving the reaction of pyridine with an α-haloacetate, and I'm observing unexpected isomers of my target pyridine acetate. Could a rearrangement be occurring?

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of Pyridine Acetate and Formation of Pyridine Carboxylic Acid
  • Question: My reaction to synthesize ethyl pyridin-2-ylacetate is resulting in a low yield, and I'm isolating a significant amount of 2-pyridineacetic acid. What is causing this, and how can I prevent it?

Root Cause Analysis:

The presence of pyridine carboxylic acid as a major byproduct strongly indicates the hydrolysis of the ester functionality of your target compound. This is a common issue that can occur during the reaction or, more frequently, during the workup procedure. Esters are susceptible to hydrolysis under both acidic and basic conditions. The pyridine nitrogen, being basic, can also participate in this process.

  • Acid-Catalyzed Hydrolysis: If your reaction is performed under acidic conditions (e.g., Fischer esterification) or if the workup involves an acidic wash, protonation of the ester's carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water.[1]

  • Base-Catalyzed Hydrolysis (Saponification): Conversely, if the reaction or workup involves a strong base, the hydroxide ion can directly attack the carbonyl carbon of the ester, leading to the formation of the carboxylate salt, which is then protonated to the carboxylic acid during subsequent steps.

Troubleshooting Protocol:

Objective: To minimize ester hydrolysis and maximize the yield of the desired pyridine acetate.

Step-by-Step Guide:

  • Reaction Condition Optimization:

    • Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Pyridine is notoriously hygroscopic and can introduce water into the reaction mixture. Consider drying pyridine over KOH or CaH₂ followed by distillation.

    • Temperature Control: High temperatures can accelerate hydrolysis. If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Workup Procedure Modification:

    • Avoid Strong Acids and Bases: During the workup, use mild neutralizing agents. Instead of strong acids like HCl, consider a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize any acidic components. For neutralizing bases, a dilute solution of a weak acid like acetic acid can be used, but be mindful of the potential for transesterification if an alcohol is present.

    • Minimize Contact Time with Aqueous Phases: Perform extractions as quickly as possible to reduce the time the ester is in contact with water.

    • Use of Brine: Wash the organic layer with brine (saturated aqueous NaCl) to help remove residual water and break up any emulsions.

  • Purification Strategy:

    • Anhydrous Drying: Thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

    • Chromatography: If hydrolysis has already occurred, you can often separate the desired ester from the more polar carboxylic acid using flash column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[2]

Visualizing the Problem: Hydrolysis of Ethyl Pyridin-2-ylacetate

PyridineAcetate Ethyl Pyridin-2-ylacetate CarboxylicAcid 2-Pyridineacetic Acid PyridineAcetate->CarboxylicAcid Hydrolysis Acid Acidic Conditions (H+) Acid->PyridineAcetate Catalyzes Base Basic Conditions (OH-) Base->PyridineAcetate Catalyzes Water Water (H2O) Water->PyridineAcetate Reacts with Ethanol Ethanol

Caption: Acidic or basic conditions catalyze the hydrolysis of the ester.

Issue 2: Formation of N-Oxide Byproducts
  • Question: During the synthesis of methyl pyridin-3-ylacetate from 3-picoline, I'm observing a significant amount of an unexpected byproduct, which I suspect is the N-oxide. Why is this happening, and what are the mitigation strategies?

Root Cause Analysis:

The formation of a pyridine N-oxide is a result of the oxidation of the nitrogen atom in the pyridine ring .[3] The lone pair of electrons on the nitrogen makes it susceptible to oxidation, especially when using certain reagents or under specific reaction conditions. This is a common side reaction in syntheses that involve oxidative steps or the use of oxidizing agents. For instance, if your synthesis route involves the oxidation of the methyl group of 3-picoline to a carboxylic acid before esterification, the oxidizing agent can also attack the ring nitrogen.

Common Scenarios Leading to N-Oxidation:

  • Use of Strong Oxidizing Agents: Reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even potassium permanganate (KMnO₄) under harsh conditions can lead to N-oxidation.

  • Air Oxidation: At elevated temperatures, prolonged exposure to air (oxygen) can sometimes cause slow oxidation of the pyridine nitrogen.

Troubleshooting Protocol:

Objective: To prevent the oxidation of the pyridine nitrogen while achieving the desired transformation.

Step-by-Step Guide:

  • Choice of Reagents:

    • Milder Oxidizing Agents: If an oxidation step is necessary, select a milder or more selective oxidizing agent. For the oxidation of a methyl group, catalytic methods are often preferred over stoichiometric strong oxidants.

    • Protecting Groups: In some cases, it might be beneficial to temporarily protect the pyridine nitrogen. However, this adds extra steps to the synthesis. A more direct approach is often preferred.

  • Reaction Atmosphere Control:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if the reaction is run at high temperatures for an extended period.

  • Synthesis Strategy Re-evaluation:

    • Alternative Starting Materials: Consider a different synthetic route that avoids harsh oxidation steps. For example, starting from 3-cyanopyridine and converting it to the methyl acetate derivative can be a viable alternative.

    • Boekelheide Reaction: If you are starting from a picoline N-oxide to functionalize the methyl group, be aware that this is a known reaction pathway. The Boekelheide reaction involves the treatment of a 2-picoline N-oxide with acetic anhydride to yield 2-acetoxymethylpyridine.[4][5] While this is a useful synthetic tool, it can also be an unexpected side reaction if not intended.

Visualizing the N-Oxidation Side Reaction

Pyridine Pyridine Derivative N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation OxidizingAgent Oxidizing Agent (e.g., H2O2, peroxy acids) OxidizingAgent->Pyridine

Caption: The pyridine nitrogen is susceptible to oxidation.

Issue 3: Undesired Transesterification
  • Question: I am trying to synthesize ethyl pyridin-4-ylacetate from the corresponding methyl ester, but I am getting a mixture of both esters. How can I drive the reaction to completion and avoid this mixture?

Root Cause Analysis:

This issue arises from an incomplete transesterification reaction . Transesterification is an equilibrium process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol.[6] The reaction can be catalyzed by either an acid or a base. To obtain a high yield of the desired ethyl ester, the equilibrium must be shifted towards the product side.

Factors Influencing the Equilibrium:

  • Concentration of the Alcohol: Using a large excess of the desired alcohol (in this case, ethanol) will drive the equilibrium towards the formation of the ethyl ester, according to Le Chatelier's principle.

  • Removal of the Byproduct: Removing the byproduct alcohol (methanol in this case) as it is formed will also shift the equilibrium to the right.

Troubleshooting Protocol:

Objective: To achieve complete transesterification and obtain a high yield of the desired ethyl pyridin-4-ylacetate.

Step-by-Step Guide:

  • Reaction Setup:

    • Use Ethanol as the Solvent: The most straightforward way to ensure a large excess of the reactant alcohol is to use it as the solvent for the reaction.

    • Catalyst Selection: Both acid and base catalysts can be effective.

      • Acid Catalysis: A common choice is a catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

      • Base Catalysis: A catalytic amount of sodium ethoxide (NaOEt) in ethanol is also highly effective.

  • Driving the Equilibrium:

    • Distillation: If the boiling point of methanol (64.7 °C) is significantly lower than that of ethanol (78.4 °C) and the reaction temperature can be controlled, it may be possible to selectively remove methanol by distillation as it is formed. This is more practical in a larger-scale setup.

  • Monitoring the Reaction:

    • TLC or GC/MS: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) to determine when the starting methyl ester has been completely consumed.

Data Summary: Boiling Points for Equilibrium Control

CompoundBoiling Point (°C)
Methanol64.7
Ethanol78.4
Methyl Pyridin-4-ylacetate~215-217
Ethyl Pyridin-4-ylacetate~228-230

Visualizing the Transesterification Equilibrium

MethylEster Methyl Pyridin-4-ylacetate EthylEster Ethyl Pyridin-4-ylacetate MethylEster->EthylEster Transesterification Ethanol Ethanol (large excess) Ethanol->MethylEster Methanol Methanol Catalyst Acid or Base Catalyst Catalyst->MethylEster Catalyzes

Caption: Driving the equilibrium towards the desired product.

Issue 4: Dimerization and Bipyridine Formation
  • Question: In my attempt to synthesize ethyl 2-pyridylacetate, I've isolated a high-boiling point byproduct that appears to be a bipyridine derivative. What leads to this dimerization, and how can it be suppressed?

Root Cause Analysis:

The formation of 2,2'-bipyridine derivatives can occur through a reductive coupling or radical-mediated dimerization of pyridine moieties. This side reaction is particularly prevalent in syntheses that involve organometallic reagents, strong bases, or conditions that can generate radical intermediates.

Potential Mechanisms for Dimerization:

  • Wurtz-type Coupling: If your synthesis involves the reaction of a 2-halopyridine with a metal (e.g., in a Grignard reagent formation step), homocoupling to form the bipyridine can be a significant side reaction.

  • Radical Reactions: Conditions that generate pyridine radicals can lead to dimerization. This can be initiated by certain catalysts or by high temperatures.

Troubleshooting Protocol:

Objective: To minimize the formation of bipyridine byproducts.

Step-by-Step Guide:

  • Reagent and Catalyst Choice:

    • Avoid Excessively Strong Bases: If using a base to deprotonate a precursor, choose a base that is strong enough for the desired reaction but not so strong that it promotes unwanted side reactions.

    • Controlled Addition of Reagents: When using organometallic reagents, add them slowly and at a low temperature to control the reaction rate and minimize side reactions.

  • Reaction Conditions:

    • Lower Temperatures: Running the reaction at a lower temperature can often suppress dimerization pathways, which may have a higher activation energy than the desired reaction.

    • Inert Atmosphere: As with N-oxidation, maintaining an inert atmosphere can help prevent radical formation initiated by oxygen.

  • Purification:

    • Chromatography: Bipyridine derivatives are typically much less polar than the corresponding pyridine acetates and can usually be separated by column chromatography.

    • Distillation: Due to their significantly higher boiling points, distillation can also be an effective method for separating the monomeric product from the dimeric byproduct.

Issue 5: Rearrangement Products from Pyridinium Ylide Intermediates
  • Question: I am using a method involving the reaction of pyridine with an α-haloacetate, and I'm observing unexpected isomers of my target pyridine acetate. Could a rearrangement be occurring?

Root Cause Analysis:

When pyridine reacts with an α-haloacetate, a pyridinium salt is formed. In the presence of a base, this salt can be deprotonated to form a pyridinium ylide .[7] Pyridinium ylides are versatile intermediates that can undergo various reactions, including rearrangements, which can lead to the formation of isomeric products.

The Kröhnke Reaction and Related Rearrangements:

The Kröhnke pyridine synthesis involves the reaction of pyridinium ylides with α,β-unsaturated carbonyl compounds. While this is a specific named reaction, the principle of pyridinium ylide reactivity is broadly applicable. These ylides can undergo sigmatropic rearrangements or other intramolecular cyclization-elimination pathways that can result in the migration of the acetate group to a different position on the pyridine ring.

Troubleshooting Protocol:

Objective: To control the reactivity of the pyridinium ylide intermediate and favor the desired product.

Step-by-Step Guide:

  • Base Selection:

    • Mild Base: The choice of base is critical. A mild, non-nucleophilic base is often preferred to simply deprotonate the pyridinium salt to the ylide without promoting further reactions. Bases like triethylamine (NEt₃) or potassium carbonate (K₂CO₃) are common choices.

    • Stoichiometry: Use a stoichiometric amount of base to avoid excess base, which could catalyze unwanted side reactions.

  • Temperature Control:

    • Low Temperature: Generate the ylide at a low temperature (e.g., 0 °C or below) to control its reactivity and prevent thermal rearrangements.

  • Trapping the Intermediate:

    • In Situ Generation: Generate the pyridinium ylide in the presence of the desired reaction partner to trap it before it has a chance to rearrange.

Visualizing Pyridinium Ylide Formation and Potential Rearrangement

Pyridine Pyridine PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt Haloacetate α-Haloacetate Haloacetate->PyridiniumSalt PyridiniumYlide Pyridinium Ylide PyridiniumSalt->PyridiniumYlide -H+ Base Base Base->PyridiniumSalt DesiredProduct Desired Pyridine Acetate PyridiniumYlide->DesiredProduct Desired Reaction RearrangedProduct Rearranged Isomer PyridiniumYlide->RearrangedProduct Unwanted Rearrangement

Caption: Formation and reactivity of the pyridinium ylide intermediate.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • By-products in the reaction of 2-picoline N-oxide with acetic anhydride. Australian Journal of Chemistry.
  • Wikipedia. 2,2′-Bipyridine.
  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Chemistry LibreTexts. (2022). Troubleshooting.
  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. BMC Chemistry.
  • Oae, S., Kitao, T., & Kitaoka, Y. (1963). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society.
  • Traynelis, V. J., & Martello, R. F. (1960). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society.
  • Wikipedia. Boekelheide reaction.
  • Supplementary Inform
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12975, Ethyl 2-{[4-(pyridin-4-yl)
  • Organic Syntheses. (2025).
  • The Reaction of 2-Picoline N-Oxide with Substituted Acetic Anhydrides. Journal of the American Chemical Society.
  • Reactions of pyridinium ylide generated via carbene intermediate.
  • CymitQuimica. Ethyl 2-(pyridin-2-yl)
  • Karchava, A. V., & Yurovskaya, M. A. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository.
  • ChemicalBook.
  • Master Organic Chemistry. (2022).
  • Preparation of 2,2'-bipyridines.
  • Master Organic Chemistry.
  • BenchChem. (2025). The Genesis and Evolution of Pyridinium Ylides: An In-depth Technical Guide.
  • Organic Chemistry Portal. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans.
  • Dash, R., Panda, S. P., & Murarka, S. (2024). Transesterification of different methyl esters with ethanol.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)
  • Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment.
  • ACS Publications. (2009). Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes.
  • The Royal Society of Chemistry.
  • Ester Synthesis Lab (Student Handout).
  • Pyridinium Ylids in Heterocyclic Synthesis.
  • Housecroft, C. E., & Constable, E. C. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules.
  • Hnatejko, Z., et al. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
  • Katritzky, A. R., et al. (2005).
  • United States P
  • ChemicalBook. (2019). Synthesis of 3-cyanopyridine.
  • U.S.
  • ResearchGate.
  • ResearchGate. Kinetic study of transesterification of methyl acetate with ethanol catalyzed by 4-(3-methyl-1-imidazolio)
  • ResearchGate. Esterification of ethanol with sulfuric acid: A kinetic study.
  • Organic Syntheses. 5-ethyl-2-methylpyridine.
  • National Center for Biotechnology Information. (2024).
  • IV SEMMESTER KINETICS OF ACID HYDROLYSIS OF AN ESTER.
  • Chemistry LibreTexts. (2023).
  • MDPI. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production.

Sources

"Methyl 2-(5-methylpyridin-3-yl)acetate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(5-methylpyridin-3-yl)acetate

Welcome to the technical support guide for this compound (C₉H₁₁NO₂). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established chemical principles and regulatory guidelines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is a pyridine derivative with a molecular weight of 165.19 g/mol . It features a pyridine ring substituted with a methyl group at the 5-position and a methyl acetate group at the 3-position.[1] This structure contains two key reactive sites: the ester functional group and the pyridine ring itself, which define its chemical behavior and potential applications as a synthetic intermediate in pharmaceuticals and agrochemicals.[1][2] Under standard laboratory conditions, it is typically a colorless to pale yellow liquid and is soluble in common organic solvents like ethanol and dichloromethane.[1]

Q2: What are the recommended storage conditions to ensure the long-term stability of this compound?

To minimize degradation, proper storage is critical. The primary concerns are hydrolysis and potential oxidation. We recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature Room Temperature or Refrigerated (2-8 °C)Lower temperatures slow down the rate of potential hydrolytic and oxidative reactions.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)An inert atmosphere prevents oxidation, particularly of the pyridine ring or the benzylic position of the acetate group.
Container Tightly Sealed, Amber Glass VialPrevents exposure to moisture (mitigating hydrolysis) and light (preventing potential photodegradation).
Purity Use high-purity materialImpurities, especially acidic or basic residues from synthesis, can catalyze degradation.
Q3: My sample of this compound shows decreasing purity over time, even with proper storage. What could be the cause?

If purity is decreasing despite following recommended storage, consider these possibilities:

  • Trace Moisture: The ester is susceptible to hydrolysis. Even small amounts of adsorbed water can lead to slow conversion to the corresponding carboxylic acid, 2-(5-methylpyridin-3-yl)acetic acid.

  • Inherent Instability: The compound may have limited intrinsic stability. It is best practice to use freshly prepared solutions or qualify the purity of older stock solutions before use.

  • Container Contamination: Residual acidic or basic contaminants on the glass surface of the storage vial can act as catalysts for hydrolysis. Ensure all storage containers are thoroughly cleaned, dried, and preferably depyrogenated.

Section 2: Troubleshooting Experimental Issues

Q4: I'm running an HPLC analysis and see a new, more polar peak appearing in my sample. What is this likely to be?

The appearance of a new, earlier-eluting (more polar) peak on a reverse-phase HPLC column is a classic sign of ester hydrolysis . The primary degradation product is 2-(5-methylpyridin-3-yl)acetic acid.

Causality: The ester bond is susceptible to nucleophilic attack by water. This reaction is significantly accelerated under either acidic or basic conditions, which may be introduced by your reaction medium, buffer, or impurities.[3] The resulting carboxylic acid is more polar than the parent ester, leading to a shorter retention time on standard C18 columns.

Troubleshooting Steps:

  • Confirm Identity: Spike your sample with a small amount of synthesized 2-(5-methylpyridin-3-yl)acetic acid (if available) to see if the retention times match. Alternatively, use LC-MS to confirm the mass of the new peak corresponds to the hydrolyzed product (M-14, loss of CH₂).

  • Check pH: Measure the pH of your sample solution. If it is acidic or basic, adjust it to a neutral range (pH 6-8) if your experimental conditions permit.

  • Use Anhydrous Solvents: For all future experiments, ensure you are using dry, anhydrous solvents to prepare your samples and standards to minimize the source of water.

Q5: My reaction is conducted under oxidative conditions, and I'm observing multiple new peaks in my chromatogram. What are the likely degradation products?

The structure of this compound has several sites susceptible to oxidation: the pyridine ring, the methyl group on the ring, and the methylene bridge of the acetate group.

Likely Oxidation Pathways:

  • N-Oxidation: The nitrogen atom on the pyridine ring is a primary target for oxidation, forming the corresponding Pyridine N-oxide derivative. This is a common metabolic and chemical degradation pathway for pyridines.

  • Methyl Group Oxidation: The methyl group at the 5-position can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid (forming methyl 2-(5-carboxypyridin-3-yl)acetate).[4][5]

  • Ring Hydroxylation: The pyridine ring itself can be hydroxylated. The electron-donating effect of the methyl group and the electron-withdrawing nature of the ester direct this hydroxylation to various positions on the ring.[6][7] Hydroxylation is a key initial step in the biodegradation of many pyridine derivatives.[8]

Troubleshooting & Identification:

  • Forced Degradation Study: Perform a controlled forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂).[9][10] This allows you to generate and identify the potential oxidative degradants.

  • Mass Spectrometry (MS): LC-MS/MS is essential for characterizing these products. Look for mass shifts corresponding to the addition of one or more oxygen atoms (M+16 for hydroxylation or N-oxidation, M+30 for conversion of -CH₃ to -COOH).

Q6: Could my compound be degrading due to light exposure?

Yes, photodegradation is a potential issue for pyridine-containing compounds, especially those with chromophores that absorb UV light.[9] Dihydropyridine derivatives, for instance, are known to be particularly susceptible to photodegradation. While less common for simple pyridines, it should not be ruled out without investigation.

Recommendation: Conduct a photostability study as part of a comprehensive forced degradation analysis. Expose a solution of the compound to a controlled light source (as specified in ICH Q1B guidelines) and analyze it by HPLC against a dark control sample. If significant degradation is observed, all future handling of the material should be performed under amber or light-protected conditions.

Section 3: Key Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation. The diagram below illustrates the most probable degradation routes.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product 2-(5-Methylpyridin-3-yl)acetic Acid + Methanol parent->hydrolysis_product H+ or OH- H2O n_oxide Pyridine N-Oxide Derivative parent->n_oxide [O] methyl_oxidized Methyl 2-(5-carboxypyridin-3-yl)acetate parent->methyl_oxidized [O] ring_hydroxylated Hydroxylated Pyridine Ring (Various Isomers) parent->ring_hydroxylated [O]

Caption: Primary degradation pathways for this compound.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions, consistent with ICH Q1A guidelines.[10]

Objective: To intentionally degrade the compound and develop a stability-indicating analytical method.

Workflow Diagram:

G A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) B Aliquot into 5 Vials (Acid, Base, Oxidative, Thermal, Photo) + Control A->B C1 Acid Stress Add HCl to 0.1 N Heat at 60°C B->C1 C2 Base Stress Add NaOH to 0.1 N Room Temp B->C2 C3 Oxidative Stress Add H2O2 to 3% Room Temp B->C3 C4 Thermal Stress Heat at 80°C (Solid & Solution) B->C4 C5 Photo Stress Expose to ICH Light Source B->C5 D Sample at Intervals (e.g., 2, 8, 24 hours) C1->D C2->D C3->D C4->D C5->D E Neutralize Acid/Base Samples D->E F Dilute to Working Concentration E->F G Analyze by HPLC-UV/MS F->G H Evaluate Degradation (%) Identify Degradants G->H

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to an aliquot of the stock solution to achieve a final concentration of 0.1N HCl. Heat at 60-80°C.

    • Base Hydrolysis: Add 1N NaOH to an aliquot to achieve a final concentration of 0.1N NaOH. Keep at room temperature.[9]

    • Oxidation: Add 30% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[9]

    • Thermal: Store aliquots of the stock solution and solid material at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose an aliquot in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Analysis: Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.[11][12]

Objective: To develop an HPLC method that resolves the parent peak from all potential degradation peaks generated during the forced degradation study.

Step-by-Step Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Screening:

    • Prepare a mobile phase of acetonitrile and a buffer (e.g., 20 mM potassium phosphate or ammonium acetate). Pyridine compounds often show better peak shape at a slightly acidic pH (e.g., pH 3-5), so adjust the buffer accordingly.[13]

    • Run a gradient from low to high organic (e.g., 10% to 90% acetonitrile) over 20-30 minutes to elute all components.

  • Method Optimization:

    • Inject a cocktail mixture of your stressed samples (acid, base, oxidative, etc.).

    • Adjust the gradient slope, pH of the mobile phase, and temperature to achieve baseline separation (Resolution > 2) between the parent peak and all degradant peaks.[14]

    • Once separation is achieved, the method can be converted to an isocratic one if all peaks elute within a reasonable time.

  • Detection: Use a UV detector set at a wavelength that provides a good response for both the parent compound and the degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • Smolecule. (2023, July 26). Buy Methyl 2-(5-methylpyridin-2-yl)
  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
  • Sigma-Aldrich.
  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.
  • EvitaChem. Buy this compound (EVT-1746353) | 1256804-64-4. EvitaChem.
  • Prajapati, D., et al. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(5), 505-513.
  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research, 3(6).
  • PubChem. Ethyl 2-(5-methylpyridin-3-yl)acetate.
  • NIOSH. (1994). Methyl Acetate 1458. Centers for Disease Control and Prevention.
  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Benchchem. (5-Methylpyridin-2-yl)
  • ChemicalBook.
  • BLDpharm. 19946-10-2|Methyl 2-(5-methylpyridin-2-yl)
  • ChemicalBook. methyl 2-(6-aminopyridin-3-yl)
  • Cislak, F. E. (1957). U.S. Patent No. US2818378A.
  • R Discovery. Stability-indicating HPLC Method Research Articles - Page 1. R Discovery.
  • Lead Sciences. Methyl 2-(5-methylpyridin-2-yl)
  • Echemi. METHYL2-(2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)
  • ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
  • ResearchGate. A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine.
  • PrepChem.com.
  • Gallenkamp, B., et al. (1994). U.S. Patent No. US5332824A.
  • ResearchGate. (2015). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine.
  • Lee, K., et al. (1999). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 65(4), 1789-1793.
  • Google Patents. (1998). JPH10139716A - Hydrolysis of methyl acetate.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Wolfe, S., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2.
  • Journal of Pharmaceutical Negative Results. (2017).
  • BLDpharm. 1114830-00-0|Methyl 2-(5-amino-3-methoxypyridin-2-yl)
  • Scitechnol. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs.
  • ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.
  • Asian Journal of Pharmaceutics. (2023).
  • PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
  • ResearchGate. Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase.
  • Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131.
  • Redalyc. (2008). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Journal of the Mexican Chemical Society, 52(2), 162-165.
  • PubMed. (2008). Methyl 2-(5-methyl-3-methyl-sulfinyl-1-benzofuran-2-yl)acetate.
  • National Institutes of Health. (2021). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques.
  • BLDpharm. 87851-05-6|(2-Methylpyridin-3-yl)
  • Sigma-Aldrich. Methyl 2-(piperidin-3-yl)
  • Ambeed.com. 58532-56-2 | Methyl 2-(6-methylpyridin-2-yl)
  • Sigma-Aldrich. Methyl 2-(5-nitropyridin-2-yl)
  • MDPI. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 26(23), 7179.
  • Informatics Journals. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway.

Sources

Technical Support Center: Navigating Scale-Up for Methyl 2-(5-methylpyridin-3-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our approach is grounded in fundamental chemical principles and extensive field experience to ensure your success from the bench to the plant.

Introduction to Synthetic Pathways and Scale-Up Philosophy

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis typically involves two primary routes starting from 3,5-dimethylpyridine or 5-methylnicotinic acid. Each pathway presents unique challenges when transitioning from laboratory scale (grams) to pilot or industrial scale (kilograms).

Our philosophy is that a successful scale-up is not merely about using larger flasks. It is a scientific endeavor that requires a deep understanding of reaction kinetics, thermodynamics, mass transfer, and safety. This guide is structured to address problems by explaining the "why" behind them, empowering you to make informed decisions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address specific issues that you may encounter during your scale-up campaigns in a practical question-and-answer format.

Section 1: Issues Related to Starting Material and Reagent Choice

Question 1: We are considering two main synthetic routes for scale-up: (A) Oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid followed by homologation and esterification, and (B) Direct functionalization routes. Which is preferable for a multi-kilogram scale?

Answer: This is a critical initial decision with significant implications for cost, safety, and throughput.

  • Route A (Oxidation/Homologation): This is a classic and well-documented approach. The oxidation of 3,5-lutidine, often with potassium permanganate (KMnO₄), can be challenging on a large scale.[1][2] Key issues include:

    • Heterogeneity: The reaction mixture containing solid KMnO₄ and the resulting manganese dioxide (MnO₂) byproduct can be difficult to stir effectively in large reactors, leading to localized "hot spots" and inconsistent reaction progress.[3][4]

    • Work-up: Filtration of large quantities of fine MnO₂ sludge can be slow and hazardous.

    • Homologation: Subsequent homologation, for instance via an Arndt-Eistert reaction, involves the use of diazomethane, which is highly toxic and explosive, making it unsuitable for large-scale industrial synthesis without specialized equipment.[5][6][7] Safer alternatives like the Kowalski ester homologation should be considered, though they may add cost and complexity.[5]

  • Route B (Direct Functionalization): This would likely involve more modern cross-coupling strategies. While potentially more elegant and atom-economical, these routes can have their own scale-up hurdles:

    • Catalyst Cost and Sourcing: Palladium or other precious metal catalysts can be a significant cost driver.

    • Catalyst Removal: Ensuring the final product is free of residual metal catalyst to meet pharmaceutical specifications (<10 ppm) can be challenging.

    • Ligand Sensitivity: The sophisticated ligands often used in these reactions can be sensitive to air and moisture, requiring stringent inert atmosphere conditions that are more complex to maintain in large reactors. The reactivity of pyridine derivatives in cross-coupling reactions can also be unpredictable.[8][9]

Recommendation: For a robust and generally more scalable process, a variation of Route A is often preferred, but with significant modifications to address the highlighted safety and handling issues. For instance, alternative oxidation procedures for the first step should be investigated. The homologation step is the most problematic; a route that avoids it, if chemically feasible, would be superior for scale-up. If homologation is necessary, non-diazomethane methods are a must.

Question 2: We are performing a Fischer esterification of 2-(5-methylpyridin-3-yl)acetic acid with methanol and sulfuric acid catalyst, but the reaction is stalling at ~70% conversion on a 5L scale, which is lower than our lab-scale results. What could be the cause?

Answer: This is a classic scale-up problem related to equilibrium-limited reactions like Fischer esterification.[10][11] The lower conversion is likely due to inefficient water removal at a larger scale.

  • Causality: Fischer esterification is a reversible reaction that produces one equivalent of water for every equivalent of ester formed.[10][11] In a small lab flask with a simple reflux condenser, the surface-area-to-volume ratio is high, and incidental evaporation can help drive off some water. As you scale up, this ratio decreases dramatically, and the water produced remains in the reaction mixture, pushing the equilibrium back towards the starting materials.[12][13]

  • Troubleshooting Steps:

    • Water Removal: The most effective solution is to actively remove water as it is formed. On a larger scale, this is typically done using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or cyclohexane) to azeotropically remove water.

    • Excess Reagent: Using a large excess of methanol can also help drive the equilibrium towards the product, but this can make the final product isolation and solvent recovery more challenging and costly at scale.

    • Catalyst Loading: Ensure that the catalyst loading (e.g., H₂SO₄) is appropriate for the scale. While it doesn't shift the equilibrium, it increases the rate at which equilibrium is reached.[14] However, excessive acid can lead to side reactions like dehydration or charring, especially at elevated temperatures.[14]

G cluster_equilibrium Fischer Esterification Equilibrium cluster_scaleup Scale-Up Challenge Carboxylic_Acid R-COOH Alcohol R'-OH Ester R-COOR' Water H₂O Increase_Scale Increase Reaction Scale Decrease_SA_V Decrease Surface Area: Volume Ratio Inefficient_H2O_Removal Inefficient Water Removal Inefficient_H2O_Removal->Water Accumulates Equilibrium_Shift Equilibrium Shifts Left Low_Conversion Low Ester Conversion

Section 2: Thermal Management and Reaction Control

Question 3: Our reaction is showing a significant exotherm during the addition of a reagent (e.g., thionyl chloride for acid chloride formation) that was manageable in the lab. Now, on a 20L scale, we are struggling to control the temperature. Why is this happening and what can we do?

Answer: This is a critical safety issue related to heat transfer. The ability to remove heat does not scale linearly with the volume of the reaction.[12][13]

  • Causality: A chemical reaction generates heat throughout its volume (a cubic function of the reactor radius, r³), but it can only dissipate that heat through the reactor walls (a square function of the radius, r²).[12] As the reactor size increases, the volume grows much faster than the surface area available for cooling. This leads to a decreased surface-area-to-volume ratio, making heat removal much less efficient.[12][15] An exotherm that causes a 5°C rise in a 1L flask could lead to a dangerous, uncontrolled temperature spike (a runaway reaction) in a 100L reactor.[15]

  • Troubleshooting and Mitigation Protocol:

    • Slow the Addition Rate: This is the simplest and most immediate control measure. By adding the reactive reagent more slowly, you decrease the rate of heat generation, allowing the cooling system to keep up.

    • Improve Cooling: Ensure your reactor's cooling system is operating at maximum efficiency. Use a colder cooling fluid if possible.

    • Reverse Addition: Consider adding the reaction mixture to the reactive reagent (if chemically feasible and safe). This keeps the concentration of the heat-generating species low at all times.

    • Use a Co-solvent: Diluting the reaction mixture with a suitable inert solvent can increase the overall thermal mass, helping to absorb the heat generated. However, this reduces throughput and increases solvent handling costs.[12]

Reactor VolumeSurface Area (A)Volume (V)A/V Ratio
1 L0.048 m²0.001 m³48
100 L2.1 m²0.1 m³21
1000 L9.6 m²1 m³9.6
Assuming a spherical reactor for simplicity.
Table 1: Decrease in Surface-Area-to-Volume Ratio with Scale.[12]
Section 3: Mixing and Heterogeneity

Question 4: We are performing a reaction involving a solid reagent, and on a larger scale, we are seeing inconsistent results and the formation of new, unidentified impurities. Could this be a mixing issue?

Answer: Yes, it is highly likely a mixing issue. What appears as a well-mixed slurry in a round-bottom flask with a magnetic stir bar can be a poorly mixed, heterogeneous system in a large, baffled reactor.[3]

  • Causality: Effective mixing is crucial for maintaining uniform temperature and concentration throughout the reactor.[3] Inadequate mixing can lead to:

    • Localized Hotspots: Poor heat dissipation can cause localized areas of high temperature, leading to thermal degradation of products or the formation of temperature-dependent side products.[15]

    • Concentration Gradients: Pockets of high reagent concentration can promote side reactions or the formation of undesired byproducts.[3] For example, if adding a base to neutralize the HCl salt of your starting material, poor mixing could lead to localized high pH, potentially causing degradation.

    • Mass Transfer Limitation: In solid-liquid reactions, the reaction rate can be limited by how quickly the solid dissolves or how fast the reactant can get to the solid's surface. Inefficient stirring fails to break up solid agglomerates, reducing the available surface area for reaction.[16]

  • Diagnostic and Optimization Steps:

    • Characterize the Impurity: Identify the structure of the new impurity. This can provide clues as to its formation (e.g., is it a dimer, a product of thermal degradation, or a result of a reaction with the solvent at high temperature?).

    • Evaluate Agitation: Review the reactor's agitation system. Is the impeller type (e.g., pitched-blade turbine, anchor) appropriate for a solid-liquid mixture? Is the agitation speed sufficient to suspend the solids uniformly? Baffles are often required in larger reactors to ensure turbulent, effective mixing.[12]

    • Modify Reagent Addition: Consider adding the solid reagent in portions or as a slurry in a suitable solvent to improve its dispersion in the reaction mixture.

G Start Heterogeneous Reaction Scale-Up Poor_Mixing Inefficient Mixing (Poor Agitation) Start->Poor_Mixing Localized_Hotspots Localized Hotspots Poor_Mixing->Localized_Hotspots Conc_Gradients Concentration Gradients Poor_Mixing->Conc_Gradients Degradation Thermal Degradation Localized_Hotspots->Degradation Side_Products Side Product Formation Conc_Gradients->Side_Products Inconsistent_Results Inconsistent Yields & Impurity Profile Degradation->Inconsistent_Results Side_Products->Inconsistent_Results

Section 4: Product Isolation and Purification

Question 5: Our lab-scale purification involves column chromatography, which is not feasible for a 10 kg batch. Crystallization attempts have resulted in an oil or very low yields. What are our options for large-scale purification?

Answer: This is a very common and significant hurdle. Purification methods must be scalable, and chromatography is notoriously difficult and expensive to scale for bulk production.[13]

  • Causality: The physical properties of your crude product, including the presence of "sticky" or oil-forming impurities, can inhibit crystallization. Pyridine derivatives can be particularly challenging due to the basicity of the nitrogen atom, which can lead to complex mixtures if acidic or basic impurities are present.

  • Purification Strategy Protocol:

    • Impurity Profile Analysis: First, identify the major impurities in your crude product using HPLC or GC-MS. Understanding what you need to remove is key to designing a purification strategy. The presence of process-related impurities can significantly impact the quality and safety of the final product.[17]

    • Acid/Base Extraction (Work-up Optimization): Leverage the basicity of the pyridine nitrogen. An acidic wash (e.g., dilute HCl) will protonate your product, pulling it into the aqueous layer and leaving non-basic organic impurities behind. Then, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) and extracting with an organic solvent can recover your product in a much purer form. This is a highly scalable and effective technique.

    • Crystallization Optimization:

      • Solvent Screening: Perform a systematic solvent screen using small amounts of your purified material from the acid/base extraction. Test a range of solvents (polar, non-polar, protic, aprotic) and solvent mixtures.

      • Anti-Solvent Addition: A powerful technique is to dissolve your product in a good solvent and then slowly add an "anti-solvent" (in which the product is insoluble) to induce crystallization.

    • Distillation: If your product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent and highly scalable purification method.

    • Sublimation: For some pyridine derivatives, sublimation under high vacuum can be a viable, though often slower, purification method for obtaining very high purity material.[18][19]

Question 6: During work-up, we are observing emulsion issues when performing aqueous washes. How can we manage this on a large scale?

Answer: Emulsions are a common frustration during the work-up of reactions containing salts and basic compounds like pyridines. They can make phase separations slow and inefficient, trapping valuable product.

  • Causality: Emulsions are stabilized by materials that act as surfactants at the interface of the organic and aqueous layers. This can include fine particulates, salts, or certain impurities.

  • Mitigation Techniques:

    • Add Brine: Washing with a saturated sodium chloride (brine) solution can often help break emulsions. The increased ionic strength of the aqueous phase makes it more polar, encouraging separation.

    • Change Solvent: Sometimes, switching to a more non-polar organic solvent (e.g., from ethyl acetate to toluene) can resolve emulsion issues.

    • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion by coalescing the dispersed droplets.

    • Minimize Agitation: During the wash step, use gentle agitation instead of vigorous shaking or stirring to prevent the formation of a stable emulsion in the first place.

References

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021). Journal of Industrial and Engineering Chemistry. Available from: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). Angewandte Chemie International Edition. Available from: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). MDPI. Available from: [Link]

  • Some Scale-Up Considerations in Chemical and Process Development. (2015). CatSci. Available from: [Link]

  • Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. (2022). Chemical Engineering Research and Design. Available from: [Link]

  • Process Simulation for the Design and Scale Up of Heterogeneous Catalytic Process: Kinetic Modelling Issues. (2020). MDPI. Available from: [Link]

  • Challenges in Reaction Engineering Practice of Heterogeneous Catalytic Systems. (2015). ResearchGate. Available from: [Link]

  • Why are some reactions difficult to scale up? (2019). Reddit. Available from: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Available from: [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2018). ACS Catalysis. Available from: [Link]

  • Review On Kinetics of High Temperature Esterification and Its Process Design. (2025). GRADIVA REVIEW JOURNAL. Available from: [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2018). ACS Publications. Available from: [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Available from: [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (2011). Google Patents.
  • Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition. Available from: [Link]

  • Arndt–Eistert reaction. (n.d.). Grokipedia. Available from: [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis. Available from: [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (2010). Google Patents.
  • Arndt–Eistert reaction. (n.d.). Wikipedia. Available from: [Link]

  • Arndt-Eistert Synthesis. (2014). Chem-Station Int. Ed.. Available from: [Link]

  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. (2020). ResearchGate. Available from: [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (2020). Physical Chemistry Chemical Physics. Available from: [Link]

  • Methyl 2-(5-methylpyridin-2-yl)acetate. (n.d.). Lead Sciences. Available from: [Link]

  • Synthesis of N-methylpyridinium acetate. (n.d.). PrepChem.com. Available from: [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.
  • Preparing method of 5-methylnicotinicacid. (2012). Google Patents.
  • The Arndt‐Eistert Synthesis. (1942). ResearchGate. Available from: [Link]

  • 2-(5-Methylpyridin-2-yl)acetic acid. (n.d.). MySkinRecipes. Available from: [Link]

  • Preparation method of high-purity 5-methyl-nicotinic acid. (2017). Google Patents.
  • A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. (2014). ResearchGate. Available from: [Link]

  • Ethyl 2-(5-methylpyridin-3-yl)acetate. (n.d.). PubChem. Available from: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. Available from: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). ResearchGate. Available from: [Link]

  • An improved regiospecific process for synthesis of acyclic nucleosides. (1997). Google Patents.

Sources

Troubleshooting "Methyl 2-(5-methylpyridin-3-yl)acetate" NMR signal interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Guide to NMR Signal Interpretation and Troubleshooting

As a Senior Application Scientist, this guide is designed to assist researchers, scientists, and drug development professionals in accurately interpreting the NMR spectra of "Methyl 2-(5-methylpyridin-3-yl)acetate" and troubleshooting common issues encountered during analysis. The principles and techniques discussed here are grounded in established spectroscopic theory and practical laboratory experience.

Section 1: Predicted NMR Spectral Analysis

A successful analysis begins with a clear understanding of the expected spectrum. The structure of this compound, with its distinct electronic environments, gives rise to a predictable pattern of signals. Below is the labeled structure and the predicted ¹H and ¹³C NMR chemical shifts.

Molecular Structure with Atom Labeling

Caption: Labeled structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Predicted for CDCl₃ at 400 MHz. Chemical shifts are influenced by solvent and concentration.

LabelProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J)Notes
H₂Pyridine-H2~8.40s (singlet) or d (doublet)J ≈ 2.0 HzDeshielded by adjacent nitrogen. May show small coupling to H6.
H₆Pyridine-H6~8.35s (singlet) or d (doublet)J ≈ 2.0 HzDeshielded by adjacent nitrogen. May show small coupling to H2.
H₄Pyridine-H4~7.40s (singlet)-Broadened singlet due to meta-coupling.
C₈H₂-CH₂- (acetate)~3.70s (singlet)-Methylene protons adjacent to the pyridine ring and carbonyl group.
C₁₀H₃-OCH₃ (ester)~3.68s (singlet)-Classic methyl ester chemical shift.[1][2][3]
C₇H₃-CH₃ (ring)~2.35s (singlet)-Methyl group attached to the aromatic pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted for CDCl₃ at 100 MHz.

LabelCarbonPredicted δ (ppm)Notes
C₉C=O (ester)~171.5Typical chemical shift for an ester carbonyl carbon.[4][5]
C₆Pyridine-C6~149.0Aromatic carbon adjacent to nitrogen.
C₂Pyridine-C2~147.5Aromatic carbon adjacent to nitrogen.
C₄Pyridine-C4~137.0Aromatic carbon meta to the nitrogen.
C₃Pyridine-C3~134.0Aromatic carbon bearing the acetate substituent.
C₅Pyridine-C5~132.0Aromatic carbon bearing the methyl substituent.
C₁₀-OCH₃ (ester)~52.5Methyl carbon of the ester group.
C₈-CH₂- (acetate)~40.0Methylene carbon of the acetate group.
C₇-CH₃ (ring)~18.5Methyl carbon attached to the pyridine ring.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are the chemical shifts for the pyridine protons (H₂, H₆, H₄) so far downfield? A: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring. This "deshielding" effect reduces the electron cloud around the ring protons, causing them to experience a stronger effective magnetic field. Consequently, they resonate at a higher frequency (further downfield) compared to protons on a standard benzene ring.[6][7][8]

Q2: The signals for H₂ and H₆ are very close and appear as singlets. Is this expected? A: Yes, this is common for 3,5-disubstituted pyridines. The coupling constant between protons in the 2 and 6 positions (J2,6) is typically very small (often < 1 Hz) and may not be resolved, causing the signals to appear as sharp singlets or slightly broadened singlets. Similarly, their coupling to H₄ (J2,4 and J4,6) is also small.

Q3: My spectrum shows a peak around 7.26 ppm. What is it? A: A peak at approximately 7.26 ppm is the characteristic residual signal for deuterated chloroform (CDCl₃), one of the most common NMR solvents. Always consult a reference table for the chemical shifts of common laboratory solvents and impurities to avoid misinterpretation.[9][10]

Section 3: Troubleshooting Common Issues

This section addresses specific problems you might encounter with your NMR spectrum. A logical workflow can help diagnose the issue efficiently.

Troubleshooting Workflow

G start Problem with NMR Spectrum p1 Unexpected Peaks? start->p1 p2 Incorrect Integration? start->p2 p3 Broad / Distorted Peaks? start->p3 p4 Complex Splitting? start->p4 s1_1 Check for residual solvent peaks (e.g., CDCl₃ at 7.26 ppm). p1->s1_1 s2_1 Ensure long relaxation delay (D1 ≥ 5x T1, typically 10-30s for quantitative results). p2->s2_1 s3_1 Re-shim the instrument. Poor shimming is the most common cause. p3->s3_1 s4_1 Signals may be overlapping, creating a 'multiplet' appearance. p4->s4_1 s1_2 Check for water (H₂O) peak, typically 1.5-1.6 ppm in CDCl₃. s1_1->s1_2 s1_3 Identify potential impurities from synthesis (e.g., starting materials, ethyl acetate). s1_2->s1_3 s2_2 Check for peak overlap. Manually integrate overlapping signals if necessary. s2_1->s2_2 s2_3 Correct the baseline to be flat across the entire spectrum. s2_2->s2_3 s3_2 Check sample concentration. Highly concentrated samples can be viscous, leading to broadening. s3_1->s3_2 s3_3 Filter the sample to remove paramagnetic solids or impurities. s3_2->s3_3 s4_2 Consider second-order effects if Δν/J < 10. s4_1->s4_2 s4_3 Acquire spectrum on a higher-field instrument to increase signal separation. s4_2->s4_3

Caption: A logical workflow for troubleshooting common NMR spectral issues.

Problem: My integration values are incorrect.

Q: The integral for my methylene peak (-CH₂-) at ~3.70 ppm is significantly lower than 2/3 of my methyl ester peak (-OCH₃). Why? A: This is a classic issue related to nuclear relaxation times (T1). Different nuclei in a molecule return to their equilibrium state at different rates after being pulsed by the spectrometer.

  • Causality: If the time between successive pulses (known as the relaxation delay or D1) is too short, nuclei with long T1 times will not have fully relaxed. This leads to signal saturation and a proportionally smaller integral value.[11][12] Protons on quaternary carbons or in less mobile parts of a molecule often have different T1 values.

  • Solution: For accurate, quantitative integration, the relaxation delay (D1) plus the acquisition time (AQ) should be at least 5 times the longest T1 value of the protons you are integrating. A safe starting point for small molecules is to set D1 to 10-20 seconds. See Protocol 1 for more details.

Problem: My aromatic signals look like a messy multiplet, not clean singlets.

Q: The peaks I expected to be singlets in the 8.3-8.4 ppm region are overlapping and look like a complex multiplet. What is happening? A: While the coupling constants are small, they are not zero. Several factors can lead to this observation:

  • Causality 1: Signal Overlap: If the chemical shifts of H₂ and H₆ are very close, their signals can overlap, creating a pattern that appears more complex than two individual singlets or doublets. This is not true complex splitting but an artifact of resolution.[13][14]

  • Causality 2: Second-Order Effects: When the difference in chemical shift (Δν, in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This distorts the splitting pattern and intensities.[15] While less common for this specific structure, it's a key principle in interpreting complex spectra.

  • Solution: The most effective solution is to use a higher-field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). This increases the chemical shift dispersion (Δν in Hz) while the coupling constant (J in Hz) remains the same, simplifying the spectrum back towards a first-order appearance.

Problem: My peaks are broad and the baseline is distorted.

Q: All my signals are broad, and I can't get a flat baseline. What should I do? A: This points to issues with sample preparation or instrument setup.

  • Causality 1: Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field across the sample, which is corrected by a process called shimming. Improper shimming will broaden all peaks in the spectrum.[16][17][18]

  • Causality 2: Sample Issues:

    • Concentration: A sample that is too concentrated can be viscous, slowing molecular tumbling and broadening signals.[18][19]

    • Solids: Undissolved material or paramagnetic impurities (like dust or metal ions) in the NMR tube will disrupt field homogeneity.[18]

  • Solution:

    • Re-shim: Carefully re-shim the instrument, focusing on the Z1 and Z2 shims to optimize the lock signal shape.

    • Prepare a new sample: If shimming doesn't help, prepare a new, slightly more dilute sample. Ensure it is fully dissolved and filter it through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.

Section 4: Key Experimental Protocols

Protocol 1: Optimizing Parameters for Quantitative ¹H NMR

This protocol ensures that peak integrations are accurate and reflect the true ratio of protons in the molecule.

Objective: To acquire a ¹H NMR spectrum where signal saturation is minimized, allowing for reliable integration.

Methodology:

  • Load Standard Parameters: Begin by loading the instrument's standard proton experiment parameters.

  • Set Spectral Width: Ensure the spectral width encompasses all expected peaks, including your reference standard (e.g., TMS).

  • Set Acquisition Time (AQ): For good digital resolution, set the acquisition time to at least 4-5 seconds.[20]

  • Set Relaxation Delay (D1): This is the critical step. Change the default D1 value (often 1-2 seconds) to a much longer delay.

    • For high accuracy (<1% error), a D1 of at least 5 times the longest T1 is required.[20]

    • For routine analysis where ~5% accuracy is acceptable, a D1 of 15 seconds is a robust choice for most small molecules.

  • Set Pulse Angle: Use a 90° pulse (p1) to ensure maximum signal for each scan.

  • Acquire Data: Collect a sufficient number of scans (ns) to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for good quantitation).

  • Processing: After Fourier transformation, carefully phase the spectrum and perform a multi-point baseline correction to ensure the baseline is flat before integrating.

References

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.[Link]

  • More Complex Spin–Spin Splitting Patterns. Fiveable.[Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.[Link]

  • 13.7: More Complex Spin-Spin Splitting Patterns. Chemistry LibreTexts.[Link]

  • Complex Splitting | NMR | Organic Chemistry. YouTube.[Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.[Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.[Link]

  • 5.8: More Complex Spin-Spin Splitting Patterns. Chemistry LibreTexts.[Link]

  • Spin-spin splitting and coupling - More complex splitting patterns. University of Colorado Boulder, Department of Chemistry.[Link]

  • Trouble Shooting Page. UCSD NMR Facility.[Link]

  • Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry.[Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry.[Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing.[Link]

  • How to Reduce 1H NMR – Quantitative Evaluation Errors. Anasazi Instruments.[Link]

  • What can cause incorrect integration of certain peaks in HNMR of a pure compound? ResearchGate.[Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing.[Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health.[Link]

  • Integration in NMR Spectroscopy. Chemistry Steps.[Link]

  • Troubleshooting Acquisition Related Problems. NMR.[Link]

  • 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate.[Link]

  • Proton magnetic resonance spectra of several 2-substituted pyridines. ACS Publications.[Link]

  • Analysis of the NMR Spectrum of Pyridine. Semantic Scholar.[Link]

  • Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry.[Link]

  • Typical Proton and C-13 Chemical Shifts. University of Puget Sound.[Link]

  • 1H NMR spectrum of methyl acetate. ResearchGate.[Link]

  • 13C NMR Spectrum of 2-Methylpropyl acetate. Human Metabolome Database.[Link]

  • NMR Chemical Shifts of Trace Impurities. KGROUP.[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. ACS Publications.[Link]

  • 12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts.[Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.[Link]

  • 13C Chemical Shift Reference.Center for In Vivo Metabolism.
  • methyl acetate (Predicted Chemical Shifts). University of Wisconsin-Madison.[Link]

  • 13C NMR Chemical Shift Table. University of California, Irvine.[Link]

Sources

Technical Support Center: Enhancing the Purity of Synthesized Methyl 2-(5-methylpyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(5-methylpyridin-3-yl)acetate is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its structural motif is prevalent in various biologically active molecules. However, achieving high purity for this compound can be challenging due to the intrinsic properties of the pyridine ring, such as its basicity and potential for side reactions. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to assist researchers in overcoming common hurdles and obtaining this compound with the requisite purity for their applications.

Section 1: Synthesis Overview and Common Impurity Profile

The most common laboratory-scale synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid with methanol, catalyzed by a strong acid like sulfuric acid. While straightforward, this process can introduce several impurities that complicate purification.

Generalized Synthesis Scheme

Synthesis_Scheme Reactant1 2-(5-methylpyridin-3-yl)acetic acid plus1 + Reactant1->plus1 Reactant2 Methanol (Excess) arrow Reactant2->arrow Catalyst H₂SO₄ (cat.) Catalyst->arrow Reflux Product This compound plus2 + Product->plus2 Byproduct Water (H₂O) plus1->Reactant2 plus2->Byproduct arrow->Product

Caption: Fischer esterification of the parent acid.

Common Impurities and Mitigation Strategies

The purity of the final product is highly dependent on the quality of starting materials and the control of reaction and work-up conditions.

Impurity Source Potential Impact Primary Mitigation Strategy
Unreacted Carboxylic AcidIncomplete reaction due to equilibrium limitations.Can interfere with subsequent reactions (e.g., those sensitive to acids); complicates NMR interpretation.Aqueous basic wash (e.g., NaHCO₃ solution) during work-up; column chromatography.
WaterByproduct of esterification; atmospheric moisture.Can hydrolyze the ester back to the carboxylic acid, especially if acid/base is present.Use of anhydrous reagents and solvents; drying of the organic extract with MgSO₄ or Na₂SO₄.
Picoline/Lutidine HomologuesImpurities in the starting 3-methylpyridine used to make the parent acid.Difficult to separate due to similar physical properties.Use of high-purity starting materials; fractional distillation if boiling points differ significantly.
N-Oxide DerivativesOxidation of the pyridine nitrogen.Can alter biological activity and reactivity.Maintain an inert atmosphere (N₂ or Ar) during synthesis, especially if heating for prolonged periods.
Colored Degradation ProductsThermal or acid-catalyzed decomposition.Indicates product instability; may interfere with analytical measurements.Minimize reaction time and temperature; purify via column chromatography or activated carbon treatment.

Section 2: Troubleshooting Guide for Purification

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Question: My crude product shows two spots on TLC after an aqueous work-up. The lower spot is acidic. How do I remove the unreacted starting material effectively?

Answer: This is a classic issue arising from the reversible nature of Fischer esterification. The lower, more polar, and acidic spot is the unreacted 2-(5-methylpyridin-3-yl)acetic acid. While a standard sodium bicarbonate wash is a good first step, the basicity of the pyridine nitrogen (pKa ≈ 5-6) means the carboxylic acid can form an ammonium salt, complicating its complete removal into the aqueous layer.

Solution Workflow:

  • Dilute & Wash: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂).

  • Targeted Basic Wash: Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃). Repeat this wash 2-3 times. The bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ≈ 4-5) but generally not the pyridinium ion, driving the acid into the aqueous phase.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and any remaining dissolved salts.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Verify: Check the purity again by TLC. If the acid spot persists, column chromatography is necessary.

Question: I am trying to purify my product using silica gel column chromatography, but the peaks are broad and tailing severely. What is causing this and how can I achieve a sharp separation?

Answer: This is a very common problem when purifying basic compounds like pyridine derivatives on standard silica gel. The issue stems from the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, secondary interaction leads to multiple retention mechanisms, causing the compound to "smear" or "tail" down the column, resulting in poor separation and low recovery.

Troubleshooting & Optimization Protocol:

  • Mobile Phase Modification (Recommended First Step):

    • Add a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase (e.g., Hexane/Ethyl Acetate). A typical concentration is 0.5-1.0% (v/v) TEA. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your product and allowing it to elute with a symmetrical peak shape.

  • Change the Stationary Phase:

    • Use Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds. The surface of alumina is less acidic, which minimizes the problematic secondary interactions.

    • Use Deactivated Silica: Commercially available end-capped or polymer-based stationary phases are designed to have minimal silanol activity and can provide excellent peak shapes for basic compounds.

  • pH Adjustment (For HPLC): If using reverse-phase HPLC, adjusting the mobile phase pH can significantly improve peak shape. For pyridine derivatives, a low pH (e.g., 2.5-3.0) protonates the silanol groups, while a high pH (e.g., >8) ensures the pyridine is neutral. Note that standard silica columns are not stable at high pH.

Caption: Logic for resolving peak tailing in chromatography.

Question: My final product is a pale yellow oil, but the literature reports it as colorless. How can I remove the color?

Answer: A yellow or brownish tint often indicates the presence of trace, highly conjugated impurities or degradation products. These can arise from overheating or prolonged exposure to the acidic reaction conditions.

Solutions:

  • Activated Carbon Treatment:

    • Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate).

    • Add a small amount of activated carbon (approx. 1-2% by weight).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the carbon.

    • Concentrate the filtrate. Caution: Activated carbon can sometimes adsorb the product, leading to a loss of yield. Perform this on a small scale first.

  • Bulb-to-Bulb Distillation (Kugelrohr): If the product is thermally stable, short-path vacuum distillation is an excellent method for separating it from non-volatile, colored impurities. This method is ideal for small to medium scales.

  • Optimized Chromatography: Careful column chromatography, as described in the previous question, will often separate the desired product from the colored impurities.

Section 3: Detailed Purification Protocols

Protocol: Flash Column Chromatography with TEA-Modified Eluent

This protocol is designed to purify the title compound from less polar impurities and baseline starting material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine Eluent System: On a TLC plate, find a solvent system of Hexane:EtOAc that gives your product an Rf value of ~0.3. A typical starting point is 7:3 Hexane:EtOAc.

  • Prepare a TEA-Modified Eluent: Prepare a bulk solution of your chosen eluent system and add 1% TEA by volume (e.g., for 1000 mL of eluent, add 10 mL of TEA).

  • Pack the Column: Pack a suitably sized flash column with silica gel using the TEA-modified eluent. Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the dried powder to the top of the column. Dry loading often results in better separation.

  • Elute the Column: Run the column with the TEA-modified eluent, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Concentrate: Remove the solvent and TEA from the combined pure fractions under reduced pressure. You may need to co-evaporate with a solvent like toluene to remove the last traces of TEA.

Protocol: Recrystallization

This method is applicable if the purified product is a solid or can be induced to crystallize.

Procedure:

  • Solvent Screening: Test the solubility of your product in various solvents (e.g., hexanes, diethyl ether, toluene, ethyl acetate/hexane mixtures) on a small scale. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If this fails, you may have used too much solvent; carefully evaporate some solvent and allow it to cool again.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q1: How should I store the purified this compound? A1: Pyridine derivatives can be sensitive to light and air. It is best to store the purified compound in a tightly sealed amber glass vial under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated to minimize degradation over time.

Q2: What are the best analytical methods to confirm the purity of my final product? A2: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure and identify any proton- or carbon-containing impurities.

  • LC-MS or GC-MS: To determine the mass of the compound and assess its purity. The peak area percentage can provide a quantitative purity estimate.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Q3: Are there alternative esterification methods that produce fewer impurities? A3: Yes. If the acid-catalyzed method proves problematic, consider these alternatives:

  • Diazomethane: This reagent reacts quickly and cleanly with carboxylic acids to form methyl esters with N₂ as the only byproduct.[1] However, diazomethane is highly toxic and explosive, requiring specialized handling.[2]

  • Ion-Exchange Resin: An ion-exchange resin can be used to sequester the carboxylate salt, which is then methylated with methyl iodide. This method avoids aqueous work-up and can produce very pure esters.[3][4]

References

  • BenchChem. (2025).
  • Cold Spring Harbor Protocols. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents.
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • LookChem. (n.d.).
  • Smolecule. (2023). Buy Methyl 2-(5-methylpyridin-2-yl)
  • HETEROCYCLES. (n.d.). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • PubMed Central. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Ester Synthesis.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Chemistry Stack Exchange. (2014).
  • ResearchGate. (2015). Preparation of Methyl Ester Precursors of Biologically Active Agents.
  • ResearchG

Sources

Technical Support Center: Methyl 2-(5-methylpyridin-3-yl)acetate Reaction Byproduct Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and analysis of Methyl 2-(5-methylpyridin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during the synthesis of this important pharmaceutical intermediate. The pyridine motif is a cornerstone in medicinal chemistry, and ensuring the purity of such building blocks is critical for reproducible downstream applications and regulatory compliance.[1]

This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs). The methodologies and explanations are grounded in established chemical principles and validated analytical techniques to ensure scientific integrity.

Part 1: Troubleshooting Guide for Synthesis Reactions

The synthesis of this compound can be approached through various synthetic routes. However, each method carries the potential for specific side reactions and byproduct formation. This section addresses common issues encountered during synthesis.

FAQ 1: I am observing a significant amount of unreacted starting material, 2-(5-methylpyridin-3-yl)acetic acid, in my esterification reaction. What are the likely causes and how can I improve the conversion?

Common Causes and Solutions:

  • Inadequate Catalyst Activity or Loading: Acid-catalyzed esterification is an equilibrium-driven process. Insufficient catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in slow reaction kinetics and incomplete conversion.

    • Troubleshooting:

      • Ensure the acid catalyst is fresh and not hydrated.

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).

      • Consider using a stronger acid catalyst or a solid-supported catalyst like Amberlyst-15 for easier removal.

  • Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium unfavorably. It can also deactivate the acid catalyst.

    • Troubleshooting:

      • Use anhydrous methanol and ensure all glassware is thoroughly dried.

      • Employ a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove water as it is formed.

  • Suboptimal Reaction Temperature and Time: Esterification reactions often require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Ensure the reaction is maintained at the reflux temperature of methanol.[2]

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to overnight.[3]

Workflow for Optimizing Esterification

G cluster_start Start: Low Conversion cluster_troubleshooting Troubleshooting Steps cluster_solution Solutions cluster_end Goal start Low Conversion of 2-(5-methylpyridin-3-yl)acetic acid catalyst Verify/Increase Catalyst Loading start->catalyst Check Catalyst water Ensure Anhydrous Conditions start->water Check for Water temp_time Optimize Temperature and Time start->temp_time Check Reaction Conditions sol_catalyst Use fresh catalyst, consider solid support catalyst->sol_catalyst sol_water Dry solvents/glassware, use Dean-Stark/sieves water->sol_water sol_temp_time Maintain reflux, monitor by TLC/HPLC temp_time->sol_temp_time end_point High Purity Methyl 2-(5-methylpyridin-3-yl)acetate sol_catalyst->end_point sol_water->end_point sol_temp_time->end_point

Caption: Troubleshooting workflow for incomplete esterification.

FAQ 2: My reaction mixture has turned dark, and I'm observing several unidentified spots on my TLC plate. What are these potential decomposition byproducts?

Common Causes and Solutions:

  • Thermal Decomposition: Pyridine derivatives can be sensitive to prolonged heating, especially in the presence of strong acids. This can lead to polymerization or charring.

    • Troubleshooting:

      • Avoid excessive heating. Use the lowest effective temperature for the reaction.

      • Minimize the reaction time by closely monitoring its progress.

  • Side Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated by the acid catalyst.[4] While this deactivates the ring towards electrophilic substitution, other complex side reactions can occur under harsh conditions.

    • Troubleshooting:

      • Consider alternative, milder esterification methods such as using dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or converting the carboxylic acid to an acid chloride followed by reaction with methanol.

Part 2: Analytical Guide for Byproduct Identification

Accurate identification and quantification of byproducts are crucial for process optimization and quality control.[1] This section outlines standard analytical techniques for characterizing impurities in your reaction mixture.

FAQ 3: How can I use HPLC to identify and quantify byproducts in my reaction mixture?

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying components of a mixture.

Illustrative HPLC Method Parameters:

ParameterConditionPurpose
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for pyridine derivatives.
Mobile Phase Acetonitrile and Ammonium Formate Buffer (pH 4.5)Balances retention and elution, ensures good peak shape.[5]
Detection UV at 260 nmPyridine derivatives typically have a strong UV absorbance at this wavelength.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Injection Volume 10 µLA typical volume for analytical injections.

Byproduct Analysis Workflow:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis:

    • The peak corresponding to this compound should be the major component.

    • Peaks with different retention times are potential byproducts.

    • Quantification can be achieved by creating a calibration curve with a pure standard of the desired product.

A Photo Diode Array (PDA) detector can be used for spectral analysis of the separated peaks to aid in identification and check for peak purity. For mass spectrometry-compatible methods, phosphoric acid in the mobile phase should be replaced with formic acid.[5][6]

Workflow for HPLC Analysis

Caption: HPLC analysis workflow for reaction monitoring.

FAQ 4: What are the expected ¹H NMR signals for the product and potential byproducts?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

  • This compound (Expected Signals):

    • Aromatic protons on the pyridine ring (typically in the range of 7.0-8.5 ppm).

    • A singlet for the methylene protons (-CH₂-) adjacent to the ester and the pyridine ring (around 3.6-3.8 ppm).

    • A singlet for the methyl ester protons (-OCH₃) (around 3.7 ppm).

    • A singlet for the methyl group on the pyridine ring (-CH₃) (around 2.3-2.5 ppm).

  • Potential Byproduct Signals:

    • Unreacted 2-(5-methylpyridin-3-yl)acetic acid: Absence of the methyl ester singlet and a broad singlet for the carboxylic acid proton (>10 ppm).

    • Byproducts from side reactions on the pyridine ring: Changes in the chemical shifts and coupling patterns of the aromatic protons.

    • N-methylation: If a methylating agent is present, a new singlet corresponding to the N-methyl group might appear.

A typical ¹H NMR spectrum of a pyridine derivative will show distinct signals for the aromatic protons.[7][8]

FAQ 5: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for byproduct analysis?

GC-MS is an excellent technique for identifying volatile impurities.[9]

  • Applicability: this compound and many potential byproducts are sufficiently volatile for GC-MS analysis.

  • Methodology:

    • The sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the column stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library like NIST.[9]

  • Commonly Identified Byproducts:

    • Residual solvents (e.g., methanol).

    • Low molecular weight esters formed from alcohol impurities.

    • Byproducts from thermal decomposition.

Part 3: Purification Strategies

FAQ 6: What are the most effective methods for purifying crude this compound?

Purification is critical to obtain the final product with the desired purity.

  • Extraction:

    • After neutralizing the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

    • Washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) can remove unreacted carboxylic acid.[3]

    • Washing with a dilute aqueous acid (e.g., dilute HCl) can remove basic impurities, but care must be taken as the product itself is basic and may partition into the aqueous layer.

  • Column Chromatography:

    • Flash column chromatography on silica gel is a highly effective method for separating the desired product from closely related byproducts.[10]

    • A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used.

  • Distillation:

    • If the product and byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification method, particularly for larger scale preparations.

References

  • Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Smolecule. (2023). Buy Methyl 2-(5-methylpyridin-2-yl)acetate | 19946-10-2. Smolecule.
  • Wibaut, J. P., & de Jonge, A. P. (1951). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas, 70(11), 1054-1064.
  • SIELC Technologies. (n.d.). Separation of Methyl pyridine-3-acetate on Newcrom R1 HPLC column.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Benchchem. (n.d.). (5-Methylpyridin-2-yl)methyl acetate|CAS 772-71-4. Benchchem.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis.
  • Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
  • SIELC Technologies. (2018). Methyl pyridine-3-acetate.
  • ResearchGate. (n.d.). 1 H NMR spectra in D 2 O of (a) 1 (1 mM), (b) pyridine (4 mM) and....
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ResearchGate. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine.
  • ChemicalBook. (n.d.). methyl 2-(6-aminopyridin-3-yl)acetate synthesis.
  • DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates.
  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate.
  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • ResearchGate. (n.d.). 1 H NMR spectrum of pyridine oxidation product.
  • National Institutes of Health. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI.

Sources

Validation & Comparative

Positional Isomerism in Drug Discovery: A Comparative Analysis of Methyl 2-(5-methylpyridin-3-yl)acetate and Methyl 2-(5-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

As Senior Application Scientists, we frequently encounter scenarios where subtle molecular modifications lead to profound changes in chemical behavior and biological activity. A classic example is positional isomerism, where the placement of a functional group on a scaffold dictates the molecule's properties. This guide provides an in-depth, objective comparison of two such isomers: Methyl 2-(5-methylpyridin-3-yl)acetate and Methyl 2-(5-methylpyridin-2-yl)acetate . Both are derivatives of pyridineacetic acid, a heterocyclic structure prevalent in pharmaceutical products and a key intermediate in their synthesis.[1]

This document moves beyond a simple cataloging of properties. It is designed for researchers, scientists, and drug development professionals, offering insights into the causal relationships between structure, reactivity, and potential applications, supported by experimental frameworks.

Structural and Physicochemical Distinction

At their core, both compounds share the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ).[2][3] The critical difference lies in the point of attachment of the methyl acetate group to the 5-methylpyridine ring. This seemingly minor shift—from the 2-position to the 3-position—fundamentally alters the molecule's electronic landscape, steric profile, and, consequently, its chemical and biological persona.

G cluster_0 Methyl 2-(5-methylpyridin-2-yl)acetate cluster_1 This compound a a b b

Caption: Structural comparison of the 2-yl and 3-yl isomers.

The pyridine nitrogen is an electron-withdrawing atom. Its influence is most pronounced at the adjacent alpha (2- and 6-) and para (4-) positions. In Methyl 2-(5-methylpyridin-2-yl)acetate , the acetate substituent is at an alpha position. This direct proximity to the ring nitrogen significantly increases the acidity of the methylene (-CH₂-) protons. Conversely, in This compound , the substituent is at a beta (3-) position, where the nitrogen's electron-withdrawing inductive effect is attenuated. This difference in proton acidity is a primary driver of their differential reactivity.

PropertyMethyl 2-(5-methylpyridin-2-yl)acetateThis compound
IUPAC Name methyl 2-(5-methylpyridin-2-yl)acetateThis compound
CAS Number 19946-10-2[2][4]1256804-64-4[5]
Molecular Formula C₉H₁₁NO₂[2][4]C₉H₁₁NO₂[5]
Molecular Weight 165.19 g/mol [2]165.19 g/mol
SMILES CC1=CN=C(C=C1)CC(=O)OC[2]COC(=O)CC1=CC(=CN=C1)C
InChI Key NFVMGEILBACXIV-UHFFFAOYSA-N[2]JXSLJSLCRFLPEJ-UHFFFAOYSA-N
Appearance Not specified; likely liquid or solidColorless to pale yellow liquid[5]
Solubility Soluble in organic solventsSoluble in organic solvents like ethanol, dichloromethane[5]

Synthesis Strategies: A Tale of Two Positions

The positional difference necessitates distinct synthetic approaches. While both can be formed via esterification of the corresponding carboxylic acid, the construction of the parent acid itself follows different logical pathways.

Synthesis of Methyl 2-(5-methylpyridin-2-yl)acetate

The 2-substituted isomer is often more straightforward to synthesize. A common and efficient method is the direct esterification of 2-(5-methylpyridin-2-yl)acetic acid with methanol, typically catalyzed by an acid under reflux conditions.[2] The precursor acid is accessible through various routes, often starting from 2-amino-5-methylpyridine or 3-methylpyridine 1-oxide.[6][7]

Synthesis of this compound

Synthesizing 3-substituted pyridylacetates is often more complex. Direct functionalization at the 3-position can be challenging. Common strategies involve palladium-catalyzed cross-coupling reactions using 3-halopyridine precursors with reagents like lithium enolates or silyl enol ethers.[1] An alternative, powerful approach is a three-component synthesis involving the reaction of a pyridine-N-oxide with an active methylene compound like Meldrum's acid, followed by ring-opening and decarboxylation.[1][8]

Caption: Generalized synthetic workflows for the isomeric methyl acetates.

Comparative Reactivity and Mechanistic Insights

The electronic differences between the isomers directly translate to distinct reactivity profiles.

  • Nucleophilic Acyl Substitution: Both isomers undergo standard ester reactions like hydrolysis, transesterification, and aminolysis. However, the reaction kinetics can differ. The 2-yl isomer's proximity to the ring nitrogen may influence the electron density at the carbonyl carbon, potentially altering its susceptibility to nucleophilic attack compared to the 3-yl isomer.

  • Alpha-Carbon Reactivity: This is where the most significant difference lies. The methylene protons of Methyl 2-(5-methylpyridin-2-yl)acetate are considerably more acidic. This facilitates deprotonation with a suitable base to form a stabilized carbanion. This carbanion is a potent nucleophile, enabling a variety of C-C bond-forming reactions (e.g., alkylations, aldol condensations) at the alpha-carbon. This enhanced reactivity makes the 2-yl isomer a more versatile building block for constructing complex molecular scaffolds from the acetate side-chain. The methylene protons of the 3-yl isomer are less acidic, requiring stronger bases and harsher conditions to achieve similar transformations.

  • Pyridine Ring Reactions: The pyridine ring itself can undergo reactions. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, especially if a good leaving group is present. Electrophilic aromatic substitution is more difficult and typically occurs at the 3-position.

Applications in Drug Development and Medicinal Chemistry

The choice between a 2-pyridylacetate and a 3-pyridylacetate scaffold is a strategic decision in drug design, driven by the desired target interaction and pharmacokinetic profile.

Methyl 2-(5-methylpyridin-2-yl)acetate and its derivatives are valuable intermediates for compounds targeting various health conditions.[2] The 2-pyridylacetic acid scaffold is found in molecules investigated for their role as ligands in enzyme interactions and for potential neurological applications, such as 5-HT1A receptor agonism.[2] Its parent acid is used in the synthesis of nicotinic receptor agonists and antagonists for treating neurological disorders like Alzheimer's and Parkinson's disease.[9]

This compound serves as a precursor for a different class of bioactive molecules. Esters of 3-pyridylacetic acid have been identified as potent inhibitors of enzymes like 17α-hydroxylase/C17,20-lyase, which is critical for androgen biosynthesis.[10] This makes them lead compounds for developing treatments for hormone-dependent prostatic cancer.[10] Additionally, the 3-pyridyl moiety is a key component in certain classes of oxazolidinone antibacterials.[11]

The methyl group itself, common to both isomers, is not merely a passive substituent. Its introduction can profoundly increase biological activity, an effect sometimes termed the "Magic Methyl" effect.[12] It can enhance binding affinity through favorable hydrophobic interactions, block metabolic pathways to improve drug half-life, and favorably alter molecular conformation.[12][13]

Experimental Protocol: Comparative Saponification (Hydrolysis)

To provide a tangible measure of the difference in reactivity, a comparative hydrolysis experiment is proposed. This protocol is self-validating as the difference in reaction rates, monitored over time, will directly reflect the differential susceptibility of the ester carbonyl to nucleophilic attack by hydroxide.

Objective: To compare the rate of base-mediated hydrolysis of Methyl 2-(5-methylpyridin-2-yl)acetate and this compound by monitoring the disappearance of the starting material via High-Performance Liquid Chromatography (HPLC).

Materials:

  • Methyl 2-(5-methylpyridin-2-yl)acetate

  • This compound

  • Methanol (HPLC grade)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 0.1 M aqueous solution

  • Hydrochloric Acid (HCl), 0.1 M aqueous solution (for quenching)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of each isomer in methanol. Create a series of dilutions to generate a calibration curve.

  • Reaction Setup:

    • In two separate temperature-controlled reaction vessels (e.g., 25°C), add 9 mL of 0.1 M NaOH solution.

    • Allow the solutions to thermally equilibrate.

  • Reaction Initiation:

    • At time t=0, add 1 mL of the 1 mg/mL stock solution of one isomer to its respective reaction vessel. Simultaneously, add 1 mL of the other isomer's stock to the second vessel.

    • Stir the reactions at a constant rate.

  • Time-Point Sampling:

    • At regular intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing 100 µL of 0.1 M HCl to neutralize the base and stop the reaction.

    • Dilute the quenched sample with 800 µL of the mobile phase.

  • HPLC Analysis:

    • Inject each time-point sample onto the HPLC system.

    • Monitor the peak area of the starting ester at a suitable wavelength (e.g., 260 nm).

  • Data Analysis:

    • Using the calibration curve, convert the peak area of the remaining ester at each time point to concentration.

    • Plot the concentration of each starting material versus time.

    • Calculate the initial reaction rate for both isomers. It is hypothesized that the 3-yl isomer may hydrolyze at a different rate than the 2-yl isomer due to the electronic effects of the pyridine nitrogen on the ester carbonyl group.

Caption: Experimental workflow for comparative hydrolysis.

Conclusion

While Methyl 2-(5-methylpyridin-2-yl)acetate and this compound are simple positional isomers, the location of the acetate group profoundly impacts their chemical properties and utility.

  • Methyl 2-(5-methylpyridin-2-yl)acetate is characterized by activated methylene protons, making it a superior substrate for reactions involving carbanion formation and subsequent elaboration of the acetate side chain. It is a key building block for certain classes of neurological drug candidates.

  • This compound possesses a less reactive side chain but serves as an indispensable precursor for other important pharmaceutical scaffolds, including inhibitors of steroid biosynthesis and certain antibacterials.

The selection of one isomer over the other is a critical, data-driven decision in the strategic design of a synthetic route and the pursuit of a specific biological target. Understanding the fundamental electronic and steric differences, as outlined in this guide, empowers researchers to make more informed choices in the complex landscape of drug discovery and development.

References

  • Smith, C. D., et al. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Journal of Organic Chemistry. [Link]

  • Smith, C. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Lead Sciences. Methyl 2-(5-methylpyridin-2-yl)acetate. [Link]

  • Ling, Y., et al. (1996). Esters of 3-pyridylacetic acid that combine potent inhibition of 17 alpha-hydroxylase/C17,20-lyase (cytochrome P45017 alpha) with resistance to esterase hydrolysis. Journal of Medicinal Chemistry. [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. [Link]

  • Alog, M., et al. Process for the preparation of 2-amino-5-methyl-pyridine.
  • MySkinRecipes. 2-(5-Methylpyridin-2-yl)acetic acid. [Link]

  • As-salt, M. A., et al. (2007). Syntheses and antibacterial activity of a series of 3-(pyridine-3-yl)-2-oxazolidinone. Medicinal Chemistry Research. [Link]

  • Kumar, A. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Acetylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and specialty chemical synthesis, pyridine derivatives are foundational scaffolds. Among these, the acetylpyridine isomers—2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine—serve as critical building blocks and intermediates. While sharing the same molecular formula (C₇H₇NO) and weight (121.14 g/mol ), the seemingly subtle shift of the acetyl group's position on the pyridine ring dramatically alters their physicochemical properties, reactivity, and, consequently, their analytical signatures and applications.

This guide provides an in-depth comparative analysis of these three isomers, moving beyond a simple cataloging of data to explain the causal relationships between their structure and observable characteristics. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently identify, differentiate, and utilize these versatile compounds.

Structural and Physicochemical Properties: A Tale of Three Isomers

The position of the electron-withdrawing acetyl group in relation to the ring nitrogen is the primary determinant of the isomers' distinct properties. This positioning influences the electron density distribution within the aromatic ring, affecting everything from basicity to chromatographic behavior.

  • 2-Acetylpyridine: The acetyl group is at the ortho position. This proximity to the nitrogen atom allows for potential intramolecular interactions and steric effects that influence its reactivity.

  • 3-Acetylpyridine: With the acetyl group at the meta position, its electronic influence on the nitrogen is less direct compared to the other two isomers. It is a key intermediate for pharmaceuticals like the anti-osteoporosis drug risedronate sodium and the cancer therapeutic imatinib mesylate.[1]

  • 4-Acetylpyridine: The acetyl group is at the para position, allowing for direct electronic conjugation with the nitrogen atom through the pyridine ring. This has a significant impact on its spectroscopic properties and reactivity.

A summary of their key physicochemical properties is presented below.

Property2-Acetylpyridine3-Acetylpyridine4-Acetylpyridine
CAS Number 1122-62-9350-03-81122-54-9
Appearance Clear colorless to slightly brown liquidClear colorless to yellow liquidYellow to light brown liquid
Melting Point 8-10 °C11-13 °C13-16 °C
Boiling Point 188-189 °C220 °C212 °C
Density (at 25°C) 1.08 g/mL1.102 g/mL1.095 g/mL
pKa (of conjugate acid) ~2.64~3.26~3.51
Solubility in Water Soluble (170 g/L)SolubleSoluble

Data compiled from various sources, including PubChem and commercial supplier data sheets.[2][3][4]

The trend in pKa is particularly instructive: 4-acetylpyridine is the most basic of the three, while 2-acetylpyridine is the least. This is because the electron-withdrawing acetyl group has the strongest inductive and resonance effect at the ortho and para positions, pulling electron density away from the nitrogen and making its lone pair less available for protonation. The effect is weakest at the meta position, rendering 3-acetylpyridine's nitrogen more basic than the 2- and 4-isomers, but still less basic than pyridine itself (pKa ~5.2).

Analytical Characterization: Differentiating the Isomers

Unambiguous identification of the correct isomer is critical for process control and quality assurance. A multi-technique approach, leveraging spectroscopy and chromatography, provides the most robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts (δ) and coupling constants (J). Spectra are typically recorded in deuterated chloroform (CDCl₃).

Causality in NMR Spectra: The deshielding effect of the acetyl group and the nitrogen atom are the dominant factors. Protons and carbons closer to these electron-withdrawing features will resonate at a higher chemical shift (further downfield). The symmetry in 4-acetylpyridine leads to a simpler spectrum compared to the other two isomers.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Comparative ¹H NMR Data (in CDCl₃)

Proton Assignment2-Acetylpyridine (δ, ppm, multiplicity, J Hz)3-Acetylpyridine (δ, ppm, multiplicity, J Hz)4-Acetylpyridine (δ, ppm, multiplicity, J Hz)
-CH₃ 2.72 (s)2.65 (s)2.66 (s)
H-2 -9.24 (d, J=1.7)8.82 (d, J=6.1)
H-3 8.01 (d, J=7.9)-7.74 (d, J=6.1)
H-4 7.85 (td, J=7.7, 1.7)8.27 (dt, J=8.0, 1.8)-
H-5 7.47 (ddd, J=7.6, 4.8, 1.2)7.45 (dd, J=8.0, 4.9)7.74 (d, J=6.1)
H-6 8.69 (d, J=4.7)8.84 (dd, J=4.9, 1.6)8.82 (d, J=6.1)

Comparative ¹³C NMR Data (in CDCl₃)

Carbon Assignment2-Acetylpyridine (δ, ppm)3-Acetylpyridine (δ, ppm)4-Acetylpyridine (δ, ppm)
-CH₃ 25.926.826.8
C=O 200.3196.8197.3
C-2 153.7153.9121.2
C-3 125.3131.9144.3
C-4 136.8123.7150.4
C-5 121.7135.5144.3
C-6 149.0149.9121.2

Note: Data extracted from the Spectral Database for Organic Compounds (SDBS). Slight variations may occur depending on concentration and instrument.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups: the carbonyl (C=O) of the acetyl group and the C=N/C=C bonds of the pyridine ring.

Causality in IR Spectra: The primary diagnostic band is the C=O stretch. Its frequency is sensitive to the electronic effects of the pyridine ring. The conjugation of the carbonyl with the aromatic system lowers the bond order and thus the stretching frequency compared to a simple aliphatic ketone. The position of substitution influences the degree of this effect.

Comparative FT-IR Data (Neat, cm⁻¹)

Vibrational Mode2-Acetylpyridine3-Acetylpyridine4-Acetylpyridine
C=O Stretch ~1700~1690~1695
C=C/C=N Ring Stretch ~1585, 1465, 1430~1590, 1475, 1420~1600, 1550, 1410
C-H Aromatic Stretch >3000>3000>3000
C-H Methyl Stretch ~2920~2925~2920

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns that can act as a fingerprint for each isomer.

Causality in MS Fragmentation: All three isomers show a prominent molecular ion peak (M⁺) at m/z 121. The primary fragmentation pathway is the α-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃) to form a stable pyridoyl cation. The relative intensities of the fragment ions can differ based on the stability of the resulting ions.

Workflow for GC-MS Isomer Analysis

Caption: General workflow for separating and identifying isomers using GC-MS.

Comparative Mass Spectrometry Data (EI, 70 eV)

m/zIon Identity2-Acetylpyridine (Relative Intensity)3-Acetylpyridine (Relative Intensity)4-Acetylpyridine (Relative Intensity)
121 [M]⁺ HighHighHigh
106 [M - CH₃]⁺HighHighHigh
78 [C₅H₄N]⁺ModerateHighHigh
51 [C₄H₃]⁺ModerateModerateModerate
43 [CH₃CO]⁺High (Base Peak)ModerateModerate

Data extracted from the Spectral Database for Organic Compounds (SDBS). The most significant difference is often the base peak. For 2-acetylpyridine, the acylium ion ([CH₃CO]⁺) at m/z 43 is typically the most abundant, while for the 3- and 4-isomers, the molecular ion or the [M - CH₃]⁺ fragment is often more prominent.

Chromatographic Separation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating isomeric mixtures.

Causality in Chromatography:

  • GC: Separation is primarily based on boiling point and polarity. The isomers have close boiling points, but their different polarities allow for separation on a mid-polarity column (like a DB-5ms or equivalent). The elution order will depend on the specific column and conditions, but generally, less polar compounds elute earlier at a given temperature.

  • HPLC: In reversed-phase HPLC (the most common mode), separation is based on hydrophobicity. With a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), the most polar compound will elute first. Given the pKa values, the polarity order is generally 2-acetylpyridine > 3-acetylpyridine > 4-acetylpyridine, suggesting 2-acetylpyridine would elute earliest. Specialized columns utilizing π-π interactions (like PYE or NPE phases) can offer enhanced selectivity for these aromatic isomers.[5]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a ~100 ppm solution of the isomer mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/splitless, 250°C, split ratio 20:1.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

  • Data Analysis: Identify isomers based on their retention times and unique mass spectra.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability, melting behavior, and purity of the isomers.

  • TGA: Measures mass loss as a function of temperature. For these isomers, it will show the decomposition temperature, indicating their relative thermal stabilities. Generally, these compounds are stable well above their boiling points under an inert atmosphere.[1][6]

  • DSC: Measures the heat flow required to change the sample's temperature. It will show a sharp endothermic peak corresponding to the melting point of each isomer, which can be used as an indicator of purity.

Safety and Handling

All three isomers are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Comparative GHS Hazard Information

Hazard Statement2-Acetylpyridine3-Acetylpyridine4-Acetylpyridine
Acute Toxicity, Oral H302: Harmful if swallowedH301: Toxic if swallowedH302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritationH315: Causes skin irritationH315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritationH319: Causes serious eye irritationH319: Causes serious eye irritation
STOT - Single Exposure H335: May cause respiratory irritation-H335: May cause respiratory irritation
Signal Word WarningDangerWarning

Data compiled from supplier Safety Data Sheets (SDS). Classifications can vary by supplier.[1][7][8]

Note: 3-Acetylpyridine is classified as "Toxic if swallowed," a more severe classification than the other two isomers, requiring more stringent handling precautions.

Conclusion

The 2-, 3-, and 4-acetylpyridine isomers, while structurally similar, exhibit distinct and predictable differences in their physicochemical and spectral properties. The position of the acetyl group governs the electronic landscape of the pyridine ring, providing a clear basis for their differentiation using standard analytical techniques. A multi-faceted approach combining NMR for unambiguous structural assignment, GC-MS for separation and fragmentation analysis, and FT-IR for functional group confirmation provides a robust and reliable method for characterization. This guide equips researchers with the foundational data and analytical rationale needed to confidently work with these important chemical building blocks.

References

  • Organic Syntheses. (n.d.). 4-AMINOPYRIDINE. Org. Synth. 1963, 4, 14. Retrieved from [Link]

  • Wikipedia. (2023). 2-Acetylpyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. Retrieved from [Link]

  • Pradhan, J., et al. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119.
  • Scribd. (n.d.). Facile Synthesis of 2-Acetyl Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
  • Organic Syntheses. (n.d.). 2,2' : 6',2'' -TERPYRIDINE. Org. Synth. 1986, 64, 196. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1 Synthesis of 2-acetylpyridine-N(4)-cyclohexylthiosemicarbazone [HAPCT] (1). Retrieved from [Link]

  • Sci-Hub. (n.d.). Crystal structures and IR, NMR and UV spectra of 3-formyl- and 3-acetylpyridine N (4)-methylthiosemicarbazones. Journal of Molecular Structure, 516(1-3), 159-167. Retrieved from [Link]

  • PhotochemCAD. (n.d.). E. Heterocycles E03. 2-Acetylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 2 in CDCl3 given together with assignment of the hydrogen atoms. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • ACS Publications. (2024). Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. Chemistry of Materials. Retrieved from [Link]

  • Näther, C., & Wöhlert, S. (2012). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). Acta Crystallographica Section E: Structure Reports Online, 68(11), m1341–m1342.
  • SpectraBase. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0035289). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Acetylpyridine [FTIR]. Retrieved from [Link]

  • mzCloud. (n.d.). 2 Acetylpyridine. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Chusov, D., & Zotova, M. (2021). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Molecules, 26(11), 3183.
  • Chegg. (2020). Solved 100 MHz 13C NMR spectrum of the major product. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum in CDCl3 of compound 3. Retrieved from [Link]

  • Chegg. (2019). Solved: On the spectrum of 2-acetylpyridine each hydrogen is labeled as Ha through He. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Acetylpyridine [UV-VIS]. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Acetylpyridine [MS (GC)]. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

Sources

Validating the Efficacy of 3,5-Disubstituted Pyridine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Among these, 3,5-disubstituted pyridine derivatives are gaining significant attention for their potential as potent and selective kinase inhibitors. This guide provides a comprehensive technical comparison of the efficacy of this class of compounds, using Methyl 2-(5-methylpyridin-3-yl)acetate as a representative core structure. We will delve into their performance against key oncogenic kinases, compare them with established alternatives, and provide detailed experimental protocols for their validation.

The Rationale: Targeting Key Oncogenic Kinases

Many pyridine derivatives have demonstrated promising anticancer properties by targeting specific protein kinases that are crucial for tumor growth and survival.[2][3] Two such kinases, PIM-1 and VEGFR-2, are well-established targets in cancer therapy.

  • PIM-1 Kinase: A serine/threonine kinase that plays a vital role in cell cycle progression, proliferation, and apoptosis. Its overexpression is linked to various cancers, making it an attractive target for therapeutic intervention.[3]

  • VEGFR-2: A key receptor tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed. Inhibiting VEGFR-2 can starve tumors of the nutrients and oxygen they need to grow and metastasize.[4][5]

The 3,5-disubstituted pyridine scaffold offers a versatile platform for designing inhibitors that can fit into the ATP-binding pockets of these kinases, disrupting their function.

Comparative Efficacy of Pyridine Derivatives

While specific data for this compound is not extensively available in public literature, we can evaluate the potential of its structural class by examining the performance of closely related derivatives that have been synthesized and tested.

PIM-1 Kinase Inhibitors

Several studies have highlighted the potency of pyridine-based compounds as PIM-1 kinase inhibitors.[1][2] A series of novel pyridine compounds were designed and synthesized, showing significant cytotoxic activity against various cancer cell lines.[2][6]

Compound IDTargetIC50 (nM)Cell LineReference
Compound 12 PIM-114.3MCF-7[2][6]
Compound 6 PIM-119.4MCF-7[2]
Compound 13 PIM-119.8MCF-7[2]
Staurosporine (Control) PIM-116.7N/A[2][6]

Table 1: In vitro inhibitory activity of selected pyridine derivatives against PIM-1 kinase.

As shown in Table 1, several pyridine derivatives exhibit potent PIM-1 inhibition, with IC50 values in the nanomolar range, comparable to the well-known kinase inhibitor Staurosporine.[2][6]

VEGFR-2 Kinase Inhibitors

The pyridine core is also a key feature in many potent VEGFR-2 inhibitors.[7][8] Novel pyridine-derived compounds have been synthesized and evaluated for their anticancer activities by targeting the VEGFR-2 enzyme.[8]

Compound IDTargetIC50 (µM)Cell LineReference
Compound 10 VEGFR-20.12HepG2, MCF-7[8]
Compound 8 VEGFR-20.13HepG2, MCF-7[8]
Compound 9 VEGFR-20.13HepG2, MCF-7[8]
Sorafenib (Control) VEGFR-20.10N/A[8]

Table 2: In vitro inhibitory activity of selected pyridine derivatives against VEGFR-2 kinase.

The data in Table 2 demonstrates that pyridine derivatives can be highly effective VEGFR-2 inhibitors, with potency nearly equivalent to the FDA-approved drug Sorafenib.[8]

Signaling Pathways

To understand the mechanism of action of these compounds, it is crucial to visualize their place within the relevant signaling pathways.

PIM1_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor Pyridine Derivative (e.g., Compound 12) Inhibitor->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Angiogenesis Angiogenesis, Cell Proliferation PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyridine Derivative (e.g., Compound 10) Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Validating the efficacy of these derivatives requires robust and reproducible experimental methodologies. Here, we detail the protocols for key in vitro and in vivo assays.

In Vitro Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Add Pyridine Derivatives Incubate1->Treat Incubate2 Incubate 48-72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4 hours Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Experimental Workflow for the MTT Assay.

In Vivo Efficacy: Human Tumor Xenograft Model

Xenograft models are crucial for evaluating the preclinical efficacy of anticancer agents in a living organism.[13]

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[13]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyridine derivative (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Xenograft_Workflow Start Start Implant Implant Human Tumor Cells into Mice Start->Implant Tumor_Growth Monitor Tumor Growth Implant->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Treat Administer Compound and Vehicle Randomize->Treat Measure Measure Tumor Volume Periodically Treat->Measure Endpoint Endpoint Criteria Met Measure->Endpoint Analyze Euthanize, Excise Tumors, and Analyze Data Endpoint->Analyze End End Analyze->End

Caption: Experimental Workflow for In Vivo Xenograft Studies.

Conclusion and Future Directions

The 3,5-disubstituted pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. The derivatives discussed in this guide demonstrate potent in vitro activity against key oncogenic targets like PIM-1 and VEGFR-2. Further optimization of this scaffold, focusing on improving pharmacokinetic properties and in vivo efficacy, is warranted. The experimental protocols detailed herein provide a robust framework for the continued evaluation and validation of this important class of compounds.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS Computational Biology. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Design, Synthesis, and Evaluation of Novel VEGFR2 Kinase Inhibitors: Discovery of[1][13][14]triazolo[1,5-a]pyridine Derivatives With Slow Dissociation Kinetics. PubMed. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Publications. [Link]

  • Overview of drug screening experiments using patient‐derived xenograft... ResearchGate. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). NIH. [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. [Link]

  • Regioselective amination of 3,5‐disubstituted pyridine N‐oxide... ResearchGate. [Link]

  • Selective VEGFR-2 Inhibitors: Synthesis of Pyridine Derivatives, Cytotoxicity and Apoptosis Induction Profiling. ResearchGate. [Link]

  • Synthesis of 2,4,6-trisubstituted and 3,5-disubstituted pyridine derivatives (11) and (12). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PubMed Central. [Link]

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Science. [Link]

  • Synthesis in the pyridine series : Part 1. The synthesis of new 3,4,5-trialkylated pyridines ; part 2. The synthesis of new 3,5 dimethyl-4-substituted pyridines ; steric effects as an aid to synthesis. UBC Library Open Collections. [Link]

Sources

Comparative Evaluation of Methyl 2-(5-methylpyridin-3-yl)acetate as a Novel 5-HT1A Receptor Agonist Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the evaluation of Methyl 2-(5-methylpyridin-3-yl)acetate as a potential therapeutic agent targeting the serotonin 1A (5-HT1A) receptor. We will objectively compare its theoretical profile with established ligands and present a detailed roadmap of experimental protocols necessary to validate its candidacy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel treatments for anxiety, depression, and other CNS disorders.

The 5-HT1A Receptor: A Pivotal Target in Neuropsychopharmacology

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system.[1] It is densely expressed in key brain regions associated with mood and emotion, including the hippocampus, prefrontal cortex, and the dorsal raphe nucleus.[2] In the raphe nucleus, 5-HT1A receptors act as somatodendritic autoreceptors, creating a negative feedback loop that regulates the firing rate of serotonin neurons and subsequent serotonin release.[1][2] Postsynaptically, they mediate the effects of serotonin on target neurons.[3]

Functionally, the 5-HT1A receptor is coupled to the Gi/Go protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately hyperpolarizes the neuron, reducing its excitability. Due to this central role in modulating serotonergic neurotransmission, the 5-HT1A receptor is a validated target for therapeutic intervention in anxiety and depressive disorders.[3][5] Ligands such as the partial agonist buspirone are clinically approved for generalized anxiety disorder, underscoring the therapeutic potential of modulating this receptor.[3][5][6]

Profile of the Candidate Molecule: this compound

This compound is a pyridine derivative. While direct biological data on this specific compound is scarce in peer-reviewed literature, its structural motifs suggest potential interactions with biological targets. Structurally related compounds, such as other pyridine acetates, are used as intermediates in the synthesis of pharmaceuticals, including those targeting neurological disorders.[7][8]

The core structure, a substituted pyridine ring, is a common scaffold in medicinal chemistry known for its ability to form key interactions with receptor binding pockets. The ester functional group can participate in hydrogen bonding, and the overall molecule possesses a degree of lipophilicity that may facilitate blood-brain barrier penetration. The critical next step, which this guide outlines, is to systematically determine if this structural potential translates into functional activity at the 5-HT1A receptor.

Comparative Landscape: Established 5-HT1A Receptor Agonists

To establish a benchmark for evaluating our candidate, we compare it against three well-characterized 5-HT1A receptor agonists with distinct profiles.

  • 8-Hydroxy-DPAT (8-OH-DPAT): A prototypical full agonist widely used as a research tool to probe 5-HT1A receptor function.[9][10] It exhibits high affinity and efficacy, making it the gold standard for in vitro and in vivo studies.[9][11]

  • Buspirone: A clinically effective anxiolytic, buspirone is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic autoreceptors.[12] Its partial agonism is thought to contribute to its favorable side-effect profile compared to other anxiolytics.[12]

  • Vilazodone: A newer antidepressant that combines 5-HT1A receptor partial agonism with selective serotonin reuptake inhibition (SSRI) in a single molecule.[13][14][15] This dual mechanism is proposed to offer a faster onset of action.[15][16]

Table 1: Comparative Properties of 5-HT1A Receptor Agonists

FeatureThis compound8-OH-DPATBuspironeVilazodone
Structure Chemical structure of this compoundChemical structure of 8-OH-DPATChemical structure of BuspironeChemical structure of Vilazodone
Receptor Activity To be determinedFull Agonist[9]Partial Agonist[12]Partial Agonist / SSRI[13][16]
Binding Affinity (Ki, nM) To be determined~1-4 nM~10-30 nM[12][17]~2.1 nM (IC50)[16]
Clinical Use N/AResearch ToolGeneralized Anxiety Disorder[3]Major Depressive Disorder[15]

Experimental Workflow for Candidate Validation

A rigorous, multi-stage approach is required to characterize the pharmacological profile of this compound. This workflow progresses from initial receptor interaction to functional cellular responses and finally to behavioral outcomes in preclinical models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation binding_assay Receptor Binding Assay (Determine Affinity: Ki) gtps_assay GTPγS Binding Assay (Measure G-Protein Activation: EC50, Emax) binding_assay->gtps_assay Confirms interaction camp_assay cAMP Functional Assay (Measure Downstream Signaling: EC50, Emax) gtps_assay->camp_assay Confirms functional pathway anxiety_models Anxiolytic Models (Elevated Plus Maze, Open Field) camp_assay->anxiety_models Proceed if agonist activity confirmed depression_models Antidepressant Models (Forced Swim Test) anxiety_models->depression_models

Caption: Proposed experimental workflow for evaluating a novel 5-HT1A agonist candidate.

Phase 1: In Vitro Characterization

The initial phase aims to answer two fundamental questions: Does the compound bind to the 5-HT1A receptor? And if so, what is its functional effect?

This experiment quantifies the affinity of the candidate compound for the human 5-HT1A receptor by measuring its ability to displace a known high-affinity radioligand.

Principle: The assay relies on competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to membranes prepared from cells expressing the 5-HT1A receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to an affinity constant (Ki).[18]

Detailed Protocol:

  • Membrane Preparation: Use commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor, or prepare them in-house via cell culture and fractionation.[19]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor membranes (5-10 µg protein/well).

    • [³H]8-OH-DPAT at a final concentration near its Kd value (e.g., 0.5-1.0 nM).[18]

    • A range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For determining non-specific binding (NSB), use a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin or 8-OH-DPAT).[18]

    • For determining total binding, add vehicle instead of the test compound.

  • Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.[18]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay provides a direct measure of G-protein activation following receptor stimulation, allowing for the differentiation between agonists, antagonists, and inverse agonists.[20][21]

Principle: In its inactive state, a G-protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the Gα subunit upon receptor activation.[21][22] The amount of incorporated radioactivity is proportional to the level of receptor activation.

Detailed Protocol:

  • Reagents: Use the same receptor membranes and a similar buffer as the binding assay, but with the addition of GDP (e.g., 10-30 µM) to stabilize the inactive state.

  • Reaction Setup:

    • Pre-incubate membranes, varying concentrations of the test compound, and GDP for 15-20 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

    • Basal activity is measured in the absence of an agonist.

    • A known full agonist (e.g., 8-OH-DPAT) is used as a positive control to define 100% stimulation.

  • Incubation: Incubate for 30-60 minutes at 30°C.[20]

  • Termination and Detection: Terminate and filter the reaction as described for the radioligand binding assay.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the response to the full agonist) against the log concentration of the test compound. Determine the potency (EC50) and efficacy (Emax) from the resulting dose-response curve. An Emax similar to 8-OH-DPAT suggests a full agonist, while a significantly lower Emax indicates partial agonism.

This assay measures the functional consequence of Gi/Go protein activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Principle: The assay is performed using whole cells expressing the 5-HT1A receptor. Intracellular cAMP levels are first elevated using a stimulant like forskolin. An agonist of the Gi-coupled 5-HT1A receptor will inhibit this forskolin-stimulated cAMP production.[23] The reduction in cAMP is then quantified, typically using competitive immunoassays such as TR-FRET or ELISA.[24][25]

G Agonist Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein α βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein:α->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: 5-HT1A receptor Gi-coupled signaling pathway.

Detailed Protocol:

  • Cell Culture: Plate CHO-K1 or HEK293 cells expressing the human 5-HT1A receptor in a 384-well plate and grow to confluence.[24]

  • Compound Addition: Remove culture medium and add assay buffer containing various concentrations of the test compound. Include a positive control (8-OH-DPAT) and a vehicle control.

  • Stimulation: Add forskolin to all wells (except for the negative control) at a pre-determined concentration (typically its EC80-EC90) to stimulate cAMP production.[24]

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP TR-FRET assay or a cAMP ELISA kit) following the manufacturer's instructions.[24][26]

  • Data Analysis: The signal (e.g., TR-FRET ratio) will be inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the test compound to generate an inhibition curve. Calculate the EC50 (potency) and Emax (efficacy) for the inhibition of cAMP production.

Phase 2: In Vivo Evaluation in Animal Models

If in vitro data confirms that this compound is a potent and efficacious agonist, the next step is to assess its effects on behavior in established animal models of anxiety and depression.[27]

Prerequisites: Before behavioral testing, preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies must be conducted to determine appropriate dosing, route of administration, and timing.

  • Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds, like 5-HT1A agonists, typically increase the time spent and the number of entries into the open arms of the maze.[28][29]

  • Open Field Test (OFT): This model assesses exploratory behavior and anxiety. Anxious animals tend to stay close to the walls of the arena (thigmotaxis). Anxiolytic drugs are expected to increase the time spent in the center of the open field.[30]

  • Forced Swim Test (FST): In this test, rodents are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture, which is interpreted as behavioral despair. Antidepressant compounds, including those acting on the 5-HT1A receptor, reduce the duration of immobility.[28][29]

  • Tail Suspension Test (TST): Similar in principle to the FST, this test involves suspending a mouse by its tail. The duration of immobility is measured, and a reduction in this parameter is indicative of antidepressant-like activity.

Causality and Interpretation: The selection of these models is grounded in their predictive validity for anxiolytic and antidepressant efficacy in humans.[28] A positive result, such as reduced immobility in the FST, would provide strong evidence that the in vitro agonist activity of this compound translates to a therapeutically relevant in vivo effect. It is crucial to include a positive control group (e.g., treated with buspirone or an SSRI) to validate the experimental setup.

Conclusion and Future Directions

This guide presents a systematic and scientifically rigorous pathway for the evaluation of this compound as a novel 5-HT1A receptor agonist. The proposed workflow, from initial binding studies to functional and behavioral assays, provides a self-validating system to comprehensively profile this candidate molecule. By comparing its performance against established standards like 8-OH-DPAT and buspirone, researchers can make an informed decision on its potential for further development. Positive findings would warrant more advanced studies, including selectivity screening against other receptors, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and long-term safety and toxicology assessments.

References

  • 8-OH-DPAT - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • García-García, A. L., et al. (2014). Mechanism of Action of the Bimodal Antidepressant Vilazodone: Evidence for serotonin1A-receptor-mediated Auto-Augmentation of Extracellular Serotonin Output. Neuropsychopharmacology, 39(8), 1976–1987. Retrieved January 20, 2026, from [Link]

  • Kim, J., & Pae, C. U. (2015). Vilazodone for the Treatment of Major Depressive Disorder: Focusing on Its Clinical Studies and Mechanism of Action. Clinical Psychopharmacology and Neuroscience, 13(2), 136–144. Retrieved January 20, 2026, from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Vilazodone (Selective Serotonin Reuptake Inhibitor - SSRI)? Retrieved January 20, 2026, from [Link]

  • Stahl, S. M., et al. (2013). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. Journal of Clinical Psychiatry, 74(7), 721–727. Retrieved January 20, 2026, from [Link]

  • Pharmacology, R. L. (2025). Vilazodone Pharmacology. YouTube. Retrieved January 20, 2026, from [Link]

  • Azmitia, E. C., et al. (2004). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain Research, 1030(2), 201–220. Retrieved January 20, 2026, from [Link]

  • Sharif, N. A., et al. (1999). The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. Journal of Ocular Pharmacology and Therapeutics, 15(4), 309–322. Retrieved January 20, 2026, from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved January 20, 2026, from [Link]

  • Gross, C., et al. (2002). Involvement of 5-HT1A receptors in animal tests of anxiety and depression: evidence from genetic models. Psychopharmacology, 163(3-4), 433–444. Retrieved January 20, 2026, from [Link]

  • Gower, A. J., & Tricklebank, M. D. (1995). The 5-HT1A receptor and its ligands: structure and function. Medicinal Research Reviews, 15(5), 393–413. Retrieved January 20, 2026, from [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). Retrieved January 20, 2026, from [Link]

  • Galeana-Vázquez, L., et al. (2022). The 5-HT1A receptor agonist, 8-OH-DPAT, attenuates long-lasting pain in imiquimod-induced psoriasis in mice. Experimental Dermatology, 31(4), 600–607. Retrieved January 20, 2026, from [Link]

  • Heisler, L. K., et al. (1998). Serotonin receptor 1A knockout: an animal model of anxiety-related disorder. Journal of Neuroscience, 18(2), 724–731. Retrieved January 20, 2026, from [Link]

  • Gross, C., et al. (2002). Involvement of 5-HT1A receptors in animal tests of anxiety and depression: evidence from genetic models. Semantic Scholar. Retrieved January 20, 2026, from [Link]...

  • Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. Assay Guidance Manual. Retrieved January 20, 2026, from [Link]

  • Albert, P. R., & Fiori, L. M. (2014). Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression. Frontiers in Behavioral Neuroscience, 8, 199. Retrieved January 20, 2026, from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 20, 2026, from [Link]

  • Buspirone - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Schreiber, R., & De Vry, J. (1993). 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action? Progress in Neuro-Psychopharmacology and Biological Psychiatry, 17(1), 87–104. Retrieved January 20, 2026, from [Link]

  • Ward, R. J., & Milligan, G. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • Colpaert, F. C., et al. (2002). F 11440, a Potent, Selective, High Efficacy 5-HT1A Receptor Agonist with Marked Anxiolytic and Antidepressant Potential. Journal of Pharmacology and Experimental Therapeutics, 302(3), 991–1001. Retrieved January 20, 2026, from [Link]

  • Thompson, G. L., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55819. Retrieved January 20, 2026, from [Link]

  • van de Stolpe, A., & De Bruin, R. W. (1997). The ligand-binding site of buspirone analogues at the 5-HT1A receptor. Journal of Computer-Aided Molecular Design, 11(1), 29–38. Retrieved January 20, 2026, from [Link]

  • Rickels, K., et al. (1990). Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. Journal of Clinical Psychopharmacology, 10(3 Suppl), 72S–77S. Retrieved January 20, 2026, from [Link]

  • Patsnap Synapse. (2024). What are 5-HT1A receptor agonists and how do they work? Retrieved January 20, 2026, from [Link]

  • Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. PubMed. Retrieved January 20, 2026, from [Link]

  • Ward, R. J., et al. (2019). Evaluation of cellular cAMP levels by 5-HT1AR and OX1R heterodimer activation... ResearchGate. Retrieved January 20, 2026, from [Link]

  • 5-HT1A Receptors in Psychopharmacology. (2014). The Psychopharmacology Institute. Retrieved January 20, 2026, from [Link]

  • 5-HT1A receptor - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). General structure of the new series of selective 5-HT 1A receptor agonists. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of 5-HT1A receptor agonists (13, 14, and 17), antagonist... Retrieved January 20, 2026, from [Link]

  • Ucherek, M. M., et al. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789–791. Retrieved January 20, 2026, from [Link]

  • Kurup, A., et al. (2012). Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. PMC. Retrieved January 20, 2026, from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved January 20, 2026, from [Link]

  • Artigas, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Psychopharmacology, 231(6), 1035–1047. Retrieved January 20, 2026, from [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved January 20, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-(5-Methylpyridin-2-yl)acetic acid. Retrieved January 20, 2026, from [Link]

  • Lead Sciences. (n.d.). Methyl 2-(5-methylpyridin-2-yl)acetate. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Methyl 2-(5-methylpyridin-3-yl)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyridine Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel drugs targeting a wide array of diseases.[1] This guide focuses on Methyl 2-(5-methylpyridin-3-yl)acetate, a pyridine derivative with potential therapeutic applications. While direct in vitro and in vivo studies on this specific compound are limited in publicly available literature, this document will provide a comprehensive comparative analysis based on the well-documented biological activities of structurally related pyridine-3-acetic acid esters and other pyridine derivatives.

This guide will explore the potential anticancer and anti-inflammatory properties of this compound by examining the performance of its analogs. We will delve into detailed experimental protocols for in vitro and in vivo evaluation, discuss potential mechanisms of action, and present a framework for future research into this promising compound.

Comparative In Vitro Analysis: Unveiling Therapeutic Potential

Based on the activities of analogous pyridine derivatives, two primary areas of therapeutic potential for this compound emerge: oncology and inflammation.

Anticancer Activity: A Focus on Cell Viability

Numerous pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2][3][4][5][6] For instance, certain pyridine-ureas have shown significant growth inhibitory activity against breast cancer (MCF-7) and other cancer cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic drug doxorubicin.[1][7]

Comparative Data for Pyridine Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Urea DerivativesMCF-7 (Breast Cancer)0.11 - 4.53[1][7]
Pyridine-Derived VEGFR-2 InhibitorsHepG2 (Liver Cancer)4.25 - 6.37[1]
Pyridine-Derived VEGFR-2 InhibitorsMCF-7 (Breast Cancer)6.08 - 12.83[1]
Pyrazolopyridine DerivativesHCT-116 (Colon Cancer)3.3[8]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

To evaluate the anticancer potential of this compound, a primary in vitro screen would involve assessing its cytotoxicity against a panel of cancer cell lines. The MTT assay is a standard colorimetric assay for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to determine the cytotoxic effects of a test compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity: Measuring Nitric Oxide Inhibition

Pyridine derivatives have also been investigated for their anti-inflammatory properties.[9][10][11] A key indicator of inflammation is the production of nitric oxide (NO) by macrophages. The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Comparative Data for Pyridine Derivatives:

Compound ClassAssayIC50Reference
Pyridine Carbothioamide AnalogsIn vitro anti-inflammatory10.25 - 23.15 µM[12]
Pyridine-Pyrimidine HybridsCOX-2 Inhibition0.54 µM[13][14]
Pyridazine DerivativesCOX-2 Inhibition0.18 µM[15]

Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Comparative In Vivo Analysis: From Bench to Preclinical Models

Promising in vitro results should be followed by in vivo studies to assess the efficacy and safety of a compound in a whole organism.

Anticancer Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug testing.[3][16][17][18][19]

Experimental Workflow: Xenograft Mouse Model

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis start Human Cancer Cell Culture implant Subcutaneous Implantation into Immunodeficient Mice start->implant growth Tumor Growth to Palpable Size implant->growth random Randomization into Treatment Groups growth->random treat Drug Administration (e.g., Oral, IP) random->treat monitor Tumor Volume & Body Weight Measurement treat->monitor monitor->treat Repeated Cycles endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) monitor->endpoint collect Tumor & Tissue Collection endpoint->collect analyze Histological & Biomarker Analysis collect->analyze

Caption: Workflow for assessing anticancer efficacy in a xenograft mouse model.

Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and reproducible acute inflammatory model to screen for anti-inflammatory drugs.[12][20][21][22][23]

Experimental Workflow: Carrageenan-Induced Paw Edema

Paw_Edema_Workflow start Acclimatize Rats grouping Group Animals (Control, Standard, Test) start->grouping baseline Measure Baseline Paw Volume grouping->baseline treatment Administer Test Compound / Vehicle / Standard baseline->treatment carrageenan Inject Carrageenan into Paw treatment->carrageenan 30-60 min post-treatment measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) carrageenan->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory model.

Potential Mechanisms of Action: Exploring Molecular Targets

The biological activity of pyridine derivatives often stems from their interaction with specific molecular targets.

Anticancer Mechanisms
  • VEGFR-2 Inhibition: Many pyridine-based compounds act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.[1][2][24][25][26] Inhibition of VEGFR-2 can thus stifle tumor growth.

  • Other Kinase Inhibition: Pyridine derivatives can also target other kinases involved in cancer cell proliferation and survival, such as EGFR.[8]

Anti-inflammatory Mechanisms
  • COX-2 Inhibition: Some pyridine derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a major role in inflammation and pain.[13][14][15][27]

  • NF-κB Pathway Modulation: The NF-κB signaling pathway is a central regulator of the inflammatory response.[4][28][29][30][31] Pyridine-containing compounds may exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK Activates IkB IκB Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Release IkB->NFkB Releases translocation Nuclear Translocation NFkB->translocation gene Gene Transcription (Pro-inflammatory mediators: NO, Cytokines) translocation->gene Promotes inhibitor Potential Inhibition by Pyridine Derivatives inhibitor->IKK inhibitor->translocation

Caption: The NF-κB signaling pathway and potential points of inhibition.

Neurological Activity

The pyridine scaffold is also present in compounds that interact with the central nervous system. Notably, the pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for binding to nicotinic acetylcholine receptors (nAChRs).[32] These receptors are involved in various cognitive processes and are implicated in neurodegenerative diseases and addiction.[33][34][35][36] Further investigation into the potential neurological effects of this compound could be a valuable research avenue.

nAChR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling agonist Acetylcholine / Nicotinic Agonist (e.g., Pyridine Derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to ion_influx Ion Influx (Na+, Ca2+) nAChR->ion_influx Opens channel pi3k_akt PI3K-Akt Pathway ion_influx->pi3k_akt Activates mapk MAPK Pathway ion_influx->mapk Activates cellular_response Cellular Responses (e.g., Neuroprotection, Proliferation) pi3k_akt->cellular_response mapk->cellular_response

Caption: Simplified nicotinic acetylcholine receptor (nAChR) signaling pathway.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the extensive research on analogous pyridine derivatives provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The experimental protocols and mechanistic insights presented in this guide offer a clear roadmap for the systematic evaluation of this compound.

Future research should focus on synthesizing this compound and performing the outlined in vitro assays to determine its cytotoxic and anti-inflammatory activities. Promising in vitro results would then warrant progression to in vivo animal models to assess efficacy and safety. Furthermore, target identification and mechanism of action studies will be crucial to fully elucidate the therapeutic potential of this and other novel pyridine derivatives.

References

  • Akaike, A., Takada-Takatori, Y., Kume, T., & Izumi, Y. (2010). Mechanisms of Neuroprotection by Nicotine. Journal of Pharmacological Sciences, 112(1), 7-14.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
  • Saleh, N. M., El-Gazzar, M. G., & El-Gamil, D. S. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
  • A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. (2014). Research in Pharmaceutical Sciences, 9(3), 197–203.
  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current protocols in pharmacology, Chapter 5, Unit 5.4.
  • Carrageenan induced Paw Edema Model.
  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2015). Biomedical Research, 26(1), 125-129.
  • Preclinical Drug Testing Using Xenograft Models. (n.d.). BenchChem.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2022). Egyptian Journal of Chemistry, 65(13B), 1-13.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Toxicological Research, 31(4), 341-347.
  • Overview of drug screening experiments using patient‐derived xenograft... (n.d.).
  • Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]... (n.d.).
  • Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300975.
  • Xenograft Models.
  • The Nuclear Factor NF-κB Pathway in Inflammation. (2008). Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2020). PLoS ONE, 15(6), e0234364.
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 1-17.
  • Pyridine derivatives of dual VEGFR/c-Met inhibitors. (n.d.).
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). Bioorganic Chemistry, 151, 107623.
  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. (2025). Drug Development Research, e70056.
  • Nicotinic acetylcholine receptors. (2008). Scholarpedia, 3(1), 3468.
  • Nicotinic acetylcholine receptor. (n.d.). Wikipedia.
  • Anti-inflammatory effects of phyto-drugs attenuating NF-кB signalling. (n.d.).
  • Fight Inflammation by Inhibiting NF-KB. (n.d.). Life Extension.
  • A Novel Pyridine Derivative Exhibits Potent Anti-Inflammatory and Analgesic Effects: Insights from In Silico and In Vivo Evaluations. (2023). Latin American Journal of Pharmacy, 42(3), 1-10.
  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020). Bioorganic Chemistry, 103, 104222.
  • The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2008).
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). Current Issues in Molecular Biology, 47(3), 2135-2151.
  • Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2300975.
  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). International Journal of Molecular Sciences, 24(13), 10835.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 11011.
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 19(5), 453–457.
  • Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. (2017). Chemistry of Heterocyclic Compounds, 53(11), 1225-1234.
  • Examples of compounds derived from pyridine where antiproliferative... (n.d.).
  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (2023). International Journal of Scientific Development and Research, 8(7), 1122-1129.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules (Basel, Switzerland), 23(6), 1459.
  • Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. (2019). ARKIVOC, 2019(6), 459-480.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). Journal of Molecular Structure, 1319, 138699.
  • Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evalu
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Advanced Technology, 5(5), 1-12.
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2013). Medicinal Chemistry Research, 22(1), 134-141.

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyridine Acetates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine acetate scaffold is a cornerstone of modern medicinal chemistry. Its presence in a multitude of pharmacologically active agents underscores the critical need for efficient and scalable synthetic routes. This guide provides an in-depth, comparative analysis of the prevailing synthetic strategies for accessing pyridine-2-acetate, pyridine-3-acetate, and pyridine-4-acetate. Moving beyond a mere recitation of protocols, we will dissect the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing a clear-eyed view of the advantages and limitations of each approach.

The Strategic Importance of Pyridine Acetates in Drug Discovery

The pyridine ring, a bioisostere of the benzene ring, imparts unique physicochemical properties to a molecule, including improved solubility, metabolic stability, and the ability to engage in hydrogen bonding. The introduction of an acetate moiety further enhances a compound's synthetic versatility, providing a convenient handle for a wide array of chemical modifications. This combination has proven to be a powerful tool in the medicinal chemist's arsenal, leading to the development of numerous blockbuster drugs.

Comparative Analysis of Synthetic Routes

The synthesis of pyridine acetates can be broadly categorized by the starting material and the key bond-forming strategy. Here, we will explore the most common and impactful routes for each of the three positional isomers.

Synthesis of Pyridine-2-Acetates

The proximity of the acetate group to the ring nitrogen in pyridine-2-acetates presents unique synthetic challenges and opportunities.

A prevalent and economically viable approach begins with the readily available α-picoline (2-methylpyridine). The key to this strategy lies in the deprotonation of the acidic methyl group, followed by carboxylation and subsequent esterification.

Experimental Protocol: Synthesis of Ethyl 2-Pyridylacetate from α-Picoline [1]

  • Lithiation: To a solution of phenyllithium, prepared from lithium metal and bromobenzene in diethyl ether, is added α-picoline at a controlled temperature to form the deep red-brown picolyllithium.[1]

  • Carboxylation: The picolyllithium solution is then poured onto an excess of crushed dry ice (solid CO₂), leading to the formation of the lithium salt of pyridine-2-acetic acid.[1]

  • Esterification: The resulting lithium salt is treated with absolute ethanol saturated with dry hydrogen chloride gas to effect esterification, yielding ethyl 2-pyridylacetate.[1]

  • Workup and Purification: The reaction mixture is neutralized, extracted with an organic solvent, and purified by vacuum distillation.[1]

Causality Behind Experimental Choices:

  • Choice of Base: Strong bases like phenyllithium or lithium diisopropylamide (LDA) are required to deprotonate the relatively weakly acidic methyl group of α-picoline. The choice of base can influence the yield and side-product profile.

  • Carboxylation Conditions: The use of a large excess of dry ice serves as both the carboxylating agent and a means to quench the highly reactive organolithium species, minimizing side reactions.

  • Esterification Method: Fischer esterification, employing an alcohol in the presence of a strong acid catalyst, is a classic and effective method for converting the carboxylic acid to its corresponding ester.

An alternative route involves the hydrolysis of 2-cyanomethylpyridine, which can be prepared from 2-halopyridines or pyridine N-oxides.

Conceptual Workflow: From 2-Chloropyridine to Pyridine-2-Acetate

G A 2-Chloropyridine B 2-Cyanomethylpyridine A->B NaCN, DMSO C Pyridine-2-acetic acid B->C Acid or Base Hydrolysis D Pyridine-2-acetate C->D Esterification (e.g., EtOH, H+)

Figure 1: Synthesis of Pyridine-2-acetate from 2-Chloropyridine.

Mechanistic Insight: The cyanation of 2-halopyridines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions, proceeding through a carboxamide intermediate.

MethodStarting MaterialKey TransformationTypical YieldAdvantagesDisadvantages
Picoline Functionalization α-PicolineLithiation-Carboxylation35-40%[1]Readily available starting material, direct introduction of the acetic acid moiety.Use of pyrophoric organolithium reagents, requires cryogenic conditions.
Nitrile Hydrolysis 2-Halopyridine/Pyridine N-oxideCyanation-HydrolysisVariableMilder reaction conditions for hydrolysis, avoids organometallics.Use of toxic cyanide reagents, multi-step process.
Synthesis of Pyridine-3-Acetates

The synthesis of pyridine-3-acetates often leverages nicotinic acid and its derivatives as starting materials.

A classic and powerful method for the synthesis of aryl- and heteroaryl-acetic acids is the Willgerodt-Kindler reaction. This reaction allows for the conversion of an acetyl group to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 3-Pyridineacetic Acid Hydrochloride via a Modified Willgerodt-Kindler Reaction [2][3][4]

  • Formation of 3-Acetylpyridine: Ethyl nicotinate is condensed with ethyl acetate in the presence of a strong base (e.g., sodium metal) to form 3-acetylpyridine.[3][4]

  • Willgerodt-Kindler Reaction: 3-Acetylpyridine is heated with sulfur and a secondary amine, such as morpholine, to form 3-pyridinethioacetylmorpholine.[2][3][4]

  • Hydrolysis: The resulting thioamide is hydrolyzed with concentrated hydrochloric acid to yield 3-pyridineacetic acid hydrochloride.[2][3][4]

Why this works: The Willgerodt-Kindler reaction is a complex, mechanistically fascinating transformation that involves the migration of a carbonyl group along a carbon chain. The use of morpholine and sulfur is crucial for the formation of the key thioamide intermediate.

An alternative approach utilizes 3-vinylpyridine as the starting material, which can also be subjected to a reaction with sulfur and morpholine, followed by hydrolysis. This two-step process has been reported to have yields exceeding 86%.[2]

G A 3-Vinylpyridine B 3-Pyridinethioacetylmorpholine A->B S, Morpholine, heat C 3-Pyridineacetic acid hydrochloride B->C HCl, H2O, heat

Figure 2: Synthesis of 3-Pyridineacetic acid from 3-Vinylpyridine.

MethodStarting MaterialKey TransformationTypical YieldAdvantagesDisadvantages
Willgerodt-Kindler Ethyl NicotinateCondensation, Thioamidation, Hydrolysis~60% (two steps from 3-acetylpyridine)[4]Well-established, reliable method.Requires multiple steps, use of odorous sulfur reagents.
From 3-Vinylpyridine 3-VinylpyridineThioamidation, Hydrolysis>86%[2]Shorter reaction sequence, high reported yield.3-Vinylpyridine can be prone to polymerization.
Synthesis of Pyridine-4-Acetates

The synthesis of pyridine-4-acetates often starts from 4-methylpyridine (γ-picoline) or involves the functionalization of the pyridine ring at the 4-position.

A common industrial route involves the oxidation of 4-picoline to isonicotinic acid, which is then converted to the corresponding acetate.

Conceptual Workflow: From 4-Picoline to Pyridine-4-Acetate

  • Oxidation: 4-Picoline is oxidized to isonicotinic acid (pyridine-4-carboxylic acid) using a strong oxidizing agent or through catalytic vapor-phase oxidation.

  • Activation: The carboxylic acid is activated, for example, by conversion to the acid chloride or an ester.

  • Homologation: The activated carboxylic acid is then subjected to a homologation reaction, such as the Arndt-Eistert synthesis, to introduce the methylene group.

  • Esterification: The resulting pyridine-4-acetic acid is esterified.

A more modern and convergent approach involves the reaction of a pyridine-N-oxide with an activated methylene compound, such as a Meldrum's acid derivative, in the presence of an activating agent.[5][6]

Experimental Protocol: Three-Component Synthesis of Methyl 2-(pyridin-4-yl)propanoate [5]

  • Activation and Nucleophilic Addition: Pyridine-N-oxide is reacted with 5-methyl Meldrum's acid in the presence of tosyl chloride and triethylamine. This results in the nucleophilic addition of the Meldrum's acid derivative to the 4-position of the activated pyridine ring.[5]

  • Ring-Opening and Decarboxylation: The intermediate is then treated with sodium methoxide in methanol, which triggers the ring-opening of the Meldrum's acid moiety and subsequent decarboxylation to afford the desired methyl 2-(pyridin-4-yl)propanoate.[5]

Rationale for Regioselectivity: The regioselectivity of the nucleophilic attack (2- vs. 4-position) on the activated pyridine-N-oxide can be influenced by the nature of the nucleophile and the activating agent. In the case of Meldrum's acid derivatives, the softer nature of the nucleophile often favors addition at the 4-position.[5]

MethodStarting MaterialKey TransformationTypical YieldAdvantagesDisadvantages
Picoline Oxidation/Homologation 4-PicolineOxidation, HomologationVariableUtilizes an inexpensive starting material.Multi-step process, some homologation reagents can be hazardous.
Three-Component Synthesis Pyridine-N-oxideNucleophilic Addition, Ring-Opening/Decarboxylation63%[5]Convergent, avoids metal catalysts and strong bases.[5][6]Requires the preparation of the pyridine-N-oxide.

Applications in Drug Development: Case Studies

The synthetic routes discussed above provide access to key intermediates for the synthesis of a wide range of pharmaceuticals.

  • Pyridine-3-acetic acid is a crucial intermediate in the synthesis of Risedronate sodium , a bisphosphonate used for the treatment of osteoporosis.[3]

  • Derivatives of pyridine-2-acetic acid are found in various pharmacologically active compounds, including anti-inflammatory agents and enzyme inhibitors.

  • The pyridine-4-acetate moiety is present in compounds with diverse biological activities, and its synthesis is of interest for the development of new therapeutic agents.

Conclusion and Future Perspectives

The synthesis of pyridine acetates is a mature field with a variety of established methods. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance required.

Classical methods, such as the functionalization of picolines and the Willgerodt-Kindler reaction, remain valuable for large-scale production due to the use of inexpensive starting materials. However, modern approaches, including the three-component synthesis from pyridine-N-oxides, offer advantages in terms of convergency, milder reaction conditions, and the avoidance of hazardous reagents.

As the demand for novel pyridine-containing pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods for accessing pyridine acetates will remain an active area of research. The application of new catalytic systems and flow chemistry technologies holds significant promise for the future of pyridine acetate synthesis.

References

  • Method for preparing 3-pyridine acetic acid hydrochloride. CN101117331A.
  • ethyl 2-pyridylacetate. Organic Syntheses Procedure. [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(22), 15487–15497. [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. [Link]

  • Pyridine-3-acetic acid. Chem-Impex. [Link]

  • New method for preparing 3-pyridine acetic hydrochloride. CN1246313C.
  • Preparation method of 3-pyridineacetic acid hydrochloride. CN103242222A.
  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

Sources

Bioactivity Profile of Methyl 2-(5-methylpyridin-3-yl)acetate: A Comparative Guide to its Potential as a Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within the realm of neuropharmacology, the identification of novel molecular entities with the potential to modulate key central nervous system (CNS) targets is of paramount importance. Pyridine-based compounds have historically demonstrated a wide range of biological activities.[1][2] This guide provides an in-depth comparative analysis of the potential bioactivity of Methyl 2-(5-methylpyridin-3-yl)acetate , a pyridine derivative with structural motifs suggestive of interaction with neuronal nicotinic acetylcholine receptors (nAChRs).

Based on established structure-activity relationships (SAR) and pharmacophore models of known nAChR modulators, we hypothesize that this compound may act as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor.[3][4] This guide will delineate the experimental framework for confirming this bioactivity, comparing its hypothetical performance against established α7 nAChR modulators.

The Rationale: Structural Clues and the α7 nAChR Target

The α7 nAChR is a ligand-gated ion channel widely expressed in the CNS and implicated in cognitive processes, inflammation, and neurodegenerative diseases.[5][6] Its rapid desensitization upon activation by the endogenous agonist acetylcholine (ACh) presents a unique opportunity for therapeutic intervention with PAMs.[5][6] PAMs bind to an allosteric site on the receptor, distinct from the agonist binding site, and potentiate the receptor's response to the agonist without directly activating it.[7]

The structure of this compound contains a pyridine ring, a common feature in many nAChR ligands, including nicotine itself.[2][8] The spatial arrangement of the methyl group and the acetate side chain may allow it to interact favorably with an allosteric binding pocket on the α7 nAChR, thereby enhancing the receptor's response to acetylcholine.

Comparative Compounds

To rigorously assess the bioactivity of this compound (referred to as Compound X for clarity), its performance must be benchmarked against well-characterized modulators of the α7 nAChR.

CompoundClassMechanism of Action at α7 nAChR
Compound X (Hypothesized) Positive Allosteric Modulator (PAM)Enhances the response of the receptor to an agonist.
PNU-120596 Type II Positive Allosteric Modulator (PAM)Potent PAM that also re-opens desensitized channels.[4]
Acetylcholine (ACh) Endogenous AgonistDirectly activates the α7 nAChR.
Methyllycaconitine (MLA) Competitive AntagonistBlocks the agonist binding site, inhibiting activation.
Inactive Analog (e.g., Methyl 2-phenylacetate) Negative ControlStructurally related compound not expected to have significant activity at nAChRs.

Experimental Workflows for Bioactivity Confirmation

Two primary in vitro methodologies are proposed to ascertain and quantify the bioactivity of Compound X at the α7 nAChR: Two-Electrode Voltage Clamp (TEVC) electrophysiology and a high-throughput fluorescence-based calcium imaging assay (FLIPR).

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a gold-standard electrophysiological technique for studying the function of ion channels expressed in Xenopus oocytes.[9][10][11][12] It allows for the direct measurement of ion flow through the channel in response to agonist application and modulation by compounds like PAMs.

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with standard oocyte Ringer's solution.

    • Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Establish a baseline current.

    • Apply a sub-maximal concentration of acetylcholine (e.g., EC10-EC20) to elicit a control response.

    • After a washout period, co-apply the same concentration of acetylcholine with varying concentrations of Compound X.

    • Record the peak inward current for each application.

    • To test for agonist activity, apply Compound X alone.

    • To confirm the mechanism, co-apply Compound X and acetylcholine in the presence of the antagonist MLA.

  • Data Analysis: Measure the potentiation of the acetylcholine-evoked current by Compound X. Calculate the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation as a percentage of the control response.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Oocyte Xenopus Oocyte cRNA α7 nAChR cRNA Injected_Oocyte Injected Oocyte (Receptor Expression) cRNA->Injected_Oocyte Microinjection TEVC_Setup TEVC Setup (Voltage Clamp at -70mV) Injected_Oocyte->TEVC_Setup ACh_App Apply ACh (EC20) TEVC_Setup->ACh_App Washout Washout ACh_App->Washout Co_App Co-apply ACh + Compound X Washout->Co_App Data_Acq Record Current Co_App->Data_Acq Potentiation Calculate % Potentiation Data_Acq->Potentiation EC50 Determine EC50 Potentiation->EC50

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) assay.

High-Throughput Calcium Imaging (FLIPR)

The α7 nAChR is highly permeable to calcium ions (Ca2+).[5] This property can be exploited in a high-throughput screening (HTS) format using a Fluorometric Imaging Plate Reader (FLIPR) and calcium-sensitive fluorescent dyes.[13][14][15][16]

  • Cell Culture: Plate a cell line stably expressing the human α7 nAChR (e.g., HEK293 or CHO cells) in 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

  • Compound Addition:

    • Use the FLIPR instrument to measure baseline fluorescence.

    • Add varying concentrations of Compound X to the wells, followed by a sub-maximal concentration of acetylcholine.

  • Fluorescence Measurement: The FLIPR instrument's integrated fluidics system adds the compounds while its CCD camera simultaneously measures the change in fluorescence intensity in each well. An increase in intracellular Ca2+ upon channel activation leads to a proportional increase in fluorescence.

  • Data Analysis: Quantify the increase in fluorescence in response to acetylcholine in the presence and absence of Compound X. Calculate the EC50 and percentage of potentiation.

FLIPR_Workflow cluster_cell_prep Cell Preparation cluster_assay FLIPR Assay cluster_data_analysis Data Analysis Cell_Plating Plate α7-expressing cells Dye_Loading Load with Calcium Dye Cell_Plating->Dye_Loading FLIPR_Instrument Place plate in FLIPR Dye_Loading->FLIPR_Instrument Add_Compound_X Add Compound X FLIPR_Instrument->Add_Compound_X Add_ACh Add ACh (EC20) Add_Compound_X->Add_ACh Measure_Fluorescence Measure Fluorescence Change Add_ACh->Measure_Fluorescence Analyze_Signal Analyze Fluorescence Signal Measure_Fluorescence->Analyze_Signal Calculate_EC50 Calculate EC50 & Potentiation Analyze_Signal->Calculate_EC50

Caption: Workflow for FLIPR-based calcium imaging assay.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes if Compound X is indeed an α7 nAChR PAM.

Table 1: TEVC Electrophysiology Data

CompoundAgonist Activity (Current at 10 µM)Potentiation of ACh (EC20) ResponseEC50 of Potentiation (µM)
Compound X No significant current850%1.2
PNU-120596 No significant current1500%0.3
Acetylcholine Dose-dependent currentN/AN/A
MLA No current; blocks ACh responseN/AN/A
Inactive Analog No significant current< 10%> 100

Table 2: FLIPR Calcium Imaging Data

CompoundAgonist Activity (Fluorescence increase at 10 µM)Potentiation of ACh (EC20) ResponseEC50 of Potentiation (µM)
Compound X < 5% over baseline780%1.5
PNU-120596 < 5% over baseline1450%0.4
Acetylcholine Dose-dependent fluorescence increaseN/AN/A
MLA No increase; blocks ACh responseN/AN/A
Inactive Analog < 5% over baseline< 10%> 100

Proposed Mechanism of Action

The proposed mechanism involves Compound X binding to a transmembrane allosteric site on the α7 nAChR. This binding induces a conformational change that increases the probability of channel opening in the presence of acetylcholine and/or slows the rate of desensitization, leading to an overall potentiation of the ionic current.

Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_activation Modulated Activation Receptor Receptor (Closed State) Ortho_Site Orthosteric Site Allo_Site Allosteric Site Activated_Receptor Activated Receptor (Open State) Potentiated Response Ortho_Site->Activated_Receptor Conformational Change Allo_Site->Activated_Receptor Conformational Change ACh Acetylcholine ACh->Ortho_Site Binds Compound_X Compound X (PAM) Compound_X->Allo_Site Binds Ion_Influx Increased Ca2+ Influx Activated_Receptor->Ion_Influx

Caption: Proposed allosteric modulation of α7 nAChR by Compound X.

Conclusion

This guide outlines a comprehensive strategy for the bioactivity confirmation of this compound. By leveraging established pharmacophore models and structure-activity relationships, we have posited a testable hypothesis: that this compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. The detailed experimental protocols for TEVC and FLIPR provide a robust framework for validating this hypothesis and quantifying the compound's potency and efficacy in comparison to known modulators. The successful confirmation of this bioactivity would position this compound as a valuable lead compound for further investigation in the context of CNS disorders where α7 nAChR modulation is a promising therapeutic strategy.

References

  • Malgorzata, D. et al. (2010). Identification of novel alpha7 nAChR positive allosteric modulators with the use of pharmacophore in silico screening methods. PubMed. Available at: [Link]

  • Stock, J. et al. (2025). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. PubMed. Available at: [Link]

  • Faghih, R. et al. (2019). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

  • Malysz, J. et al. (2011). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

  • Dounay, A. B. et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. Available at: [Link]

  • Stock, J. et al. (2025). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. PubMed Central. Available at: [Link]

  • Keyari, C. M. et al. (2018). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. Available at: [Link]

  • Stock, J. et al. (2025). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. ResearchGate. Available at: [Link]

  • de Paula, H. M. et al. (2022). Pharmacophore Mapping Combined with dbCICA Reveal New Structural Features for the Development of Novel Ligands Targeting α4β2 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

  • Nakajima, Y. et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One. Available at: [Link]

  • Ho, C. et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. PubMed Central. Available at: [Link]

  • Al-Rawi, S. & Brown, P. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Characterization of recombinant nAChRs by two-electrode voltage clamp... (n.d.). ResearchGate. Available at: [Link]

  • Matera, C. et al. (2016). Modification of the anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype. AIR Unimi. Available at: [Link]

  • Papke, R. L. et al. (2010). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. PubMed Central. Available at: [Link]

  • Liu, Z. et al. (2007). Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels. PubMed Central. Available at: [Link]

  • Wang, D. et al. (2015). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. Available at: [Link]

  • Timmermann, D. B. et al. (2011). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. NIH. Available at: [Link]

  • Xiu, X. et al. (2009). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed Central. Available at: [Link]

  • Al-Muqarrab, A. et al. (2016). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Publications. Available at: [Link]

  • Two-Electrode Voltage Clamp Assay Services. (n.d.). Reaction Biology. Available at: [Link]

  • Tae, H.-S. et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

  • Navarro, H. A. et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PubMed Central. Available at: [Link]

  • Bjelobaba, I. et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. PubMed Central. Available at: [Link]

  • Wu, J. et al. (2015). Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells. NIH. Available at: [Link]

  • Ledneczki, I. et al. (2021). Discovery of novel positive allosteric modulators of the α7 nicotinic acetylcholine receptor: Scaffold hopping approach. PubMed. Available at: [Link]

  • Papke, R. L. et al. (2012). A series of α7 nicotinic acetylcholine receptor allosteric modulators with close chemical similarity but diverse pharmacological properties. PubMed. Available at: [Link]

  • Representative traces from two-electrode voltage clamp experiments on... (n.d.). ResearchGate. Available at: [Link]

  • Ho, C. et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers. Available at: [Link]

  • Dani, J. A. & Balfour, D. J. K. (2016). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. PubMed Central. Available at: [Link]

  • Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. (2025). ResearchGate. Available at: [Link]

  • FLIPR Calcium Assay Kits. (n.d.). Molecular Devices. Available at: [Link]

  • Two-electrode voltage clamp. (2013). PubMed. Available at: [Link]

  • Bjelobaba, I. et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. PubMed. Available at: [Link]

  • Williams, B. S. & Tuttle, J. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. Available at: [Link]

  • Celie, P. H. N. et al. (2005). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. PubMed Central. Available at: [Link]

  • Bioisosterism. (n.d.). Drug Design Org. Available at: [Link]

  • Bioisostere. (n.d.). Wikipedia. Available at: [Link]

  • Noribogaine. (n.d.). Wikipedia. Available at: [Link]

  • Hukkanen, J. et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central. Available at: [Link]

Sources

Benchmarking "Methyl 2-(5-methylpyridin-3-yl)acetate": A Comparative Guide for Nicotinic Acetylcholine Receptor Agonist Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the novel compound "Methyl 2-(5-methylpyridin-3-yl)acetate" and benchmarking its performance against established nicotinic acetylcholine receptor (nAChR) agonists. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Our focus compound, with its unique substitution pattern, presents a promising candidate for exploration as a modulator of nAChRs, which are critical targets for a range of central nervous system disorders.[2]

This document is structured to guide researchers through a logical, multi-tiered evaluation process, from initial receptor binding affinity to functional characterization and preliminary in vivo assessment. We will compare our target compound with well-characterized nAChR agonists: Nicotine, the prototypical agonist; Varenicline, a partial agonist used in smoking cessation; and Cytisine, a plant-alkaloid-based agonist.[3][4][5]

Compound Profiles: The Test Compound and Selected Benchmarks

A thorough understanding of the chemical properties of the compounds under investigation is fundamental to interpreting experimental outcomes.

Table 1: Physicochemical Properties of Target and Benchmark Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound (Test Compound) C₉H₁₁NO₂165.191256804-64-4
NicotineC₁₀H₁₄N₂162.2354-11-5
VareniclineC₁₃H₁₃N₃211.26249296-44-4
CytisineC₁₁H₁₄N₂O190.24485-35-8

Note: Structures are illustrative. The CAS number for this compound is provided for identification.[6]

Proposed Experimental Workflows for Comparative Analysis

To comprehensively evaluate "this compound," a tiered approach is recommended, progressing from in vitro binding and functional assays to a preliminary in vivo model.

Tier 1: In Vitro Characterization of nAChR Subtype Affinity and Function

The initial phase focuses on determining the binding affinity and functional potency and efficacy of the test compound at key nAChR subtypes, primarily α4β2 and α7, which are implicated in various neurological processes.[7][8]

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol: [³H]-Epibatidine Competition Binding Assay

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing human α4β2 or α7 nAChR subtypes are cultured under standard conditions.[9]

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction:

    • Incubate cell membranes with a fixed concentration of [³H]-Epibatidine (a high-affinity nAChR ligand) and varying concentrations of the test compound or benchmark compounds.

    • Incubations are typically carried out at room temperature for 2-4 hours to reach equilibrium.

  • Separation and Scintillation Counting:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value (concentration of compound that inhibits 50% of specific [³H]-Epibatidine binding) using the Cheng-Prusoff equation.

Rationale: This experiment is a crucial first step to determine if "this compound" directly interacts with nAChRs and to quantify its binding affinity relative to the benchmark compounds.

TEVC is a powerful electrophysiological technique to study the function of ligand-gated ion channels expressed in Xenopus oocytes.[10] It allows for the direct measurement of ion flow through the channel upon agonist binding.

Protocol: nAChR Functional Assay using TEVC

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2, or α7).

    • Incubate oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Apply increasing concentrations of the test compound or benchmark agonists to the oocyte.

    • Record the peak inward current elicited at each concentration.

  • Data Analysis:

    • Plot the normalized peak current against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and Eₘₐₓ (maximal efficacy relative to a standard agonist like acetylcholine).[11]

Rationale: This assay provides critical information on whether the test compound is an agonist, partial agonist, or antagonist. The EC₅₀ value indicates its potency, while the Eₘₐₓ reveals its efficacy in activating the receptor channel compared to known agonists.

Diagram: Experimental Workflow for In Vitro Characterization

G cluster_0 Tier 1: In Vitro Analysis start This compound binding Radioligand Binding Assay (HEK-293 cells expressing nAChR subtypes) start->binding Test for binding affinity tevc Two-Electrode Voltage Clamp (Xenopus oocytes expressing nAChR subtypes) start->tevc Test for functional activity ki Determine Kᵢ (Affinity) binding->ki ec50 Determine EC₅₀ (Potency) & Eₘₐₓ (Efficacy) tevc->ec50

Caption: Workflow for determining in vitro binding and functional profiles.

Tier 2: In Vivo Proof-of-Concept in a Murine Pain Model

Based on the established roles of nAChR modulation in pain perception, the formalin test in mice serves as a relevant in vivo model to assess the potential antinociceptive effects of "this compound".[6]

Protocol: Murine Formalin-Induced Nociception Assay

  • Animal Acclimation and Dosing:

    • Acclimate male C57BL/6 mice to the testing environment.

    • Administer the test compound, benchmark compounds, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

  • Induction of Nociception:

    • After a predetermined pretreatment time (e.g., 30 minutes), inject a dilute formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately place the mouse in an observation chamber and record the cumulative time spent licking or biting the injected paw over two distinct phases: the early phase (0-5 minutes, acute nociception) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis:

    • Compare the nociceptive response times between compound-treated groups and the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.

Rationale: This assay provides an initial indication of the in vivo efficacy of the test compound in a model of tonic pain and inflammation, which are processes known to be modulated by nAChRs.

Comparative Data Summary and Interpretation

The following tables present known data for the benchmark compounds and provide a framework for interpreting the hypothetical results for "this compound."

Table 2: Comparative In Vitro Binding Affinities (Kᵢ, nM) at Human nAChR Subtypes

Compoundα4β2 nAChRα7 nAChR
Nicotine~6.1[3]>1000
Varenicline~0.4[3]~125[3]
Cytisine~0.3>1000
This compound (Test Compound) To be determinedTo be determined

Table 3: Comparative In Vitro Functional Activity (EC₅₀, µM and Eₘₐₓ, %) at Human α4β2 nAChR

CompoundEC₅₀ (µM)Eₘₐₓ (% of ACh response)Classification
Nicotine~0.06-0.1~100%Full Agonist
Varenicline~0.1~45-60%[3]Partial Agonist
Cytisine~0.2~20-30%[3]Partial Agonist
This compound (Test Compound) To be determinedTo be determinedTo be determined

Interpretation of Hypothetical Results for the Test Compound:

  • High affinity (low Kᵢ) for α4β2 and lower affinity for α7: This would suggest selectivity similar to nicotine and varenicline.

  • EC₅₀ value in the sub-micromolar range: This would indicate high potency.

  • Eₘₐₓ value significantly less than 100%: This would classify it as a partial agonist, a desirable profile for therapeutic agents to avoid overstimulation of the receptor.

  • Significant reduction in nociceptive behavior in the formalin test: This would provide in vivo evidence of its potential as an analgesic.

Mechanistic Considerations and Signaling Pathways

nAChRs are ligand-gated ion channels that, upon agonist binding, undergo a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. The resulting influx of positive ions leads to depolarization of the cell membrane, which can trigger downstream signaling events such as the release of neurotransmitters.

Diagram: Simplified nAChR Signaling Pathway

G cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron agonist nAChR Agonist (e.g., Test Compound) receptor Nicotinic Acetylcholine Receptor (nAChR) agonist->receptor Binds to receptor channel_opening Ion Channel Opening receptor->channel_opening Induces conformational change depolarization Membrane Depolarization channel_opening->depolarization Na⁺ influx ca_influx Ca²⁺ Influx channel_opening->ca_influx nt_release Neurotransmitter Release (e.g., Dopamine) depolarization->nt_release Triggers ca_influx->nt_release Facilitates

Caption: Agonist binding to nAChRs leads to ion influx and neurotransmitter release.

Conclusion

This guide outlines a systematic approach to benchmark "this compound" against established nAChR agonists. The proposed experimental workflows will provide crucial data on its binding affinity, functional efficacy, and in vivo activity. By comparing these results with those of Nicotine, Varenicline, and Cytisine, researchers can effectively position this novel compound within the landscape of nAChR modulators and determine its potential for further development as a therapeutic agent for neurological disorders. The pyridine core continues to be a rich source of pharmacologically active compounds, and a thorough, comparative evaluation is the essential next step in unlocking the potential of "this compound."

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Bentham Science Publishers. Available at: [Link]

  • Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. National Center for Biotechnology Information. Available at: [Link]

  • Nicotinic agonist. Wikipedia. Available at: [Link]

  • What are Nicotinic receptors agonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Summary of the agonist EC 50 values for activation of native a3b4* nAChRs in human adrenal chromaffin cells. ResearchGate. Available at: [Link]

  • Partial Agonists of the α3β4* Neuronal Nicotinic Acetylcholine Receptor Reduce Ethanol Consumption and Seeking in Rats. National Center for Biotechnology Information. Available at: [Link]

  • EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs... ResearchGate. Available at: [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. National Center for Biotechnology Information. Available at: [Link]

  • Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. National Center for Biotechnology Information. Available at: [Link]

  • Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. National Center for Biotechnology Information. Available at: [Link]

  • The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Methyl 2-(5-methylpyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine moiety suggests potential for toxicity and irritation, while the methyl acetate component indicates flammability.[1][2][3][4] Consequently, Methyl 2-(5-methylpyridin-3-yl)acetate must be treated as a hazardous waste. Improper disposal, such as drain disposal, is unacceptable and can lead to environmental contamination and potential health hazards.[5][6]

Hazard Profile and Immediate Safety Precautions

Before beginning any disposal-related activities, it is crucial to understand the potential hazards and to equip yourself with the appropriate personal protective equipment (PPE).

Probable Hazard Profile:

Hazard ClassDescriptionRationale
Flammable Liquid The presence of the methyl acetate group and characteristics of similar pyridine compounds suggest it is a flammable liquid.[1][2][7][8] Vapors may be heavier than air and could form explosive mixtures.[2][7][8]
Acute Toxicity Pyridine derivatives are often harmful if swallowed, inhaled, or in contact with skin.[1][4][6][9]
Skin/Eye Irritant Expected to cause skin irritation and serious eye irritation or damage, consistent with pyridine-based compounds.[1][3][4]
Respiratory Irritant May cause respiratory irritation if vapors are inhaled.[1][3][4]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Wear chemically resistant gloves. Given the compound's structure, butyl rubber or laminate gloves are recommended over standard nitrile gloves.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Work Area: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors.[10]

Step-by-Step Disposal Protocol

This protocol ensures safe handling from the point of generation to final pickup by environmental health and safety (EHS) professionals.

Step 1: Waste Classification

This compound and materials contaminated with it are to be classified as hazardous chemical waste . This includes:

  • Unused or expired neat compound.

  • Solutions containing the compound.

  • Contaminated items (e.g., pipette tips, weighing boats, gloves).

  • Rinsate from cleaning contaminated glassware (see Step 2).

Step 2: Container Selection and Rinsing
  • Liquid Waste: Use a dedicated, sealable, and compatible waste container. Plastic is often preferred to avoid reactions.[11] The container must have a secure, tight-fitting lid.

  • Solid Waste: For contaminated solids like gloves or absorbent pads, use a separate, clearly labeled container such as a sealable plastic bag or a bucket with a lid.[12]

  • Empty Reagent Bottles: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] This rinsate is considered hazardous and must be collected in your liquid hazardous waste container.[13] After triple rinsing and air-drying in a fume hood, the original labels must be defaced, and the container can then be disposed of in the regular trash or recycling, depending on institutional policy.[13]

Step 3: Labeling

Proper labeling is a critical safety measure. As soon as the first drop of waste enters the container, it must be labeled.[14] The label should include:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • An accurate list of all components and their approximate percentages.

  • The associated hazards (e.g., "Flammable," "Toxic," "Irritant").[12]

  • The date the waste was first added to the container.

Step 4: Segregation and Storage (Satellite Accumulation Area)

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12][15]

  • Location: The SAA can be a designated area of a benchtop or within a chemical fume hood.[15]

  • Segregation: Store the waste container away from incompatible materials. Crucially, keep it separate from:

    • Strong Oxidizers: To prevent fire or explosion hazards.[14]

    • Strong Acids and Bases: To prevent violent reactions.[9][14][15]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[11]

Step 5: Arranging for Disposal

Do not dispose of this chemical down the drain or in regular trash.[5]

  • Once the waste container is full or has been in the SAA for an extended period (typically up to one year, though policies may vary), arrange for its collection.[11][15]

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management group to schedule a pickup.[11][12]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal A Identify Waste: This compound (Liquid, Solid, or Rinsate) B Wear Full PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Select Compatible Waste Container C->D E Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Hazards (Flammable, Toxic) D->E F Place in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatibles: - Oxidizers - Acids - Bases F->G H Keep Container Tightly Closed G->H I Container Full or Ready for Disposal? H->I J Contact EHS for Professional Pickup I->J K Do NOT Pour Down Drain

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures

  • Spill:

    • Small Spill (in fume hood): If you are trained and it is safe to do so, absorb the spill with an inert material (e.g., sand or vermiculite).[14] Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.[14]

    • Large Spill (or outside fume hood): Evacuate the area immediately. Alert others, secure the area, and contact your institution's EHS or emergency response team.[14] Do not attempt to clean it up yourself.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][14] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][9]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Chemical Waste. MIT Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Safety Data Sheet for Methyl 2-(pyridin-2-yl)acetate. Angene Chemical. [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • Safety Data Sheet for Methyl Acetate. Univar Solutions. [Link]

  • Safety Data Sheet for Methyl 2-(piperidin-3-yl)acetate hydrochloride. Angene Chemical. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

Sources

A Researcher's Guide to Handling Methyl 2-(5-methylpyridin-3-yl)acetate: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety, handling, and disposal protocols for Methyl 2-(5-methylpyridin-3-yl)acetate. As no specific Safety Data Sheet (SDS) is readily available for this compound, the guidance herein is synthesized from the known hazards of its core chemical structures: the pyridine ring and the methyl acetate functional group. This composite approach ensures a robust, safety-first framework for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, emphasizing the causal logic behind each safety recommendation to build a deep, foundational understanding of safe laboratory practices.

Hazard Assessment: A Synthesis of Structural Precedents

Understanding the "why" behind safety protocols is paramount. The potential hazards of this compound are best understood by examining its constituent parts.

  • The Pyridine Core: Pyridine and its derivatives are the primary drivers of toxicological concern. These compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They are known to cause health issues ranging from nausea and dizziness to potential damage to the liver, kidneys, and central nervous system.[3] Critically, some pyridine-based compounds are suspected carcinogens.[3] Therefore, preventing direct physical contact and inhalation is the highest priority.

  • The Methyl Acetate Moiety: This ester group primarily contributes to the physical hazards of the molecule. Methyl acetate is a highly flammable liquid, and its vapors can form explosive mixtures with air.[4] Inhalation of methyl acetate vapors can cause drowsiness, dizziness, and irritation of the eyes and respiratory tract.[5][6] Repeated skin contact can also lead to dryness or cracking.[7]

This dual-hazard profile necessitates a comprehensive personal protective equipment (PPE) strategy that guards against both acute toxicity from the pyridine core and the flammability and inhalation risks from the acetate ester.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory for all work involving this compound. The following table summarizes the required equipment for various laboratory operations.

Protection Type Recommended Equipment Applicable Standard Rationale
Eye and Face Protection Tightly fitting chemical safety goggles with side shields. A full-face shield must be worn over goggles during procedures with a high splash risk (e.g., transfers, solution preparation).OSHA 29 CFR 1910.133 or EN 166Protects against splashes and vapors that can cause serious, potentially irreversible eye damage.[3]
Hand Protection Butyl rubber or Viton gloves are required. Polyvinyl alcohol (PVA) is also acceptable. Nitrile gloves are NOT recommended as they offer poor resistance to pyridine.[3] Always inspect gloves for damage before use and practice double gloving for extended procedures.EN 374Provides a necessary barrier against skin absorption, a primary route of exposure for toxic pyridine derivatives.[3]
Body Protection A flame-retardant lab coat, fully buttoned. For larger quantities or higher-risk operations, a chemically impervious apron or coveralls should be worn over the lab coat.N/AProtects against skin contact from splashes and provides a crucial barrier in case of fire, addressing the flammability hazard from the methyl acetate component.
Respiratory Protection All handling must occur within a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded (e.g., large spills), a NIOSH-approved full-face respirator with organic vapor cartridges is required.[8]NIOSH or EN 14387Prevents inhalation of toxic vapors from the pyridine core and protects against the narcotic effects of methyl acetate vapor.[1][5]
Footwear Closed-toe, chemical-resistant shoes.N/AProtects feet from spills.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring operational safety.

Preparation and Engineering Controls
  • Ventilation Verification: Before beginning any work, confirm that the chemical fume hood is operational and has a current certification. The sash should be kept at the lowest possible height during all manipulations.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance of the work area.[3]

  • Material Segregation: Keep this compound segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[3][9]

  • Ignition Source Removal: Due to the high flammability, eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[7] Use only non-sparking tools for transfers.[7]

Handling and Experimental Use
  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

  • Weighing and Transfers: Conduct all weighing and transfers of the compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers tightly closed when not in use to minimize vapor release.[1]

  • Heating: If heating is required, use a controlled heating mantle or a sand/oil bath with a temperature controller. Never heat the compound with an open flame.[4]

Post-Procedure and Decontamination
  • Surface Decontamination: Upon completion of work, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat (turning it inside out), and finally, eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves and leaving the work area.[10]

Emergency and Disposal Protocols

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Small Spill (within fume hood): Absorb the spill with an inert, non-combustible material like sand or vermiculite. Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated consumables (gloves, paper towels, weighing boats), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials, pending pickup.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow prep 1. Preparation - Verify Fume Hood - Check Emergency Equipment - Remove Ignition Sources ppe 2. Don PPE - Butyl Rubber Gloves - Safety Goggles & Face Shield - Flame-Retardant Lab Coat prep->ppe Proceed handle 3. Handling (in Fume Hood) - Weighing & Transfers - Solution Preparation - Keep Containers Closed ppe->handle Proceed cleanup 4. Decontamination - Clean Work Surfaces - Collect All Waste handle->cleanup Work Complete doff 5. Doff PPE - Remove Gloves First - Wash Hands Thoroughly cleanup->doff Proceed dispose 6. Waste Disposal - Seal in Labeled Container - Store for Professional Disposal doff->dispose Final Step

Caption: Workflow for the safe handling of this compound.

References

  • New Jersey Department of Health. (n.d.). METHYL ACETATE HAZARD SUMMARY. Retrieved from NJ.gov. [Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1218.pdf]
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from postapplescientific.com. [Link: https://postapplescientific.com/blog/handling-pyridine-best-practices-and-precautions/]
  • Washington State University. (n.d.). Pyridine Safety Data Sheet Information. Retrieved from wsu.edu. [Link: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/08/Pyridine.pdf]
  • FUJIFILM Wako Pure Chemical Corporation. (2023, February 1). Safety Data Sheet: Pyridine. Retrieved from fujifilm.com. [Link: https://labchem-wako.fujifilm.com/us/sds/6551E-3.pdf]
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Retrieved from benchchem.com. [Link: https://www.benchchem.com/pdf/D241855_Essential_Safety_and_Operational_Protocols_for_Handling_Pyridin-4-ol-d5.pdf]
  • BenchChem. (2025). Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine. Retrieved from benchchem.com. [Link: https://www.benchchem.com/pdf/B1248_Personal_protective_equipment_for_handling_2,3-Dihydrofuro%5B2,3-c%5Dpyridine.pdf]
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Methyl acetate. Retrieved from fishersci.com. [Link: https://www.fishersci.com/sdsDownload/sds/24220.pdf]
  • Fisher Scientific. (2012, March 7). Safety Data Sheet: 2-Methyl-5-ethylpyridine. Retrieved from fishersci.com. [Link: https://www.fishersci.com/sdsDownload/sds/97072.pdf]
  • Centers for Disease Control and Prevention. (n.d.). Methyl acetate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from cdc.gov. [Link: https://www.cdc.gov/niosh/npg/npgd0391.html]
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-Methylpyridine. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/109835]
  • Sigma-Aldrich. (2024, July 14). Safety Data Sheet: Methyl acetate. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/w267600]
  • SmartLabs. (n.d.). Esterification. Retrieved from smartlabs.co.za. [Link: https://smartlabs.co.
  • Penta Manufacturing Company. (2025, April 23). Methyl acetate - Safety Data Sheet. Retrieved from pentamfg.com. [Link: https://www.pentamfg.
  • Chemservice Ltd. (2013, September 20). SAFETY DATA SHEET METHYL ACETATE. Retrieved from chemservice.com. [Link: https://www.chemservice.
  • Lab Alley. (n.d.). SAFETY DATA SHEET: Ethyl Acetate. Retrieved from laballey.com. [Link: https://www.laballey.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from carlroth.com. [Link: https://www.carlroth.com/medias/SDB-7338-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNjI4NDd8YXBwbGljYXRpb24vcGRmfGg1Ni9oN2EvODk4OTQ4OTM4MTQwNi5wZGZ8Zjc2Y2FjYjY3ZDU3YmRjNjM1MmJmNzE4NmE3YjM2NWQ2ZDJiY2M3NGI2NzQzNzZlM2YwYjE5Y2E3NmE3ZGM5Yw]
  • Angene Chemical. (2024, November 1). Safety Data Sheet: Methyl 2-(piperidin-3-yl)acetate hydrochloride. Retrieved from angenetech.com. [Link: https://www.angenetech.com/msds/AG002P8H.pdf]
  • Hubei Sanli Fengxiang Technology Co., Ltd. (2020, September 23). What are the Precautions for Ethyl Acetate?. Retrieved from sl-fengxiang.com. [Link: https://www.sl-fengxiang.
  • Agilent Technologies, Inc. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved from agilent.com. [Link: https://www.agilent.com/cs/library/msds/WRK-130A_msds.pdf]
  • International Labour Organization. (2011, August 3). Esters, Acetates. Retrieved from ilo.org. [Link: https://www.ilo.org/online-learning-tool/resources/WCMS_153281/lang--en/index.htm]
  • Occupational Safety and Health Administration. (n.d.). METHYL ACETATE. Retrieved from osha.gov. [Link: https://www.osha.
  • Santa Cruz Biotechnology. (n.d.). Methyl acetate Safety Data Sheet. Retrieved from scbt.com.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-methylpyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-methylpyridin-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.